Z-LEHD-fmk

Catalog No.
S547841
CAS No.
M.F
C32H43FN6O10
M. Wt
690.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-LEHD-fmk

Product Name

Z-LEHD-fmk

IUPAC Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

Molecular Formula

C32H43FN6O10

Molecular Weight

690.7 g/mol

InChI

InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1

InChI Key

YXRKBEPGVHOXSV-QORCZRPOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

benzyloxycarbonyl-leucyl-glutamyl-histidyl-aspartic acid fluoromethyl ketone, Z-LEHD-fmk

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2

The exact mass of the compound Z-LEHD-fmk is 690.3025 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Z-LEHD-FMK caspase-9 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Using Z-LEHD-FMK

Here is a generalized methodology for applying this compound in a cell-based assay, which you can adapt based on your specific model.

Step Procedure Considerations & Optimization Tips
1. Preparation of Inhibitor Resuspend lyophilized powder in anhydrous DMSO to create a stock solution (e.g., 10-20 mM) [1]. Aliquot and store at -20°C to -70°C. Avoid repeated freeze-thaw cycles [1].
2. Treatment of Cells Add the stock solution directly to the cell culture medium. A common working concentration is 10-100 µM [1]. Include a vehicle control (same concentration of DMSO). A pan-caspase inhibitor (e.g., Z-VAD-FMK) can be used as a positive control for apoptosis inhibition.
3. Pre-incubation Pre-treat cells for 1-4 hours before applying the apoptotic stimulus. Pre-incubation ensures the inhibitor is inside cells before caspase-9 activation is triggered.
4. Induction of Apoptosis Apply the stimulus (e.g., chemotherapeutic drug, UV radiation, growth factor withdrawal) to initiate the intrinsic apoptotic pathway. The timing and efficacy of inhibition can be confirmed by co-staining with a viability dye.
5. Analysis Assess apoptosis markers (e.g., caspase-3/7 activity, PARP cleavage, DNA fragmentation, cell viability) 12-48 hours post-stimulus. Use complementary methods to confirm the specific role of caspase-9.

Caspase-9 Activation Pathway and Inhibitor Mechanism

The following diagram illustrates the intrinsic apoptosis pathway and the precise point where this compound exerts its inhibitory effect.

architecture CellularStress Cellular Stress (e.g., DNA damage) CytochromeCRelease Cytochrome c Release from Mitochondria CellularStress->CytochromeCRelease ApoptosomeFormation Apaf-1 + Cytochrome c + dATP Apoptosome Formation CytochromeCRelease->ApoptosomeFormation Procaspase9Recruitment Procaspase-9 Recruitment and Dimerization ApoptosomeFormation->Procaspase9Recruitment ActiveCaspase9 Active Caspase-9 Procaspase9Recruitment->ActiveCaspase9 DownstreamExecution Activation of Executioner Caspases (e.g., Caspase-3/7) ActiveCaspase9->DownstreamExecution Apoptosis Apoptotic Cell Death DownstreamExecution->Apoptosis ZLEHD This compound ZLEHD->Procaspase9Recruitment Binds Active Site Irreversibly Inhibits

Caspase-9 activation occurs within the "apoptosome" complex, formed after cytochrome c release from mitochondria. This compound acts by irreversibly binding to the catalytic cysteine residue in the active site of caspase-9, preventing it from processing and activating downstream effector caspases [2] [1].

Research Context and Alternative Strategies

Understanding the broader context of caspase-9 regulation can enhance your research.

  • Beyond Apoptosis: Caspase-9 is involved in non-apoptotic processes like cellular differentiation, innate immunity, and mitochondrial homeostasis [3]. This compound can be a valuable tool for investigating these non-canonical roles.
  • Endogenous Regulation: The protein XIAP (X-linked Inhibitor of Apoptosis) is a natural caspase-9 inhibitor. Its BIR3 domain binds to and inactivates caspase-9 [4] [3]. This mechanism has inspired the development of synthetic peptide inhibitors like Pen1-XBir3 for research [5] [3].
  • Clinical Landscape: While peptide-based inhibitors like this compound are indispensable research tools, their drug-like properties are limited. Developing clinically viable caspase inhibitors has proven challenging, with candidates like emricasan and belnacasan facing issues of efficacy and toxicity in trials [6].

References

Core Properties and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical characteristics of Z-LEHD-FMK:

Property Description
Molecular Weight 690.72 g/mol [1] [2] [3]
Chemical Formula C32H43FN6O10 [1] [2] [3]
CAS Number 210345-04-3 [1] [2] [4]
Primary Target Caspase-9 [5] [1] [3]
Mechanism Irreversible, competitive inhibitor [2] [6]
Cellular Permeability Cell-permeable [5] [7] [2]

This compound works by selectively inhibiting caspase-9, a key initiator caspase in the intrinsic (mitochondrial) apoptosis pathway. This pathway is activated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which then triggers the formation of the "apoptosome" complex and activates caspase-9. Active caspase-9 then cleaves and activates executioner caspases (like caspase-3 and -7), leading to programmed cell death. This compound forms an irreversible bond with caspase-9, preventing it from initiating this destructive cascade [5] [7] [3].

G cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase CellularStress Cellular Stress Mitochondria Mitochondrial Outer Membrane Permeabilization CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 ExecutionerCaspases Executioner Caspases (e.g., Caspase-3/7) Caspase9->ExecutionerCaspases Cleaves & Activates Apoptosis Apoptosis ExecutionerCaspases->Apoptosis Inhibitor This compound Inhibitor->Caspase9 Irreversibly Inhibits

This compound inhibits caspase-9 to block the intrinsic apoptosis pathway.

Experimental Application and Protocols

This compound is widely used in both cell-based and animal studies. Key preparation and usage details are standardized below.

Sample Preparation and Handling
Aspect Protocol Details
Reconstitution Lyophilized powder is dissolved in DMSO to create a stock solution [5] [1]. A common preparation is 10 mM stock (1.0 mg in 124 µL DMSO) [5].
Storage Store lyophilized powder and reconstituted aliquots at -20°C, avoiding repeated freeze-thaw cycles [5] [7].
Working Concentration A typical working concentration is 20 µM [5] [8]. The optimal concentration should be determined by titration for each experimental system [5].
Critical Consideration Final DMSO concentration should not exceed 0.2% to avoid cellular toxicity [5].
In Vitro Cell-Based Assays

The following workflow is commonly used to study the protective effect of this compound against apoptosis, for example, induced by TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) [5] [8]:

G Step1 1. Seed Cells Step2 2. Pre-incubate with This compound (e.g., 20 µM) Step1->Step2 Step3 3. Induce Apoptosis (e.g., TRAIL, Campthothecin) Step2->Step3 Step4 4. Harvest and Analyze Cells Step3->Step4 Step5 5. Assess Apoptosis (Annexin V staining, Western Blot) Step4->Step5

Standard in vitro workflow for evaluating this compound's anti-apoptotic effect.

This protocol has shown that this compound can completely protect certain cell lines (like HCT116 and 293) from TRAIL-induced toxicity [1] [4]. Analysis often involves Annexin V staining to detect phosphatidylserine externalization (an early apoptosis marker) and Western Blotting to examine the cleavage of caspases and their substrates [5] [6].

In Vivo Animal Studies

This compound has been investigated in animal models of injury, such as spinal cord trauma in rats [1] [3] [4].

  • Typical Dosage: 0.8 μmol/kg, administered via intravenous (i.v.) injection [1] [3] [4].
  • Formulation: The compound is first dissolved in DMSO and then further diluted in phosphate-buffered saline (PBS) for administration [3].
  • Outcome: Treatment significantly reduced the number of apoptotic cells and protected neurons, glia, and myelin structure, demonstrating neuroprotective effects [1] [3].

Key Research Findings and Applications

Research has revealed a particularly valuable application for this compound: selectively protecting normal cells while allowing cancer cell death.

  • Selective Cytoprotection: A seminal study found that while this compound protects normal human hepatocytes and some cancer lines (e.g., HCT116) from TRAIL-induced apoptosis, it does not protect other cancer lines (e.g., SW480, H460) [8]. This suggests that a brief co-administration of this compound with TRAIL could protect the liver while permitting the elimination of many cancer cells, thereby widening the therapeutic window for TRAIL-based cancer therapies [8].
  • Neuroprotection: In a rat model of spinal cord injury, this compound treatment protected neurons, glia, and myelin, and led to diminished axonal demyelination and significantly fewer apoptotic cells [3].

References

Mechanism of Action and Role in Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Z-LEHD-FMK is a cell-permeable, irreversible caspase inhibitor that acts as a pseudo-substrate, competing for the caspase-9 active site to prevent the cleavage and activation of downstream effector caspases like caspase-3 and caspase-7 [1] [2]. It primarily inhibits the intrinsic (mitochondrial) apoptosis pathway [3] [4].

The diagram below illustrates the intrinsic apoptosis pathway and where this compound exerts its inhibitory effect.

G Start Start Cellular Stress\n(DNA damage, ROS) Cellular Stress (DNA damage, ROS) Start->Cellular Stress\n(DNA damage, ROS) Inhibitor Inhibitor Caspase-9\nActivation Caspase-9 Activation Inhibitor->Caspase-9\nActivation this compound Inhibition Mitochondrial\nOuter Membrane\nPermeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Cellular Stress\n(DNA damage, ROS)->Mitochondrial\nOuter Membrane\nPermeabilization (MOMP) Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization (MOMP)->Cytochrome c\nRelease Apoptosome Formation\n(Cytochrome c + Apaf-1) Apoptosome Formation (Cytochrome c + Apaf-1) Cytochrome c\nRelease->Apoptosome Formation\n(Cytochrome c + Apaf-1) Apoptosome Formation\n(Cytochrome c + Apaf-1)->Caspase-9\nActivation Executioner Caspases\n(Caspase-3/7) Activation Executioner Caspases (Caspase-3/7) Activation Caspase-9\nActivation->Executioner Caspases\n(Caspase-3/7) Activation Apoptosis Apoptosis Executioner Caspases\n(Caspase-3/7) Activation->Apoptosis

This compound inhibits caspase-9 activation in the intrinsic apoptosis pathway.

Research Applications and Key Findings

This compound is widely used in research to study the role of caspase-9 and has shown protective effects in diverse models, from cell cultures to animal studies.

Application / Model System Key Findings / Effect of this compound Experimental Details (Conc./Dose, Route) Citation
Cancer Research (TRAIL toxicity) Protected normal human liver cells & certain cancer lines (HCT116, 293) from TRAIL-induced apoptosis; did not protect other cancer lines (SW480, H460). In vitro: 20 µM, pre-treatment 30 min [5] [6] [5]
Neuroprotection (Spinal Cord Injury) Showed neuroprotective effect in a rat model of spinal cord trauma; decreased apoptotic cell count, protected neurons, glia, and myelin. In vivo (rat): 0.8 µmol/kg, intravenous (i.v.) for 1-7 days [6] [6]
Embryology (Buffalo Embryos) Enhanced the yield and quality of in vitro produced buffalo pre-implantation embryos; reduced cellular stress. In vitro: 20 µM during oocyte maturation and embryo culture [2] [2]
Cancer Research (HeLa Cells) Used as a tool to confirm caspase-dependent apoptosis induced by Orostachys japonicus extract. In vitro: Pre-treatment with 20 µM for 30 min [7] [7]
Neuroblastoma Research Attenuated 25-Hydroxycholesterol-induced apoptosis in BE(2)-C human neuroblastoma cells (intrinsic pathway). In vitro: Used alongside pan-caspase inhibitor Z-VAD-FMK [4] [4]

Experimental Protocol Summary

Based on the research, here is a common in vitro protocol for using this compound in cell culture, which you can adapt as needed.

G Start Start Step1 1. Prepare Stock Solution (100 mg/mL in DMSO) Start->Step1 End End Step2 2. Pre-treat Cells (20 µM working concentration) Step1->Step2 Step3 3. Incubate (30 min - 2 hours) Step2->Step3 Step4 4. Apply Apoptotic Stimulus Step3->Step4 Step5 5. Assay Readout (e.g., Viability, Western Blot) Step4->Step5 Step5->End

General workflow for using this compound in cell-based assays.

  • Reagent Preparation: this compound is typically prepared as a high-concentration stock solution (e.g., 100 mg/mL) in DMSO. Aliquots should be stored at -20°C to -70°C, avoiding repeated freeze-thaw cycles [1] [6].
  • Cell Treatment: A common and effective in vitro working concentration is 20 µM. Cells are typically pre-treated for 30 minutes before applying the apoptotic stimulus (e.g., TRAIL, a chemotherapeutic agent, or other stressors) [5] [7].
  • Incubation and Analysis: After pre-treatment, the apoptotic stimulus is applied, and cells are incubated for the required duration. Readouts can include cell viability assays (MTS), Western blot analysis for caspase cleavage or other apoptosis markers, and flow cytometry for apoptosis detection [5] [7].

Key Considerations for Researchers

  • Specificity: While this compound is designed as a selective caspase-9 inhibitor, always verify its specificity in your experimental system, as cross-reactivity with other caspases can occur at higher concentrations.
  • Differential Effects: Notably, this compound does not inhibit apoptosis in all cell types, even for the same stimulus. This can be leveraged to study cell-type-specific death pathways [5].
  • Therapeutic Potential: Its ability to protect normal cells (like hepatocytes and neurons) while allowing death in some cancer cells highlights its potential in widening the therapeutic window for treatments like TRAIL therapy [5] [6].

References

Comprehensive Technical Review: Z-LEHD-FMK and Its Neuroprotective Effects

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Z-LEHD-FMK is a selective, irreversible inhibitor of caspase-9 that has demonstrated significant neuroprotective potential in preclinical models of neurological injury. Through its targeted inhibition of the mitochondrial apoptosis pathway, this compound reduces apoptotic cell death across multiple neural cell types, including neurons, glia, and oligodendrocytes. Studies in rat spinal cord injury models show this compound not only provides cellular protection but also promotes functional recovery, making it a promising candidate for therapeutic development in acute neurological injuries. This review comprehensively examines the mechanism, efficacy, experimental protocols, and research challenges associated with this compound to support scientific and drug development efforts.

Introduction to Caspase-9 Inhibition and Neuroprotection

Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating vital cellular processes, including apoptosis, proliferation, differentiation, and inflammatory responses [1]. Among these, caspase-9 functions as a critical initiator caspase in the intrinsic (mitochondrial) apoptosis pathway, which becomes activated in response to various cellular stresses including traumatic injury, oxidative stress, and ischemic damage [1] [2]. Upon activation, caspase-9 initiates a proteolytic cascade that leads to the activation of executioner caspases (caspase-3, -6, and -7) and ultimately results in organized cellular dismantling and death.

The dysregulation of caspase-mediated apoptosis contributes significantly to the pathogenesis of various neurological disorders and acute neural injuries, making caspase inhibition an attractive therapeutic strategy [1]. This compound represents one such targeted intervention that specifically aims to modulate this apoptotic pathway to preserve neuronal viability and function. As a cell-permeable, irreversible inhibitor with demonstrated efficacy in multiple experimental models, this compound serves as both a research tool for understanding apoptotic mechanisms and a promising therapeutic candidate for further development.

Mechanism of Action

The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway represents a crucial cell death mechanism activated in response to various intracellular stressors, particularly in neurological contexts. This pathway initiates when cellular damage triggers mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome that recruits and activates procaspase-9 through cleavage. Once activated, caspase-9 initiates a proteolytic cascade that activates downstream executioner caspases (primarily caspase-3 and -7), ultimately resulting in the characteristic morphological and biochemical changes associated with apoptosis, including DNA fragmentation, membrane blebbing, and formation of apoptotic bodies [1] [2].

Table 1: Key Components of the Intrinsic Apoptosis Pathway

Component Role in Apoptosis Activation Trigger
Cytochrome c Mitochondrial protein released into cytosol Cellular stress/damage
Apaf-1 Forms apoptosome complex Cytochrome c binding
Caspase-9 Initiator caspase Cleavage by apoptosome
Caspase-3/7 Executioner caspases Cleavage by caspase-9
Molecular Inhibition Mechanism

This compound exerts its neuroprotective effects through irreversible covalent binding to the active site cysteine residue of caspase-9. The compound is a peptide-based inhibitor featuring a fluoromethyl ketone (FMK) moiety that facilitates irreversible inhibition, coupled with a leucine-glutamic acid-histidine-aspartic acid (LEHD) peptide sequence that mimics the natural cleavage recognition site of caspase-9 substrates [3] [4]. This structural design enables this compound to function as a competitive substrate analog that specifically binds and permanently inactivates caspase-9 without affecting other caspase family members at therapeutic concentrations.

The molecular specificity of this compound derives from its recognition motif, which corresponds to the endogenous cleavage sequence in caspase-9 substrates. The FMK moiety forms a thioether bond with the catalytic cysteine residue in the caspase-9 active site, permanently preventing the enzyme from processing its natural targets [4]. This mechanism effectively halts the apoptotic cascade at the initiation phase of the intrinsic pathway, preventing the activation of downstream executioner caspases and the resultant cellular demolition. The inhibitor's cell permeability allows it to access intracellular compartments where caspase-9 activation occurs, making it particularly suitable for addressing the intracellular apoptotic signaling that characterizes many neurological injuries.

G Caspase-9 Inhibition Mechanism by this compound CellularDamage Cellular Damage/Stress Mitochondria Mitochondrial Damage CellularDamage->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1 + cytochrome c) CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 ActiveCaspase9 Active Caspase-9 Procaspase9->ActiveCaspase9 Procaspase3 Procaspase-3 ActiveCaspase9->Procaspase3 ActiveCaspase3 Active Caspase-3 Procaspase3->ActiveCaspase3 Apoptosis Apoptotic Cell Death ActiveCaspase3->Apoptosis ZLEHD This compound ZLEHD->ActiveCaspase9 Irreversible Inhibition

Visualization of the intrinsic apoptosis pathway and this compound inhibition mechanism. Cellular damage triggers mitochondrial cytochrome c release and apoptosome formation, activating caspase-9. Active caspase-9 then activates executioner caspases (caspase-3), leading to apoptosis. This compound specifically inhibits active caspase-9, preventing downstream apoptotic events.

Experimental Evidence of Neuroprotection

In Vitro Evidence

Multiple in vitro studies demonstrate this compound's efficacy in inhibiting apoptosis across various cell types. In human colon cancer (HCT116) and embryonic kidney (HEK293) cell lines, pretreatment with 20 μM this compound for 30 minutes provided complete protection against TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced toxicity [3] [4]. Similarly, the inhibitor demonstrated protective effects in normal human hepatocytes exposed to TRAIL-induced apoptosis, suggesting selective cytoprotection of normal tissues may be possible with appropriate therapeutic application [3]. Western blot analysis confirmed that this compound treatment prevents proteolytic cleavage of procaspase-3, the key executioner caspase downstream of caspase-9, thereby maintaining cellular viability by blocking the apoptotic cascade at the initiator stage [3].

The anti-apoptotic potency of this compound has been further established in studies examining notochordal cells under serum deprivation conditions, which model the stress conditions relevant to intervertebral disc degeneration. When subjected to serum-free conditions (0% FBS) for 48 hours, notochordal cells showed significantly increased apoptosis and elevated expressions of caspase-9, caspase-8, and caspase-3 compared to controls in 10% FBS [5]. Treatment with caspase-9 inhibitor this compound significantly reduced this apoptotic cell death, demonstrating its efficacy in neutralizing the intrinsic apoptosis pathway activation under nutrient stress conditions [5]. These findings across diverse cell types establish a consistent pattern of this compound-mediated cytoprotection through specific caspase-9 inhibition.

In Vivo Evidence in Spinal Cord Injury Models

The most compelling evidence for this compound's neuroprotective effects comes from a controlled animal study using a rat model of traumatic spinal cord injury (SCI) [6]. In this investigation, fifty-four Wistar albino rats were divided into three experimental groups: sham-operated controls (Group 1), trauma-only controls (Group 2), and trauma combined with this compound treatment (0.8 μM/kg; Group 3). Spinal cord injury was induced at the thoracic level using the standard weight-drop technique, and the therapeutic compound was administered intravenously following injury [6].

Table 2: In Vivo Efficacy of this compound in Rat Spinal Cord Injury Model

Parameter Trauma-Only Control This compound Treated Statistical Significance
Apoptotic cells (24h post-injury) 90.25 ± 2.6 50.5 ± 1.9 p < 0.05
Apoptotic cells (7d post-injury) 49 ± 2.1 17.7 ± 2.6 p < 0.05
Functional recovery Significantly impaired Marked improvement p < 0.05
Neural ultrastructure Severe damage Protected neurons, glia, myelin, axons Electron microscopy confirmation

The results demonstrated that this compound treatment provided substantial neuroprotection at both cellular and functional levels. At 24 hours post-injury, quantitative analysis revealed the mean apoptotic cell count in the trauma-only control group was significantly higher (90.25 ± 2.6) compared to the this compound-treated group (50.5 ± 1.9), representing an approximate 44% reduction in apoptosis [6]. This protective effect persisted at 7 days post-injury, with the treated group showing only 17.7 ± 2.6 apoptotic cells compared to 49 ± 2.1 in untreated controls, demonstrating a 64% reduction in late-stage apoptosis [6].

Electron microscopy examination provided ultrastructural validation of the neuroprotective effects, showing that this compound treatment preserved integrity across multiple neural components, including neurons, glia, myelin sheaths, axons, and intracellular organelles [6]. Critically, this cellular protection translated to meaningful functional benefits. Assessment using the inclined-plane technique and a modified Tarlov motor grading scale revealed that this compound-treated animals exhibited significantly better functional recovery compared to untreated controls at both 3 and 7 days post-SCI [6]. This correlation between reduced apoptotic cell death and improved neurological outcomes strengthens the therapeutic rationale for caspase-9 inhibition in acute neural injury.

Experimental Protocols

In Vitro Application

For in vitro investigations of caspase-9-mediated apoptosis, researchers have established standardized protocols for this compound application [3] [4]. The inhibitor is typically prepared as a stock solution in DMSO at concentrations >10 mM, which can be stored at -20°C to -70°C for several months. For experimental use, this stock is diluted to working concentrations in appropriate cell culture media. The standard pretreatment protocol involves administering 20 μM this compound to cells for 30 minutes before applying apoptotic stimuli, which allows for adequate cellular uptake and caspase-9 inhibition prior to injury induction [3].

Assessment of apoptotic activity following this compound treatment typically involves multiple complementary methodologies. Flow cytometry with annexin V-FITC/propidium iodide staining provides quantitative data on early and late apoptosis, distinguishing them from necrotic cell death [5]. Western blot analysis enables detection of caspase activation through monitoring the cleavage of procaspases (e.g., procaspase-9 and procaspase-3) and their downstream substrates such as poly (ADP-ribose) polymerase (PARP) [5]. Additional methodological approaches include MTT assays for cell viability, APOPercentage assays for direct apoptosis quantification, and immunofluorescence microscopy for spatial localization of apoptotic activity within cell populations [5] [7].

G In Vitro Experimental Workflow for this compound Studies CellPlating Plate Cells (1×10⁶ cells/well in 6-well plates) Confluence Grow to 80-90% Confluence CellPlating->Confluence SerumDep Apply Serum Deprivation (0% FBS for apoptosis induction) Confluence->SerumDep DrugTreat This compound Treatment (20 μM, 30 min pretreatment) SerumDep->DrugTreat Analysis Apoptosis Analysis (48h post-treatment) DrugTreat->Analysis Assay1 Annexin V/PI Staining Flow Cytometry Analysis->Assay1 Assay2 Western Blot Caspase cleavage, PARP Analysis->Assay2 Assay3 MTT Assay Cell Viability Analysis->Assay3 Assay4 APOPercentage Assay Apoptosis Quantification Analysis->Assay4

Standardized in vitro workflow for evaluating this compound efficacy. Cells are plated, grown to confluence, subjected to apoptotic stimuli (serum deprivation), pretreated with this compound, and analyzed using multiple complementary apoptosis assessment methods.

In Vivo Application

For in vivo studies in spinal cord injury models, researchers have developed a refined administration protocol for this compound [6] [4]. The inhibitor is prepared by first dissolving the dry-form compound in dimethyl sulfoxide (DMSO) and then further diluting with phosphate-buffered saline to achieve the desired concentration for systemic administration. In the established rat SCI model, this compound is administered via intravenous injection at a dosage of 0.8 μM/kg, with treatment initiated immediately following injury induction [6].

The assessment methodology for in vivo efficacy incorporates multiple complementary approaches at specified timepoints post-injury (24 hours and 7 days). Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining provides quantitative data on apoptotic cell counts in cord tissue sections [6]. Light microscopy evaluation examines tissue architecture, identifying features such as hemorrhage, edema, necrosis, polymorphonuclear leukocyte infiltration, and vascular thrombi [6]. Transmission electron microscopy offers ultrastructural analysis of intracellular organelles, myelin integrity, and subcellular evidence of apoptosis [6]. For functional correlation, behavioral assessments including the inclined-plane technique and modified Tarlov motor grading scale provide quantitative measures of neurological recovery at 3 and 7 days post-SCI [6].

Research Context and Challenges

Clinical Translation of Caspase Inhibitors

Despite promising preclinical results with this compound and other caspase inhibitors, the translation to clinical applications has faced significant challenges. To date, no caspase inhibitor has achieved successful clinical adoption for neurological indications, though several have progressed to clinical trials [1]. Peptidomimetic inhibitors such as IDN-6556 (emricasan) for liver diseases, VX-740 (pralnacasan) for rheumatoid arthritis and osteoarthritis, and VX-765 (belnacasan) for inflammatory diseases have shown efficacy in preclinical and early clinical studies but were ultimately terminated due to inadequate efficacy, poor target specificity, or adverse side effects (particularly liver toxicity at higher doses) [1].

The challenges facing this compound and similar compounds reflect broader issues in caspase inhibitor development. The multifunctional nature of caspases means that inhibiting their apoptotic functions may inadvertently interfere with non-apoptotic roles in proliferation, differentiation, and other vital cellular processes [1]. Additionally, caspase-independent cell death pathways may become activated upon caspase inhibition, potentially limiting therapeutic efficacy [1]. There also remain significant pharmacokinetic and blood-brain barrier penetration challenges for neurological applications that must be addressed through further compound optimization.

Future Research Directions

Future research on this compound should explore several promising directions to advance its therapeutic potential. Combination therapies that target multiple cell death pathways simultaneously may enhance efficacy while allowing lower, less toxic dosing of individual components [1] [8]. Research into novel delivery systems, including nanoparticles and cell-penetrating peptides, could improve bioavailability and target specificity while reducing systemic exposure [1]. Further investigation of the non-apoptotic functions of caspase-9 may reveal unexpected effects of inhibition that must be considered in therapeutic development [1].

Additionally, there is a need for more comprehensive safety profiling and dose-response studies across multiple animal species to better establish therapeutic windows [1]. Research should also focus on optimizing treatment timing and duration, as the therapeutic window for apoptosis inhibition following neural injury may be critical for maximizing efficacy while minimizing interference with normal cellular turnover [6] [1]. Finally, exploration of this compound in other neurological disease models beyond spinal cord injury, such as ischemic stroke, traumatic brain injury, and neurodegenerative conditions, could expand its potential therapeutic applications.

Conclusion

References

Comprehensive Technical Guide: Z-LEHD-FMK in Spinal Cord Injury Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Z-LEHD-FMK and Spinal Cord Injury Pathophysiology

Spinal cord injury (SCI) represents a devastating neurological condition characterized by primary mechanical damage followed by a complex secondary injury cascade that amplifies tissue destruction and functional deficits. Within this secondary injury phase, programmed cell death (apoptosis) plays a critical role in expanding the initial lesion, particularly through the mitochondrial apoptotic pathway. This compound has emerged as a targeted therapeutic candidate designed to interrupt this destructive process. This irreversible caspase-9 inhibitor demonstrates specificity for the intrinsic apoptosis pathway, positioning it as a valuable research tool and potential therapeutic agent for neuroprotection following SCI.

The molecular pathogenesis of SCI involves the sequential activation of cysteine proteases known as caspases, which execute programmed cell death in neurons and glial cells. Within this hierarchy, caspase-9 functions as an initiator caspase that becomes activated following mitochondrial outer membrane permeabilization and cytochrome c release, forming the "apoptosome" complex. This activation triggers a cascade that amplifies the apoptotic signal, ultimately leading to cellular disintegration. This compound addresses this specific mechanism by covalently modifying the catalytic site of caspase-9 through its fluoromethyl ketone (FMK) moiety, effectively blocking its proteolytic activity and downstream apoptotic signaling [1].

Mechanism of Action and Biochemical Properties

Biochemical Characterization

This compound is a cell-permeable, irreversible caspase-9 inhibitor with the chemical name methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate. Its molecular weight is approximately 690.72 g/mol (base form) or 804.74 g/mol (TFA salt form), with a CAS number of 210345-04-3 [2] [3]. The inhibitor features O-methylation in the P1 position on aspartic acid, which enhances its stability and cellular permeability compared to non-derivatized peptides [4].

The compound operates through competitive inhibition at the caspase-9 active site, with the FMK group forming a covalent bond with the catalytic cysteine residue, rendering the inhibition irreversible. This mechanism effectively prevents caspase-9 from processing and activating downstream effector caspases, particularly caspase-3 and caspase-7, thereby interrupting the apoptotic cascade before it reaches its execution phase [3] [1]. The inhibitor demonstrates high specificity for caspase-9 over other caspase family members, though at higher concentrations it may inhibit related caspases due to structural similarities in their active sites.

Neuroprotective Mechanisms in SCI
  • Apoptosis Inhibition: Following SCI, this compound significantly reduces apoptotic cell death in the injured epicenter and penumbra regions. Histopathological analyses using TUNEL staining have demonstrated up to 50% reduction in apoptotic indices in treated animals compared to trauma controls [2] [5]. This protective effect encompasses multiple neural cell types, including neurons, oligodendrocytes, and astrocytes, preserving essential cellular components of the spinal cord tissue architecture.

  • Mitochondrial Pathway Modulation: By specifically targeting the mitochondrial apoptosis pathway, this compound preserves mitochondrial membrane integrity and prevents the amplification of caspase activation. Electron microscopy studies have confirmed that treatment protects neuronal and glial ultrastructure, including mitochondria, myelin sheaths, and intracellular organelles [2].

  • Inflammation and Autophagy Modulation: Emerging evidence suggests that caspase inhibition may influence secondary injury processes beyond apoptosis. Some studies indicate that caspase-9 inhibition can modulate autophagic processes under certain conditions, potentially affecting cytoprotective mechanisms in stressed neural cells [6]. However, these effects appear context-dependent and require further investigation in SCI models.

Experimental Models and Research Findings

In Vivo Studies in Rodent SCI Models

The efficacy of this compound has been primarily evaluated in contusion and compression models of SCI in rats, which replicate key aspects of human traumatic spinal cord injury. In these models, the inhibitor is typically administered via intravenous injection following injury, with dosing regimens optimized based on the temporal progression of apoptotic activity post-SCI.

A pivotal study by Colak et al. demonstrated that treatment with this compound (0.8 μM/kg, IV) at 24 hours post-injury resulted in significantly fewer apoptotic cells and diminished axonal demyelination compared to trauma controls [2]. Histopathological examination revealed better preservation of neural tissue architecture, including reduced vacuolization and more intact white matter tracts. Interestingly, despite these robust histological improvements, corresponding functional recovery in hind-limb motor function was not consistently observed across studies, highlighting the complex relationship between cytoprotection and neurological outcome in SCI [7] [5].

Table 1: Key Findings from In Vivo Studies of this compound in Spinal Cord Injury Models

Study Model Dosage & Administration Histological Outcomes Functional Outcomes Reference
Rat compression SCI 0.8 μM/kg, IV, single dose at 24h post-injury Significant reduction in TUNEL-positive cells; improved ultrastructural preservation Limited improvement in motor scores [2]
Rat contusion SCI combined with MgSO₄ 0.8 mM/kg, IV, combined protocol Statistically significant improvement in histological scores compared to controls No significant difference in motor examination [7] [5]
In Vitro Evidence and Complementary Models

Beyond direct SCI models, this compound has demonstrated protective effects in various neural cell culture systems exposed to apoptotic stimuli. Studies employing camptothecin-treated Jurkat cells have shown that the inhibitor reduces apoptosis by approximately 50% compared to untreated controls, as quantified by Annexin V staining [4]. This corroborates its efficacy in preventing caspase-9-mediated cell death in neural contexts.

Research in other injury models, including cerebral ischemia, has provided additional insights into the potential mechanisms and therapeutic windows for caspase-9 inhibition in central nervous system trauma. These complementary studies suggest that the effectiveness of this compound may be highly dependent on treatment timing and bioavailability at the injury site [5].

Experimental Protocols and Methodologies

In Vivo Administration in Rodent SCI Models

For preclinical studies in rat SCI models, this compound is typically reconstituted and administered according to the following protocol:

  • Reconstitution: Prepare stock solution by dissolving lyophilized this compound in anhydrous DMSO to a concentration of 10-20 mM. Further dilute in phosphate-buffered saline (PBS) immediately before administration, ensuring the final DMSO concentration does not exceed 1-2% to avoid solvent toxicity [2] [3].

  • Dosing: Administer intravenously at a dose of 0.8 μM/kg (equivalent to approximately 0.8-1.0 mg/kg) at 24 hours post-injury. Some protocols employ additional doses at 48 hours for extended protection against delayed apoptosis [2].

  • Controls: Include appropriate vehicle controls (DMSO/PBS solution at same concentration) and trauma controls (SCI without treatment). Sham-operated animals serve as additional controls for baseline comparisons.

  • Tissue Collection and Analysis: At experimental endpoints (typically 3-7 days post-injury), perfuse animals transcardially with fixative. Process spinal cord tissue for:

    • Histopathological analysis (H&E staining)
    • Apoptosis detection (TUNEL assay)
    • Electron microscopy for ultrastructural assessment
    • Immunohistochemistry for caspase activation, cellular markers, and inflammatory mediators [7] [5]
In Vitro Cell Culture Protocols

For mechanistic studies in cell culture systems, the following methodology is recommended:

  • Cell Preparation: Culture neural cells (e.g., primary neurons, glial cells, or neuroblastoma lines) under standard conditions. For apoptosis induction, treat with campthothecin (4 μM for 3 hours) or other apoptotic stimuli [4].

  • Inhibitor Treatment: Pre-incubate cells with 20 μM this compound for 30 minutes to 2 hours before apoptotic challenge. Prepare fresh working solutions from DMSO stock, maintaining final DMSO concentration below 0.2% [4] [3].

  • Apoptosis Assessment:

    • Annexin V/PI staining for flow cytometry
    • Caspase activity assays using fluorogenic substrates
    • Western blotting for cleavage of caspase substrates (PARP, etc.)
    • Mitochondrial membrane potential measurements (JC-1, TMRM)

Table 2: Practical Considerations for this compound Research Applications

Parameter Recommendations Notes
Solubility ≥107.4 mg/mL in DMSO; ≥98.2 mg/mL in EtOH; insoluble in H₂O Fresh preparation recommended; avoid aqueous solutions for stock
Storage -20°C (lyophilized); -20°C in DMSO (reconstituted) Avoid repeated freeze-thaw cycles; stable for ≥6 months
Cellular Toxicity Maintain DMSO <0.2% in culture media Higher concentrations may induce cellular stress
Working Concentration 10-50 μM for cell culture; titrate for specific models Effective dose varies by cell type and apoptotic stimulus
Specificity Controls Use alongside caspase-8 inhibitor (Z-IETD-FMK) Confirm caspase-9-specific effects

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key apoptotic signaling pathways in spinal cord injury and the experimental workflow for evaluating this compound efficacy.

Apoptotic Signaling Pathway in Spinal Cord Injury

G SpinalCordInjury Spinal Cord Injury MitochondrialDamage Mitochondrial Damage SpinalCordInjury->MitochondrialDamage CytochromeCRelease Cytochrome c Release MitochondrialDamage->CytochromeCRelease ApoptosomeFormation Apoptosome Formation (APAF-1 + Caspase-9) CytochromeCRelease->ApoptosomeFormation Caspase9Activation Caspase-9 Activation ApoptosomeFormation->Caspase9Activation Caspase3Activation Caspase-3/7 Activation Caspase9Activation->Caspase3Activation ApoptoticCellDeath Apoptotic Cell Death Caspase3Activation->ApoptoticCellDeath ZLEHDfmk This compound ZLEHDfmk->Caspase9Activation Inhibition

This diagram illustrates the intrinsic apoptotic pathway activated following spinal cord injury, showing the precise molecular target of this compound at the point of caspase-9 activation.

Experimental Workflow for Evaluating this compound

G SCI_Model SCI Animal Model (Contusion/Compression) DrugAdministration This compound Administration (0.8 μM/kg, IV at 24h post-injury) SCI_Model->DrugAdministration TissueCollection Tissue Collection (3-7 days post-injury) DrugAdministration->TissueCollection Histopathology Histopathological Analysis (H&E, TUNEL, EM) TissueCollection->Histopathology FunctionalAssessment Functional Assessment (Motor scoring) TissueCollection->FunctionalAssessment MolecularAnalysis Molecular Analysis (Western, IHC, Caspase activity) TissueCollection->MolecularAnalysis DataIntegration Data Integration & Statistical Analysis Histopathology->DataIntegration FunctionalAssessment->DataIntegration MolecularAnalysis->DataIntegration

This workflow outlines the key methodological steps for evaluating the efficacy of this compound in experimental spinal cord injury models, highlighting the multi-modal assessment approach required in preclinical neuroprotection studies.

Research Limitations and Future Directions

Current Research Constraints

Despite promising histological outcomes, several limitations temper enthusiasm for this compound as a stand-alone therapeutic for SCI:

  • Functional Recovery Disconnect: The most significant limitation is the discordance between histological improvement and functional recovery observed in multiple studies [7] [5]. While treated animals demonstrate significantly reduced apoptotic markers and better tissue preservation, this has not consistently translated to improved motor function in standardized behavioral tests.

  • Blood-Spinal Cord Barrier Penetration: The bioavailability of systemically administered this compound at the injury site remains incompletely characterized. The compromised vascular integrity following SCI creates a dynamic environment for drug delivery, with potential limitations in distribution to the injury epicenter.

  • Therapeutic Window Constraints: The optimal timing for caspase inhibition in SCI appears limited to the first 24-48 hours post-injury, corresponding to the peak of apoptotic activity. Later administration may miss critical early events in the secondary injury cascade [2].

  • Combination Therapy Considerations: Research suggests that targeting multiple secondary injury mechanisms simultaneously may be necessary for meaningful functional recovery. Studies combining this compound with magnesium sulfate (an NMDA receptor antagonist) showed better histological outcomes but similarly limited functional improvement [7] [5].

Future Research Directions
  • Delivery System Optimization: Developing advanced delivery systems such as nanoparticles, hydrogels, or controlled-release formulations could enhance this compound bioavailability at the injury site and extend its therapeutic window.

  • Multi-target Therapeutic Approaches: Given the complexity of secondary injury, future studies should explore rational combination therapies targeting complementary pathways, such as excitotoxicity (NMDA antagonists), oxidative stress (antioxidants), and inflammation (immunomodulators).

  • Biomarker Development: Identifying specific biomarkers of caspase-9 activation in SCI would facilitate patient stratification and treatment monitoring in potential clinical applications.

  • Dose-Response and Timing Optimization: More comprehensive temporal and dose-response studies are needed to establish optimal dosing regimens that maximize efficacy while minimizing potential off-target effects.

Conclusion and Research Implications

This compound represents a valuable research tool for specifically investigating the contribution of caspase-9-mediated apoptosis to secondary tissue damage following spinal cord injury. The compound's well-characterized mechanism of action, irreversible inhibition kinetics, and demonstrated efficacy in reducing apoptotic markers in preclinical models make it particularly useful for mechanistic studies of cell death pathways in CNS trauma. However, the consistent observation that histological improvement does not reliably translate to functional recovery highlights the multifactorial nature of spinal cord injury and the limitations of targeting a single secondary injury mechanism.

References

Z-LEHD-FMK: Core Chemical and Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental properties of Z-LEHD-FMK.

Property Detail / Value
Name This compound
CAS Number 210345-04-3 [1]
Molecular Formula C₃₂H₄₃FN₆O₁₀ [1]
Molecular Weight 690.72 g/mol [1]
Mechanism of Action Specific, irreversible caspase-9 inhibitor [2] [1]
Primary Role in Research Inhibits the mitochondrial (intrinsic) apoptotic pathway; used to study selective protection of normal cells (e.g., hepatocytes) during TRAIL-induced cancer cell death [2].
Physical Form Powder [1]
Solubility Soluble in DMSO (>10 mM) [1]
Storage Desiccate at -20°C [1]

Key Experimental Findings and Quantitative Data

The following table consolidates significant results from pivotal studies using this compound.

Experimental Context (Cell Line/Model) Treatment Conditions Key Findings & Quantitative Outcomes

| Human Cell Lines *in vitro* [2] [1] | 20 µM this compound for 30 min, followed by 20 ng/ml TRAIL for 4 hours [1]. | • HCT116 & 293 cells: Complete protection from TRAIL-induced toxicity [2] [1]. • SW480 & H460 cells: Death not prevented by this compound [2]. • Normal Human Hepatocytes: Protected from TRAIL-induced apoptosis [2]. • HCT116 Colony Growth: Significantly more colonies survived with TRAIL + this compound vs. TRAIL alone [2]. | | Rat Spinal Cord Injury Model [1] | 0.8-mM/kg intravenous injection [1]. | • 24 hrs post-injury: Significantly fewer apoptotic cells in treated group vs. controls [1]. • Electron Microscopy: Protected neurons, glia, myelin, axons, and intracellular organelles [1]. | | Rat Focal Ischemia/Reperfusion Model [1] | Not specified in detail. | • Neurological Outcome: Improved by 63% [1]. • Infarction Volume: Reduced by 49% [1]. |

Detailed Experimental Protocol

Based on the cited literature, here is a generalized protocol for using this compound in cell-based assays [2] [1].

  • Preparation of Stock Solution

    • Dissolve this compound powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM) [1].
    • Note: Warming the tube at 37°C and brief sonication may aid in dissolving the compound completely [1].
    • Aliquot and store the stock solution at -20°C or below. For best results, prepare fresh solutions on the day of use, though frozen stocks can typically be maintained for several months [1].
  • Cell Treatment

    • Culture your chosen cell line (e.g., HCT116, primary hepatocytes).
    • Pre-treat cells with 20 µM this compound for 30 minutes [1]. This pre-incubation is crucial for the inhibitor to bind and inhibit caspase-9 before the apoptotic stimulus is introduced.
    • Add the apoptotic stimulus, TRAIL, at a concentration of 20 ng/ml to the culture medium, while maintaining the this compound presence [2] [1].
    • Incubate the cells for the desired experimental duration (e.g., 4 hours for acute toxicity assessment, or longer for colony formation assays) [2] [1].
  • Downstream Analysis

    • Assess apoptosis using standard methods like caspase-3/7 activity assays, flow cytometry for Annexin V/propidium iodide staining, or immunoblotting for caspase cleavage (e.g., procaspase-3, -8, -9) [2].
    • For long-term effects, perform clonogenic survival assays to measure colony-forming ability [2].

Signaling Pathway in TRAIL-Induced Apoptosis

The diagram below illustrates the core apoptotic pathway induced by TRAIL and the specific point of inhibition by this compound, highlighting the differential effect in sensitive versus resistant cancer cells.

trail_apoptosis cluster_sensitive Sensitive Cancer Cells (e.g., SW480, H460) cluster_protected Protected Cells (e.g., HCT116, Hepatocytes) TRAIL TRAIL DR5 DR5 TRAIL->DR5 DISC DISC DR5->DISC Caspase8 Caspase8 DISC->Caspase8 tBID tBID Caspase8->tBID Caspase3 Caspase3 Caspase8->Caspase3 Direct (Type I) Mitochondria Mitochondria tBID->Mitochondria CytoC_Smac CytoC_Smac Mitochondria->CytoC_Smac Apoptosome Apoptosome CytoC_Smac->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Caspase9->Caspase3 ZLEHD This compound (Caspase-9 Inhibitor) ZLEHD->Caspase9 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis SW480_H460 Death proceeds via this compound insensitive pathways HCT116_Hep Death requires mitochondrial amplification

Mechanism of TRAIL-induced apoptosis and this compound inhibition [2] [3] [4].

Research Implications and Therapeutic Potential

The differential effect of this compound reveals a critical strategic insight: it is possible to protect certain normal cells from TRAIL-induced apoptosis without compromising its ability to kill many cancer cell types [2]. This selectively widens the therapeutic window for TRAIL-based therapies [2].

The resistance of some cancer cells (e.g., SW480, NCI-H460) to this compound suggests their death is executed primarily via a strong, direct caspase-8 pathway (Type I cells). In contrast, cells protected by the inhibitor (e.g., HCT116, hepatocytes) rely more heavily on mitochondrial amplification (Type II) [2] [4]. Furthermore, research on the NCI-H460 cell line indicates that in some contexts, the mitochondrial role is less about caspase-9 activation and more about the release of Smac to neutralize XIAP, which otherwise blocks caspase-3 activity [4]. Overcoming XIAP inhibition thus becomes a key determinant of TRAIL sensitivity [4].

References

Mechanism of Action and Primary Applications

Author: Smolecule Technical Support Team. Date: February 2026

Z-LEHD-FMK is a cell-permeable, irreversible inhibitor that specifically targets caspase-9, a key initiator caspase in the intrinsic (mitochondrial) apoptotic pathway [1] [2]. Its core function is to block the formation of the active caspase-9 enzyme, thereby inhibiting the downstream activation of executioner caspases like caspase-3 and caspase-7, and ultimately attenuating apoptosis [1] [2].

The table below summarizes its main research applications:

Application Area Specific Model/Context Observed Effect
Neuroprotection Rat model of spinal cord trauma [1] [2] Protected neurons, glia, myelin; reduced apoptotic cell count; improved neurological outcomes.
Injury Protection Ischemia/reperfusion injury [1] Protection against lethal reperfusion injury.
Cancer Cell Studies TRAIL-induced apoptosis in HCT116, 293, SW480 cells, and normal human hepatocytes [1] [2] Selectively protected HCT116, 293, and normal hepatocytes from TRAIL-induced toxicity.
Embryology Research In vitro production of buffalo embryos [3] Increased cleavage and blastocyst formation rates; reduced apoptosis in embryos.

In Vitro Experimental Protocols

Cell-Based Apoptosis Assay

This protocol is for inhibiting caspase-9 in cell cultures treated with apoptotic inducers, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) [1] [2].

  • 1. Stock Solution Preparation: Dissolve this compound in anhydrous DMSO at a concentration of 10-20 mM (e.g., ≥34.8 mg/mL for a 50 mM stock). Aliquot and store at -20°C [1].
  • 2. Cell Seeding and Pre-treatment: Plate your cells (e.g., HCT116, HEK293) and allow them to adhere. Pre-treat cells with 20 µM this compound for 30 minutes before applying the apoptotic stimulus [1].
  • 3. Induction of Apoptosis: After pre-treatment, add the apoptotic inducer (e.g., 20 ng/mL TRAIL) to the culture medium. Continue co-incubating the cells for the desired period (e.g., 4-16 hours) to observe apoptosis inhibition [1] [2].
  • 4. Outcome Assessment: Analyze the protective effect of this compound using assays like:
    • Western Blotting: Detect the prevention of procaspase-3 cleavage [1].
    • Viability/Cytotoxicity Assays: Measure cell survival (e.g., colony formation assay) [2].
    • Apoptosis Staining: Use TUNEL assay or Annexin V/PI staining to quantify apoptotic cells [3].
Embryo Culture Protocol

This protocol outlines the use of this compound to enhance the yield of in vitro produced buffalo embryos, a method that could be adapted for other embryology studies [3].

  • 1. Inhibitor Preparation: Prepare a stock solution in DMSO and dilute it to the working concentration in the in vitro maturation (IVM) and in vitro culture (IVC) media.
  • 2. Concentration Optimization: The optimal concentration can vary by system. Research on buffalo embryos found 20 µM to be most effective [3]. It is crucial to perform a dose-response test for your specific model. The table below summarizes tested concentrations and outcomes from the buffalo embryo study: | Concentration (µM) | Cleavage Rate | Blastocyst Rate | Apoptotic Index | | :--- | :--- | :--- | :--- | | 0 (Control) | Baseline | Baseline | Baseline | | 10 | Data not specified | Data not specified | Data not specified | | 20 | 74.20 ± 5.87%* | 27.42 ± 2.94%* | 1.88 ± 0.87* | | 30 | Data not specified | Data not specified | Data not specified | | 50 | Data not specified | Data not specified | Data not specified | Significantly higher/lower (P<0.05) than control and other concentrations [3].
  • 3. Application: Supplement both the IVM and IVC media with the selected optimal concentration of this compound [3].
  • 4. Endpoint Analysis: Assess embryo development (cleavage and blastocyst rates) and quality (e.g., total cell count via staining, and apoptotic index via TUNEL assay) [3].

In Vivo Application Protocol

The following protocol has been used in a rat model of spinal cord injury [1] [2].

  • Animal Model: Adult male Wistar albino rats (250-350 g) with induced spinal cord trauma.
  • Dosage and Formulation: Administer 0.8 µmol/kg of this compound via intravenous (i.v.) injection. Dissolve the dry-form compound in DMSO first, then prepare the final solution in phosphate-buffered saline (PBS) [2].
  • Dosing Schedule: A single intravenous injection administered after injury. The protective effect has been observed in studies lasting from 24 hours to 7 days post-injury [1] [2].
  • Outcome Evaluation: Effects can be evaluated through:
    • Histological analysis (e.g., reduced apoptotic cell count via TUNEL).
    • Electron microscopy (assessment of neuronal and axonal integrity).
    • Functional neurological recovery scores [2].

Critical Considerations for Use

  • Specificity Note: While this compound is designed as a caspase-9 inhibitor, a study notes that caspase inhibitors based on tetrapeptide substrates can lack absolute selectivity. Cross-reactivity with other caspases with similar cleavage motifs (like caspase-4) is possible, so results should be interpreted with caution [4].
  • Solubility and Storage: this compound is insoluble in water but highly soluble in DMSO (≥107.4 mg/mL) and ethanol (≥98.2 mg/mL). Store the powder at -20°C [2].
  • Cytoprotective Selectivity: Evidence suggests that this compound may preferentially protect normal cells (e.g., hepatocytes) while permitting the death of cancer cells exposed to TRAIL, highlighting its potential for research in selective cytoprotection [2].
  • Appropriate Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for the inhibitor) and a positive control for apoptosis induction to validate your experimental system.

Caspase-9 in the Intrinsic Apoptotic Pathway

The following diagram illustrates the intrinsic apoptotic pathway and the precise point where this compound exerts its inhibitory effect.

G Intrinsic Apoptotic Pathway and this compound Inhibition Start Cellular Stress (e.g., DNA damage) Mitochondria Mitochondrial Outer Membrane Permeabilization Start->Mitochondria CytoC_Release Cytochrome c Release Mitochondria->CytoC_Release Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) CytoC_Release->Apoptosome Caspase9_Inactive Procaspase-9 Apoptosome->Caspase9_Inactive Activation Caspase9_Active Active Caspase-9 Caspase9_Inactive->Caspase9_Active Cleavage Caspase3_Inactive Procaspase-3/7 Caspase9_Active->Caspase3_Inactive Cleaves Caspase3_Active Active Caspase-3/7 Caspase3_Inactive->Caspase3_Active Activation Apoptosis Apoptosis Execution (DNA fragmentation, etc.) Caspase3_Active->Apoptosis Inhibitor This compound Inhibitor->Caspase9_Active Irreversible Inhibition

References

Comprehensive Application Notes and Protocols for Caspase-9 Inhibitor Z-LEHD-FMK in Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

Z-LEHD-FMK is a cell-permeable, irreversible, and competitive inhibitor of caspase-9. It is widely used in research to specifically block the mitochondrial apoptosis pathway, thereby reducing programmed cell death in various experimental models, ranging from cell lines to in vivo animal studies [1] [2] [3]. Its application can enhance cell survival under stressful conditions, such as those encountered during in vitro embryo production or exposure to cytotoxic agents [1] [4].

Key Experimental Data and Optimal Concentrations

The effective concentration of this compound varies depending on the cell type and experimental objective. The tables below summarize the optimal concentrations and their effects from key studies.

Table 1: In Vitro Applications of this compound

Cell Type / System Inducer of Apoptosis Optimal [this compound] Key Findings Citation
Buffalo Embryos (In vitro production) Culture conditions 20 µM Significantly increased cleavage rate (74.2%) and blastocyst production rate (27.4%); reduced apoptotic index. [1]
HCT116 (Human colon cancer) & 293 (Human embryonic kidney) TRAIL (20 ng/mL) 20 µM Pretreatment for 30 min protected cells from TRAIL-induced toxicity. [2] [4]
Normal Human Hepatocytes TRAIL 20 µM Pretreatment for 6 hours protected liver cells from TRAIL-induced apoptosis. [4] [3]
Jurkat (Human T-cell leukemia) Camptothecin (4 µM) 20 µM Pre-incubation for 30 min reduced the proportion of apoptotic cells (Annexin V positive) by approximately half. [5]
General Cell Culture Various apoptotic insults 10 - 50 µM The protective effect often follows a bell-shaped curve, with efficacy dropping at higher concentrations (e.g., 50 µM). [1] [6]

Table 2: In Vivo Application of this compound

Animal Model Condition / Target Dosage & Administration Key Findings Citation
Adult Male Wistar Rats Spinal Cord Injury (SCI) 0.8 µmol/kg (intravenous) Significantly reduced apoptotic cell count at 24 hours and 7 days post-injury; improved functional recovery and neuroprotection. [2] [7]

Detailed Experimental Protocols

Protocol for Inhibiting Apoptosis in Adherent Cell Lines (e.g., HCT116, 293)

This protocol is adapted from studies investigating TRAIL-induced apoptosis [2] [4] [3].

Workflow Overview:

G A 1. Prepare Stock Solution B 2. Plate and Culture Cells A->B C 3. Pre-treat with this compound B->C D 4. Induce Apoptosis C->D E 5. Analyze Results D->E

Materials:

  • This compound (lyophilized powder)
  • Anhydrous DMSO
  • Cell culture medium
  • Apoptosis inducer (e.g., recombinant TRAIL)
  • Equipment: Cell culture incubator, sterile tissue culture hood

Procedure:

  • Preparation of Stock Solution:

    • Reconstitute the lyophilized this compound in anhydrous DMSO to prepare a 10 mM stock solution.
    • For example, dissolve 1 mg of this compound (MW = 690.72 g/mol) in 145 µL of DMSO.
    • Aliquot and store the stock solution at -20°C, protected from moisture. Avoid multiple freeze-thaw cycles [2] [5].
  • Cell Plating:

    • Plate cells in an appropriate culture vessel (e.g., 96-well plate, culture dish) and allow them to adhere and grow to the desired confluence (e.g., 60-80%).
  • Inhibitor Pre-treatment:

    • Dilute the 10 mM stock solution in pre-warmed cell culture medium to achieve a final working concentration of 20 µM.
    • Critical: The final concentration of DMSO in the culture medium should not exceed 0.2% to avoid cellular toxicity [5].
    • Remove the old culture medium from the cells and replace it with the medium containing this compound.
    • Incubate the cells for 30 minutes in a CO₂ incubator at 37°C to allow the inhibitor to penetrate the cells [2] [4].
  • Induction of Apoptosis:

    • After the pre-treatment, add the apoptosis inducer (e.g., TRAIL at 20 ng/mL) directly to the same culture medium.
    • Continue to incubate the cells for the required time to induce apoptosis (e.g., 4 hours for TRAIL) [2].
  • Analysis:

    • Analyze the protective effect of this compound using appropriate assays, such as:
      • Flow cytometry with Annexin V/propidium iodide staining [5].
      • Western blotting to analyze the cleavage of caspase-3 and other downstream targets [4] [3].
      • Cell viability assays (e.g., MTT, colony formation assay) [4].
Protocol for In Vitro Embryo Production (Buffalo)

This protocol highlights the use of this compound to enhance blastocyst yield [1] [8].

Procedure:

  • In Vitro Maturation (IVM): Supplement the IVM medium with 20 µM this compound.
  • In Vitro Fertilization (IVF): Perform standard IVF procedures.
  • In Vitro Culture (IVC): Continue to supplement the culture medium with 20 µM this compound.
  • Assessment: Evaluate the cleavage rate on day 2 and the blastocyst formation rate on day 8. The blastocysts can be further analyzed via TUNEL assay to assess the level of apoptosis (apoptotic index) and total cell count [1].

Mechanism of Action and Signaling Pathway

This compound acts as a pseudo-substrate that irreversibly binds to the active site of caspase-9, preventing it from initiating the apoptotic cascade. The diagram below illustrates its role in the mitochondrial apoptosis pathway.

G ApoptoticStimulus Apoptotic Stimulus (e.g., TRAIL, Stress) Mitochondria Mitochondrial Outer Membrane Permeabilization ApoptoticStimulus->Mitochondria CytoC_Release Cytochrome c Release Mitochondria->CytoC_Release Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) CytoC_Release->Apoptosome Caspase9 Initiator Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Effector Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Caspase3->Apoptosis Inhibitor This compound Inhibitor->Caspase9 Irreversible Inhibition

As shown in the pathway, this compound specifically inhibits caspase-9 after its activation in the apoptosome complex, thereby preventing the downstream activation of effector caspases and the execution of apoptosis [1] [3] [5].

Formulation, Storage, and Important Notes

  • Solubility: The compound is soluble in DMSO (>10 mM). For best results, warm the vial at 37°C and briefly sonicate to ensure complete dissolution [2] [3].
  • Storage: The lyophilized powder should be stored desiccated at -20°C. After reconstitution in DMSO, store small aliquots at -20°C [2] [5].
  • Specificity: While this compound is a specific caspase-9 inhibitor, at higher concentrations, it may also inhibit other caspases like caspase-4 [2]. Always include appropriate controls, such as a non-functional control inhibitor (e.g., Z-FA-FMK), to confirm the specificity of the observed effects [5].
  • Cellular Stress Response: Treatment with this compound can alter the cellular stress response. Studies in buffalo embryos showed significant upregulation of stress-related genes (e.g., CHOP, HSP10, HSP40) at higher concentrations (30-50 µM), which was not observed at the optimal 20 µM concentration [1]. This highlights the importance of concentration optimization.

References

Z-LEHD-FMK stock solution preparation DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Z-LEHD-FMK: Application Notes & Protocols

This compound is a cell-permeable, irreversible, and competitive caspase-9 inhibitor. It is widely used in research to specifically inhibit the mitochondrial apoptosis pathway, thereby promoting cell survival in various models of cellular stress and injury [1] [2] [3].

Stock Solution Preparation & Storage

The following table summarizes the key quantitative data for preparing and storing this compound stock solutions, compiled from manufacturer datasheets [1] [2] [3].

Parameter Specification
Molecular Weight 804.74 g/mol (TFA salt from Selleckchem); 690.72 g/mol (Base form from BioCrick); 804 Daltons (BD Biosciences) [1] [2] [3].
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO) [1] [2].
Standard Stock Concentration 10 mM - 100 mg/mL [1] [2].
Preparation Example (10 mM) Reconstitute 1.0 mg of this compound in 124 µL of anhydrous DMSO [1].
Stock Solution Storage Aliquot into small, single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles [1] [3].
In-Working DMSO Concentration Do not exceed 0.2% final DMSO concentration in cell cultures to avoid cellular toxicity [1].

In Vitro Cell-Based Assay Protocols

This compound is used to study caspase-9-dependent apoptosis in cell cultures.

General Inhibition Protocol for Adherent Cells (e.g., HCT116)

This protocol is adapted from methods used to study TRAIL-induced apoptosis [2] [3].

  • Cell Preparation: Seed and culture cells (e.g., HCT116, SW480) in an appropriate growth medium until they reach the desired confluence.
  • Inhibitor Pre-treatment: Add this compound from the stock solution directly to the culture medium at a typical working concentration of 20 µM. Gently swirl the plate to mix.
  • Pre-incubation: Incubate the cells with the inhibitor for a specified time, typically 30 minutes to 2 hours, at standard culture conditions (e.g., 37°C, 5% CO₂) [1] [2] [3].
  • Apoptosis Induction: After pre-incubation, add the apoptotic inducer (e.g., 4 µM camptothecin, 50 ng/mL TRAIL) directly to the medium without removing the inhibitor [1] [3].
  • Analysis: Following the induction period (e.g., 3-4 hours), harvest cells and analyze apoptosis using techniques like PE-Annexin V staining for flow cytometry or Western blotting for caspase cleavage products [1] [2].
Experimental Workflow Diagram

The diagram below illustrates the logical flow of a typical in vitro experiment.

in_vitro_workflow Start Seed Cells PreTreat Pre-treat with This compound (20 µM) Start->PreTreat Induce Induce Apoptosis (e.g., TRAIL, Camptothecin) PreTreat->Induce Analyze Analyze Result (Flow Cytometry, Western Blot) Induce->Analyze Result Data: Reduced Apoptosis Analyze->Result

In Vivo Application Protocol

This compound has been used in animal models to study the role of caspase-9 in injury. The table below summarizes a protocol from a published study on spinal cord injury in rats [3].

Parameter Specification
Animal Model Adult male Wistar albino rats (250-350 g) with spinal cord injury [3].
Dosage 0.8 µM/kg (intravenous injection) [3].
Formulation Dissolve dry-form this compound in DMSO, then dilute in phosphate-buffered saline (PBS) [3].
Key Findings Treatment significantly reduced apoptotic cell count and protected neurons, myelin, and axons at 24 hours post-injury [3].

Caspase-9 in Apoptosis Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway and the specific point where this compound exerts its inhibitory effect.

apoptosis_pathway ApoptoticStimulus Apoptotic Stimulus (e.g., DNA Damage) Mitochondria Mitochondrial Outer Membrane Permeabilization ApoptoticStimulus->Mitochondria CytoCRelease Release of Cytochrome c Mitochondria->CytoCRelease Apoptosome Formation of Apoptosome Complex CytoCRelease->Apoptosome Casp9 Activation of Caspase-9 Apoptosome->Casp9 EffectorCasp Activation of Effector Caspases (e.g., 3, 7) Casp9->EffectorCasp Inhibitor This compound Inhibitor->Casp9 Inhibits Apoptosis Apoptosis (Cell Death) EffectorCasp->Apoptosis

Critical Technical Notes

  • Specificity: While this compound is a specific caspase-9 inhibitor, always include appropriate controls (e.g., a negative control inhibitor like Z-FA-FMK) to confirm that observed effects are due to caspase-9 inhibition [1].
  • Titration: The optimal working concentration can vary depending on the cell type and apoptosis inducer. It is highly recommended to titrate the reagent for each experimental system [1].
  • Solvent Control: The final concentration of DMSO in cell culture should not exceed 0.2% to avoid solvent-induced toxicity that could confound results [1].

References

Comprehensive Application Notes and Protocols: Z-LEHD-FMK in Spinal Cord Injury Rat Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Spinal Cord Injury Pathophysiology and Therapeutic Targeting

Spinal cord injury (SCI) represents a devastating neurological condition with an estimated global incidence of 250,000-500,000 new cases annually, resulting in severe physical dependency, morbidity, and significant economic burden [1] [2]. The pathophysiology of SCI occurs through a biphasic mechanism comprising primary mechanical damage immediately following trauma, followed by an extensive secondary injury phase that evolves over days to weeks [1] [3]. The primary injury results from initial mechanical forces causing direct tissue disruption, hemorrhage, and cellular damage. This initial insult triggers a cascade of secondary events including vascular dysfunction, ionic imbalance, excitotoxicity, inflammatory responses, and ultimately, programmed cell death (apoptosis) that significantly expands the lesion volume beyond the original injury site [1] [3].

A critical component of secondary injury is the activation of caspases, a family of cysteine-aspartic proteases that serve as key mediators of apoptosis. Caspase-9, in particular, functions as an initiator caspase in the intrinsic mitochondrial pathway of apoptosis [4]. Following SCI, cellular stress signals converge on mitochondria, leading to cytochrome c release and formation of the apoptosome complex, which activates caspase-9. This initiates a proteolytic cascade involving downstream effector caspases (including caspase-3) that execute the apoptotic program [5] [4]. The strategic position of caspase-9 in the apoptotic pathway makes it an attractive therapeutic target for limiting secondary tissue damage after SCI. Z-LEHD-FMK is a selective and irreversible inhibitor of caspase-9 that has demonstrated significant neuroprotective properties in experimental SCI models [4] [6].

This compound Biochemical Properties and Mechanism of Action

Compound Specifications

This compound is a cell-permeable tetrapeptide inhibitor designed to selectively target caspase-9. Its biochemical profile is characterized by:

  • Molecular Formula: C~32~H~43~FN~6~O~10~ [7] [8]
  • Molecular Weight: 690.7 Da [7] [6] [8]
  • CAS Registry Number: 210345-04-3 [7] [6] [8]
  • Purity: >98% [7]
  • Inhibition Specificity: Selective, irreversible caspase-9 inhibitor [6]
  • Cellular Permeability: Enhanced via fluoromethylketone (FMK) moiety, enabling blood-brain barrier penetration [6]

The compound structure incorporates the Z-group (benzyloxycarbonyl) at the N-terminus, followed by the peptide sequence Leu-Glu-His-Asp (LEHD) that corresponds to the preferred cleavage site for caspase-9, and a fluoromethyl ketone (FMK) warhead that forms irreversible covalent bonds with the catalytic cysteine residue in the caspase-9 active site [6] [8].

Mechanism of Action

This compound functions as a competitive irreversible inhibitor that specifically targets the catalytic site of caspase-9. The inhibitor's mechanism involves:

  • Recognition Phase: The LEHD peptide sequence facilitates specific binding to the substrate recognition site of caspase-9
  • Irreversible Inhibition: The FMK group reacts with the catalytic cysteine residue (Cys287) in the caspase-9 active site, forming a thioether bond that permanently inactivates the enzyme
  • Apoptosis Interruption: By inhibiting caspase-9 activation, this compound prevents initiation of the downstream apoptotic cascade, thereby preserving cellular viability [4] [6]

Table 1: Biochemical and Pharmacological Properties of this compound

Property Specification Research Significance
Molecular Weight 690.7 Da Suitable for CNS penetration
CAS Number 210345-04-3 Compound identification and sourcing
Purity >98% Ensures experimental reproducibility
Inhibition Type Irreversible Provides sustained caspase-9 inhibition
Selectivity Caspase-9 > Caspase-3, -8 Minimizes off-target effects
Solubility 100 mg/mL in DMSO Practical for in vivo formulations
Storage Conditions -20°C, desiccated Maintains compound stability

The following diagram illustrates the molecular pathway of spinal cord injury and the specific mechanism by which this compound provides neuroprotection:

g PrimaryInjury Primary Mechanical Injury MitochondrialDamage Mitochondrial Dysfunction PrimaryInjury->MitochondrialDamage CytochromeCRelease Cytochrome C Release MitochondrialDamage->CytochromeCRelease ApoptosomeFormation Apoptosome Formation CytochromeCRelease->ApoptosomeFormation Caspase9Activation Caspase-9 Activation ApoptosomeFormation->Caspase9Activation Caspase3Activation Caspase-3 Activation Caspase9Activation->Caspase3Activation ApoptoticCellDeath Apoptotic Cell Death Caspase3Activation->ApoptoticCellDeath TissueDamage Expanded Tissue Damage ApoptoticCellDeath->TissueDamage FunctionalDeficit Functional Deficit TissueDamage->FunctionalDeficit ZLEHDIntervention This compound Administration Caspase9Inhibition Caspase-9 Inhibition ZLEHDIntervention->Caspase9Inhibition Caspase9Inhibition->Caspase9Activation Inhibits Neuroprotection Neuroprotective Effects Caspase9Inhibition->Neuroprotection Neuroprotection->TissueDamage Reduces FunctionalRecovery Functional Recovery Neuroprotection->FunctionalRecovery

Experimental Protocols for this compound in Rat SCI Models

Spinal Cord Injury Model Establishment

The contusion model of SCI in rats provides a clinically relevant platform for evaluating neuroprotective agents like this compound. The following protocol has been validated through multiple studies [4] [2]:

  • Animal Selection: Adult male Wistar albino rats (250-350 g) are recommended for optimal surgical accessibility and physiological relevance to human SCI pathology. Female rats may exhibit different inflammatory responses and should be considered for sex-specific studies [4] [2].
  • Anesthesia and Preoperative Preparation: Induce surgical anesthesia using ketamine (80-100 mg/kg) and xylazine (10-15 mg/kg) administered intraperitoneally. Confirm anesthetic depth by absence of pedal reflex. Shave the thoracic surgical area and disinfect with alternating povidone-iodine and 70% ethanol scrubs. Maintain body temperature at 37°C using a heating pad throughout the procedure [2].
  • Surgical Approach: Perform a dorsal midline incision over the T8-T12 vertebrae. Carefully dissect paravertebral muscles to expose the spinal column. Conduct a T9-T10 laminectomy to expose the dorsal spinal cord without duramater disruption. Stabilize the vertebral column using a spinal frame clamp system [4] [2].
  • Contusion Injury: Utilize the weight-drop technique with a 10-g weight dropped from a 2.5 cm height onto the exposed dura at T10. This produces a moderate SCI. Confirm injury success by observing immediate tail flick and hind limb retraction reflexes [4].
  • Postoperative Care: Administer saline (2-3 mL, subcutaneously) for rehydration immediately post-surgery. Implement twice-daily manual bladder expression until spontaneous voiding returns (typically 7-14 days). Provide supplemental food and hydration gel on cage floor during initial recovery phase. Administer buprenorphine (0.05 mg/kg) every 8-12 hours for postoperative analgesia [2].
This compound Preparation and Administration
  • Drug Formulation: Reconstitute this compound in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Dilute to working concentration in phosphate-buffered saline (PBS) immediately before administration. Ensure final DMSO concentration does not exceed 5% to minimize solvent toxicity [4] [6].
  • Dosing Protocol: Administer this compound intravenously at 0.8 μmol/kg (approximately 0.55 mg/kg) [4] [6]. Initiate treatment immediately after SCI induction (within 5-10 minutes) to target the early phase of secondary injury. Continue once-daily administration for 7 days to cover the peak period of apoptotic activity [4].
  • Control Groups: Include three experimental groups: (1) Sham-operated controls (laminectomy without injury), (2) Trauma-only controls (SCI + vehicle), and (3) Treatment group (SCI + this compound). Utilize n=15-18 animals per group to ensure statistical power [5] [4].
Outcome Assessment Methodologies
3.3.1 Histopathological Analysis
  • Tissue Collection: Euthanize animals at predetermined endpoints (4h, 24h, 7d post-SCI) via transcardial perfusion with 4% paraformaldehyde. Extract spinal cord segments encompassing injury epicenter and rostral/caudal regions [4].
  • Apoptosis Detection: Implement TUNEL (Terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate nick-end labeling) staining to quantify apoptotic cells. Calculate apoptotic index as (TUNEL-positive cells / total cells) × 100% [5] [4].
  • Light Microscopy Evaluation: Process paraffin-embedded sections (5 μm) with hematoxylin and eosin staining. Assess histopathological features including hemorrhage, necrosis, polymorphonuclear leukocyte infiltration, and vascular thrombi using standardized scoring systems [5] [4].
  • Electron Microscopy: Prepare ultrathin sections (60-80 nm) from epoxy resin-embedded tissues. Examine ultrastructural preservation of neurons, glia, myelin, axons, and intracellular organelles [4].
3.3.2 Functional Recovery Assessment
  • Inclined-Plane Test: Conduct evaluation at 3, 7, and 21 days post-SCI. Place rat on an adjustable inclined plane covered with rubber matting. Gradually increase angle until animal cannot maintain position for 5 seconds. Record maximum angle achieved across three trials [5] [4].
  • Modified Tarlov Motor Scale: Assess hindlimb motor function using 0-5 scoring criteria: 0=no movement; 1=perceptible movement at joints; 2=good joint movement but unable to stand; 3=able to stand but unable to walk; 4=weak ambulation; 5=normal gait [5] [4].

Table 2: Experimental Timeline for this compound Evaluation in Rat SCI Model

Time Point Procedures Primary Outcomes
Pre-operative Animal acclimation, weight recording, group randomization Baseline values
Day 0 (Surgery) Laminectomy, contusion injury, immediate this compound administration Successful model establishment
Days 1-7 Daily drug administration, postoperative care, functional screening Acute drug effects, complication monitoring
24 hours Subset euthanasia for TUNEL, light and electron microscopy Apoptotic index, acute histopathology
Day 7 Functional assessment, subset euthanasia for histology Early functional recovery, subacute histopathology
Day 21 Comprehensive functional assessment Long-term functional outcomes

Therapeutic Outcomes and Data Interpretation

Quantitative Neuroprotective Effects

This compound demonstrates significant neuroprotection across multiple parameters in rat SCI models. The quantitative outcomes from published studies are summarized below:

Table 3: Quantitative Effects of this compound Treatment in Rat SCI Models

Assessment Parameter Trauma-Only Control This compound Treated Statistical Significance Time Point
Apoptotic Cell Count 90.25 ± 2.6 50.5 ± 1.9 p < 0.05 24 hours
Apoptotic Cell Count 49.0 ± 2.1 17.7 ± 2.6 p < 0.05 7 days
Inclined Plane Angle 41.5° ± 1.3° 47.0° ± 2.0° p < 0.01 7 days
Motor Scale Score Significantly impaired Moderate recovery p < 0.05 7 days
Neuronal Ultrastructure Severe degeneration Well-preserved organelles Qualitative improvement 7 days
Myelin Integrity Extensive disruption Moderate preservation Qualitative improvement 7 days

Data compiled from published studies [5] [4]

Functional Recovery Observations

Treatment with this compound consistently improves functional recovery outcomes following SCI:

  • Early Motor Improvement: By day 7 post-injury, this compound treated animals demonstrate significantly greater motor function compared to vehicle controls, with improvements detectable on both inclined plane testing and modified Tarlov scales [4].
  • Histopathological Correlation: The functional improvements correlate with preserved tissue architecture, including reduced cystic cavity formation, decreased lesion volume, and maintenance of axonal integrity in the spared white matter surrounding the injury epicenter [4].
  • Cellular Preservation: Electron microscopy analyses confirm that this compound treatment protects neurons, glia, myelin, axons, and intracellular organelles from secondary degenerative processes [4].

Technical Considerations and Optimization Strategies

Dose and Administration Optimization

Based on existing literature and pharmacological principles, consider the following optimization strategies:

  • Dose-Response Relationship: While 0.8 μmol/kg has demonstrated efficacy, preliminary dose-ranging studies (0.2-1.2 μmol/kg) are recommended when establishing the model in new laboratory settings to identify optimal dosing [4] [6].
  • Administration Route: Intravenous delivery provides rapid systemic distribution. Alternative routes including intraperitoneal injection or direct intrathecal application may be considered for enhanced local delivery, though these require additional surgical procedures [4].
  • Therapeutic Window: Initiate treatment as rapidly as possible post-injury (ideally within 30 minutes) to maximize interception of the apoptotic cascade. The therapeutic window for significant benefit may extend up to 4-6 hours post-SCI, but efficacy diminishes with delayed administration [4].
Experimental Design Considerations
  • Blinding and Randomization: Implement complete blinding of surgical, treatment, and assessment personnel to group assignments. Utilize computer-generated randomization schemes for group allocation [2].
  • Sample Size Justification: Power analysis based on previous studies indicates n=15-18 per group provides adequate power (β=0.8, α=0.05) to detect significant differences in primary outcomes [5] [4].
  • Inclusion/Exclusion Criteria: Predefine exclusion criteria including excessive mortality during surgery, postoperative infections, or failure to demonstrate initial hindlimb paralysis following contusion injury [2].

Conclusion and Research Applications

This compound represents a valuable research tool for investigating caspase-mediated apoptosis in SCI pathophysiology and for evaluating combinatorial treatment approaches. The documented efficacy of this caspase-9 inhibitor in reducing apoptotic cell death and promoting functional recovery in rat SCI models provides compelling evidence for the importance of the intrinsic apoptotic pathway in secondary injury mechanisms.

The optimized protocols detailed in this document provide researchers with a standardized framework for evaluating this compound and similar therapeutic candidates. Future research directions should focus on combination therapies that target multiple secondary injury mechanisms simultaneously, such as pairing caspase inhibition with anti-inflammatory agents or neurotrophic factors [9]. Additionally, extended therapeutic windows and chronic recovery studies would strengthen the translational potential of caspase inhibition strategies for human SCI treatment.

References

Z-LEHD-FMK: Reconstitution, Storage, and Handling

Author: Smolecule Technical Support Team. Date: February 2026

Proper reconstitution and storage are critical for maintaining the stability and activity of Z-LEHD-FMK. The following table summarizes the key physical and handling properties:

Property Specification
Molecular Weight 690.72 g/mol (free base) [1] [2]
CAS Number 210345-04-3 [1] [2]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO) [1] [3] [2]
Stock Solution Concentration Often prepared at 10 mM in DMSO [3]
Storage of Lyophilized Powder -20°C, sealed, away from moisture [1] [3]
Storage of Reconstituted Solution -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles [3]
Solution Appearance Clear, colorless to yellow [1]
Reconstitution Protocol
  • Equilibrate: Allow the vial of this compound lyophilized powder to reach room temperature.
  • Dissolve: Add anhydrous DMSO to the vial to achieve your desired stock concentration.
    • For a 10 mM stock solution, add 124 µL of DMSO to 1.0 mg of this compound [3].
    • Higher concentrations, such as 100 mg/mL (144.78 mM), are also achievable in DMSO, though gentle warming and brief sonication may be required to fully dissolve the powder [1].
  • Aliquot: Immediately after dissolution, aliquot the stock solution into smaller tubes to minimize freeze-thaw cycles.
  • Store: Store the aliquots at -20°C.

> Critical Note on DMSO Concentration in Cell Cultures: When adding the stock solution to cell culture media, the final concentration of DMSO should ideally not exceed 0.2%. Higher levels of DMSO can cause cellular toxicity, which may confound your experimental results [3].

In Vitro Application Protocols

This compound is widely used in cell-based assays to investigate the role of caspase-9 in the mitochondrial apoptosis pathway.

General Protocol for Inhibiting Caspase-9 in Cell Cultures

The table below outlines standard conditions used in published studies:

Cell Line This compound Concentration Pre-incubation Time Primary Application / Outcome
HCT116, HEK293, SW480, H460 [1] 20 µM 30 minutes - 2 hours Protection from TRAIL-induced apoptosis [1]
Normal Human Hepatocytes [1] 20 µM 6 hours Protection from TRAIL-induced apoptosis [1]
Jurkat cells [3] 20 µM 30 minutes Reduction of camptothecin-induced apoptosis (measured by Annexin V staining) [3]
HL-60, KG1 cells [4] 10 µM 16 hours Investigation of PtdGlc-mediated apoptosis pathways [4]

Workflow:

  • Preparation: Reconstitute this compound as described above and prepare a working dilution in serum-free medium or PBS, ensuring the DMSO concentration is <0.2% in the final culture medium.
  • Pre-treatment: Aspirate the culture medium from your cells and add the medium containing this compound. Incubate for the required time (typically 30 minutes to 2 hours) under normal growth conditions (e.g., 37°C, 5% CO₂).
  • Induction of Apoptosis: After pre-treatment, apply the apoptotic stimulus (e.g., TRAIL, camptothecin, chemotherapeutic drugs) to the cells without removing the inhibitor-containing medium.
  • Analysis: Proceed with your downstream analysis, such as Western Blotting for caspase cleavage or PARP, or flow cytometry with Annexin V/PI staining.

In Vivo Application Protocol

Research has demonstrated the neuroprotective effects of this compound in animal models of spinal cord injury.

Animal Model: Adult male Wistar albino rats (250-350 g) with induced spinal cord injury [3] [2].

  • Dosage: 0.8 µmol/kg [3] [2].
  • Administration Route: Intravenous (i.v.) injection [3] [2].
  • Formulation Preparation:
    • Dissolve the lyophilized this compound in a small volume of pure DMSO.
    • Dilute this DMSO solution in phosphate-buffered saline (PBS) to the final injection volume [2].
  • Treatment Duration: The inhibitor has been administered for periods of up to 7 days post-injury, showing significant reduction in apoptotic cell count and improved tissue preservation [3] [2].

Critical Experimental Considerations

  • Specificity and Controls: While this compound is a selective caspase-9 inhibitor, at higher concentrations it may inhibit other caspases. Always include an inactive control FMK inhibitor (e.g., Z-FA-FMK) to confirm that observed effects are due to specific caspase-9 inhibition [3].
  • Irreversible Inhibition: As an irreversible inhibitor, the effects of this compound are permanent on the enzymes it binds to. This must be considered when designing time-course experiments.
  • Cellular Context is Key: The efficacy of caspase-9 inhibition can vary significantly depending on the cell type and the specific apoptotic stimulus. For instance, some studies show that caspase-9 inhibition can unexpectedly enhance cell death in scenarios where it blocks cytoprotective autophagy [5]. Preliminary titration experiments are highly recommended.

The following diagram illustrates the role of caspase-9 in the intrinsic apoptosis pathway and the inhibition point of this compound.

G CellularStress Cellular Stress (e.g., DNA damage, toxin) Mitochondria Mitochondrial Outer Membrane Permeabilization CellularStress->Mitochondria CytoCRelease Cytochrome c Release Mitochondria->CytoCRelease Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1 + Procaspase-9) CytoCRelease->Apoptosome Casp9Act Caspase-9 Activation Apoptosome->Casp9Act Casp3Act Effector Caspase Activation (Caspase-3/7) Casp9Act->Casp3Act Apoptosis Apoptosis Execution Casp3Act->Apoptosis ZLEHD This compound Inhibition Inhibits Activation ZLEHD->Inhibition Inhibition->Casp9Act

References

Z-LEHD-FMK intravenous administration

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Preparation

Z-LEHD-FMK is a cell-permeable, irreversible, and selective caspase-9 inhibitor. By preventing the initiation of the intrinsic apoptosis pathway, it promotes cell survival in various injury models [1] [2] [3].

  • Chemical Formula: C₃₂H₄₃FN₆O₁₀ [1] [2] [3]
  • Molecular Weight: 690.72 g/mol [1] [2]
  • CAS Number: 210345-04-3 [1] [2] [3]
  • Storage: The lyophilized powder should be stored desiccated at -20°C. Reconstituted solutions in DMSO are stable for at least 6 months when stored at -80°C [1] [4].

Preparation of Stock Solution The typical stock solution is prepared in anhydrous DMSO at a concentration of 10 mM [4].

  • Procedure: Add 124 µL of DMSO to 1.0 mg of this compound lyophilized powder and mix thoroughly [4]. Aliquot the solution to avoid repeated freeze-thaw cycles.

Preparation of Intravenous Formulation For in vivo administration, the DMSO stock solution must be further diluted in an appropriate vehicle. One documented formulation is [1]:

  • Vehicle: Dry-form this compound was first dissolved in DMSO and then prepared with phosphate-buffered saline (PBS) [1].
  • Critical Consideration: The final concentration of DMSO in the injection should be kept as low as possible to avoid toxicity. It is recommended not to exceed a final DMSO concentration of 0.2% in cell-based assays [4].

Experimental Application & Data

The following tables summarize key experimental parameters for this compound from peer-reviewed studies.

Table 1: In Vivo Application in a Rat Spinal Cord Injury Model This table outlines the use of this compound via intravenous injection in an animal model of traumatic injury [1].

Parameter Specification
Animal Model Adult male Wistar albino rats (250-350 g) [1]
Dosage 0.8 μmol/kg [1]
Route Intravenous (i.v.) injection [1]
Treatment Duration 7 days [1]
Key Findings Significant reduction in apoptotic cell count; protection of neurons, glia, myelin, axons, and intracellular organelles; diminished axonal demyelination [1]

Table 2: In Vitro Application in Cell-Based Assays This table summarizes a standard protocol for protecting cells from apoptosis in culture [5] [1].

Parameter Specification
Cell Lines HCT116 (human colon cancer), 293 (human embryonic kidney), normal human hepatocytes [5] [1]
Concentration 20 μM [5] [1]
Pre-treatment Time 30 minutes to 2 hours prior to apoptotic stimulus [5] [1]
Apoptotic Stimulus TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) at 20-50 ng/mL [5] [1]
Key Findings Complete protection of HCT116 and 293 cells from TRAIL-induced toxicity; protection of normal human hepatocytes [5] [1]

Mechanism of Action

This compound acts as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the caspase-9 enzyme active site, thereby blocking its proteolytic activity. The following diagram illustrates the intrinsic apoptosis pathway and the point of inhibition by this compound, integrating information from the search results [6] [7].

G cluster_stimuli Apoptotic Stimuli cluster_intrinsic Mitochondrial (Intrinsic) Pathway DNADamage DNA Damage Nutrient Deprivation Oxidative Stress Mitochondrion Mitochondrial Outer Membrane Permeabilization (MOMP) DNADamage->Mitochondrion Activates (e.g., via Bax/Bak) CytoCRelease Release of Cytochrome c Mitochondrion->CytoCRelease Apaf1 Apaf-1 CytoCRelease->Apaf1 Casp9Proc Formation of Apoptosome & Activation of Caspase-9 Apaf1->Casp9Proc EffectorCasp Activation of Effector Caspases (e.g., Caspase-3, -7) Casp9Proc->EffectorCasp Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) EffectorCasp->Apoptosis Inhibitor This compound Inhibitor->Casp9Proc Irreversibly Inhibits

Important Safety & Experimental Notes

  • Irreversible Inhibition: As an irreversible inhibitor, the effects of this compound are long-lasting. Careful consideration of treatment timing is required [7] [4].
  • Specificity: While this compound is specific for caspase-9, cross-reactivity with other caspases at high concentrations cannot be entirely ruled out. The use of a negative control inhibitor (e.g., Z-FA-FMK) is highly recommended to confirm the observed effects are due to caspase-9 inhibition [4].
  • DMSO Toxicity: As noted in the preparation section, the final concentration of DMSO in any assay must be controlled. For cell cultures, exceeding 0.2% DMSO can cause cytotoxicity and confound experimental results [4].
  • Clinical Status: It is important to note that this compound, like most caspase inhibitors, is strictly for research use. No caspase inhibitors have yet been approved for clinical use, primarily due to challenges with efficacy, specificity, and toxicity in human trials [8].

Methodology Overview

The table below provides a consolidated summary of the key protocols for using this compound.

Application Model System Core Protocol Steps Key Outcome Measures

| In Vivo Neuroprotection | Rat Spinal Cord Injury [1] | 1. Prepare i.v. solution. 2. Administer 0.8 μmol/kg i.v. 3. Continue dosing for 7 days. | Apoptotic cell count (e.g., TUNEL), histology, functional recovery. | | In Vitro Cytoprotection | Cultured Cells (e.g., HCT116) [5] [1] | 1. Pre-treat cells with 20 µM inhibitor. 2. Incubate for 30 min. 3. Add apoptotic stimulus (e.g., TRAIL). | Cell viability (Annexin V/Propidium Iodide), caspase activity, Western blot. |

References

  • Ozoren, N., et al. (2000). The caspase 9 inhibitor this compound protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand. Cancer Res, 60(22), 6259-65. [PMID: 11103780] [5]
  • Colak, A., et al. (2005). Neuroprotection and functional recovery after application of the caspase-9 inhibitor this compound in a rat model of traumatic spinal cord injury. J Neurosurg Spine, 2(3), 327-34. [PMID: 15796358] [1]
  • PMC (2016). Molecular mechanisms of cell death in intervertebral disc degeneration. Int J Mol Med. [PMCID: PMC4866972] [6]
  • R&D Systems. Caspase-9 Inhibitor this compound Product Datasheet [7] [4]
  • Tan, Y., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death Dis 12, 949. [Citation] [8]

References

Z-LEHD-FMK caspase-9 inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Template for Application Notes and Protocols

You can use the following structure to organize your findings:

Title: Application Notes: Use of Z-LEHD-FMK for Caspase-9 Inhibition in Live-Cell Assays

1. Introduction Caspase-9 is a key initiator caspase in the intrinsic apoptosis pathway. The cell-permeable compound this compound is an irreversible inhibitor that covalently binds to the active site of caspase-9, making it a valuable tool for studying apoptotic mechanisms in live cells.

2. Key Experimental Parameters Table: Suggested Working Concentrations for this compound

Cell Type / System Typical Working Concentration Incubation Time Positive Control (Apoptosis Inducer)
e.g., Primary Hepatocytes (To be filled from literature) (To be filled from literature) e.g., Staurosporine (1 µM)
e.g., HeLa Cell Line (To be filled from literature) (To be filled from literature) e.g., Actinomycin D (500 nM)

3. Detailed Protocol

  • 3.1. Reagent Preparation: Prepare a stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • 3.2. Cell Seeding and Treatment: Seed cells in an appropriate culture vessel. Pre-incubate cells with this compound for 1-2 hours before applying an apoptosis-inducing stimulus.
  • 3.3. Co-staining and Microscopy: Combine with a fluorescent caspase-3/7 reporter or a viability dye. Image using an epifluorescence microscope with appropriate filter sets [1].
  • 3.4. Data Analysis: Quantify the percentage of caspase-positive cells in inhibited vs. control populations.

Visualizing the Experimental Workflow

The following diagram outlines the logical workflow for a typical live-cell caspase-9 inhibition assay. The DOT script below generates the diagram.

caspase_assay Seed Seed Cells Inhibitor Add this compound Seed->Inhibitor Stimulus Apply Apoptotic Stimulus Inhibitor->Stimulus Pre-incubate 1-2h Stain Incubate with Fluorescent Reporter Stimulus->Stain Image Live-Cell Imaging Stain->Image Incubate as required Analyze Quantify Data Image->Analyze

Diagram Title: Caspase-9 Inhibition Assay Workflow

Best Practices for Documentation

Using an Electronic Lab Notebook (ELN) is highly recommended for documenting such protocols. ELNs facilitate good data management, provide data security, support auditing, and allow for easy collaboration [2]. When setting up your ELN, confirm user permissions and maintain consistent documentation practices.

References

Comprehensive Application Notes: Z-LEHD-FMK Western Blot Analysis for Caspase-8 Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Z-LEHD-FMK and Its Mechanism in Caspase-8 Inhibition

This compound is a cell-permeable, irreversible caspase-8 inhibitor that selectively targets the caspase-8 protease activity through covalent modification of the active site cysteine residue. This inhibitor is structurally classified as a fluoromethyl ketone (FMK) derivative, which provides enhanced stability and reduced cytotoxicity compared to other inhibitor classes. The primary mechanism of this compound involves forming thioether bonds with the catalytic cysteine residue in the caspase-8 active site, thereby preventing the enzyme from processing and activating downstream apoptotic effector caspases. In experimental apoptosis research, this compound serves as a critical tool for dissecting the death receptor pathway and confirming caspase-8-specific functions in cellular models.

The application of this compound in western blot analysis enables researchers to investigate the specific contribution of caspase-8 to apoptotic signaling cascades. When cells are treated with this compound prior to or concurrently with apoptosis-inducing stimuli, the inhibitor effectively blocks the proteolytic activation of caspase-8 itself, as well as downstream caspase-8 substrates. This inhibition can be visualized through western blot by comparing the processing patterns of caspase-8 and its targets in inhibitor-treated versus untreated samples. The typical working concentration for this compound ranges from 10-100 μM, with pretreatment times varying from 1-4 hours depending on cell permeability and the specific apoptotic model being studied [1].

The following diagram illustrates the molecular pathway of caspase-8 inhibition by this compound and its downstream effects on the apoptosis signaling cascade:

G DeathReceptor Death Receptor Activation DISC DISC Formation (FADD/Caspase-8) DeathReceptor->DISC ProCaspase8 Pro-caspase-8 (Inactive) DISC->ProCaspase8 ActiveCaspase8 Active Caspase-8 (Heterotetramer) ProCaspase8->ActiveCaspase8 Auto-proteolytic Cleavage DownstreamCaspases Downstream Effector Caspases (3,6,7) ActiveCaspase8->DownstreamCaspases Proteolytic Activation Mitochondrial Mitochondrial Amplification ActiveCaspase8->Mitochondrial Bid Cleavage ZLEHDFMK This compound Inhibitor Inhibition Covalent Inhibition (Irreversible Binding) ZLEHDFMK->Inhibition Cell Permeation Inhibition->ActiveCaspase8 Irreversible Inhibition BlockedPathway BLOCKED APOPTOTIC PATHWAY Inhibition->BlockedPathway Apoptosis Apoptotic Execution (DNA Fragmentation, etc.) DownstreamCaspases->Apoptosis Mitochondrial->DownstreamCaspases Cytochrome c Release BlockedPathway->DownstreamCaspases BlockedPathway->Apoptosis

Diagram Title: Caspase-8 Inhibition Pathway by this compound

Sample Preparation with this compound Treatment

Cell Treatment and Protein Extraction

Proper sample preparation is critical for obtaining reliable and reproducible results in caspase-8 inhibition studies. The procedure begins with optimal inhibitor treatment conditions: cells should be treated with this compound at concentrations typically ranging from 20-50 μM for 1-2 hours prior to apoptosis induction. These conditions may require optimization for specific cell types, as permeability and inhibition efficiency can vary. Following treatment with both this compound and apoptotic inducers, protein extraction should be performed using RIPA lysis buffer supplemented with comprehensive protease inhibitor cocktails to preserve caspase cleavage patterns and prevent protein degradation [2].

The extraction protocol involves washing cells with ice-cold phosphate-buffered saline (PBS) to remove residual media and inhibitors, followed by immediate scraping or trypsinization for adherent cells. For suspension cells, centrifugation at 100-500 × g for 5 minutes at 4°C is recommended. The cell pellet is then resuspended in appropriately sized lysis buffer volumes (approximately 1 mL per 1×10^7 cells) and incubated on ice for 30 minutes with occasional vortexing. To ensure complete lysis, sonication can be employed with optimization of time and intensity based on the specific instrument being used. Finally, clarification of the lysate via centrifugation at 14,000-17,000 × g for 10-15 minutes at 4°C isolates the soluble protein fraction while removing insoluble debris [2] [1].

Protein Concentration Measurement and Sample Buffer Preparation

Accurate protein quantification is essential for meaningful comparison between control and this compound-treated samples. Following extraction, protein concentration should be determined using compatible assays such as BCA or Bradford methods, which provide reliable measurements in complex lysate mixtures. For western blot analysis, loading 20-40 μg of total protein per lane is generally recommended, though this may require optimization based on caspase-8 expression levels in specific cell models. After quantification, protein samples should be diluted with loading buffer containing reducing agents such as dithiothreitol (DTT) at final concentrations of 50-100 mM to ensure complete denaturation [2].

The final preparation step involves denaturing samples at 95-100°C for 5-10 minutes to linearize proteins and inactivate potential degradative enzymes. Prepared samples can be immediately loaded onto gels or stored at -80°C for future use. When preparing samples for electrophoresis, it is crucial to include appropriate controls: untreated cells, apoptosis-induced cells, and This compound pretreated plus apoptosis-induced cells. This control scheme enables clear interpretation of caspase-8 inhibition effects on the apoptotic cascade [2] [1].

Gel Electrophoresis and Protein Separation

SDS-PAGE Setup and Optimal Gel Selection

Protein separation by SDS-PAGE represents a foundational step in western blot analysis of caspase-8 inhibition. The selection of an appropriate gel system depends on the molecular weights of target proteins: caspase-8 (∼55 kDa pro-form, ∼18/10 kDa cleaved fragments) and its substrates (e.g., PARP: ∼116 kDa, ∼89 kDa cleaved fragment). For simultaneous detection of full-length and cleaved caspase-8 forms, Bis-Tris gels with 4-12% acrylamide gradients using MES running buffer are recommended, as they provide optimal resolution in the 10-100 kDa range. For researchers focusing specifically on small cleavage fragments, higher percentage gels (12-15%) may be necessary to achieve sufficient separation [2].

The electrophoresis apparatus should be assembled according to manufacturer instructions, ensuring that the gel is completely immersed in running buffer. The running buffer composition typically consists of Tris-Glycine with 0.1% SDS for standard systems, though alternative buffer systems like Bis-Tris may require MES or MOPS buffers. Prior to loading, samples should be briefly centrifuged to collect condensation and ensure uniform loading. It is essential to include prestained protein molecular weight markers in at least one lane to verify transfer efficiency and estimate protein sizes. When loading samples, maintain consistent volumes across lanes and avoid overloading wells, which can cause distortion and poor resolution of protein bands [2].

Electrophoresis Conditions and Separation Optimization

Electrophoretic separation should be performed using appropriate voltage and time parameters to ensure optimal resolution while preventing excessive heat generation. For standard mini-gel systems, electrophoresis begins at 80-100 V through the stacking gel to promote band sharpening, then increases to 120-150 V through the resolving gel until the dye front approaches the bottom. The total run time typically ranges from 60-90 minutes, though this should be optimized based on the gel thickness and target protein size. Monitoring the bromophenol blue tracking dye migration provides a visual indicator of separation progress, with complete separation achieved when the dye front has migrated to approximately 1 cm from the bottom edge [2] [1].

Following electrophoresis, the gel should be carefully removed from the cassette and prepared for transfer. At this stage, some researchers may choose to verify protein separation and loading consistency using quick staining methods compatible with subsequent western blotting. Reversible stains such as copper staining can visualize protein bands without compromising immunodetection, while Coomassie staining is irreversible and not recommended if planning subsequent transfer. These quality control steps are particularly valuable when establishing new experimental systems or working with novel cell models, as they confirm successful protein separation before proceeding to the more time-consuming transfer and detection phases [3].

Table 1: Recommended Gel Electrophoresis Conditions Based on Protein Size

Target Protein Gel Type Acrylamide % Running Buffer Separation Conditions
Caspase-8 (full-length) Bis-Tris gradient 4-12% MES 150 V, 60 min
Caspase-8 (cleaved fragments) Tris-Glycine 12-15% Tris-Glycine-SDS 125 V, 90 min
PARP (full-length & cleaved) Bis-Tris gradient 4-12% MOPS 150 V, 70 min
Bid (full-length & truncated) Tris-Glycine 12-15% Tris-Glycine-SDS 125 V, 90 min

Protein Transfer to Membrane

Membrane Selection and Preparation

Selection of an appropriate membrane is crucial for successful detection of caspase-8 and its cleavage products. The two primary membrane options are nitrocellulose (0.45 μm) for most applications and PVDF for enhanced protein retention, particularly for low-abundance targets. PVDF membranes offer superior binding capacity for proteins across a wide molecular weight range but require pre-activation in methanol for 1-2 minutes followed by equilibration in transfer buffer. Nitrocellulose membranes do not require pre-activation but are more fragile and may exhibit higher background in some applications. The choice between membrane types often depends on antibody performance and protein characteristics, with some antibodies demonstrating preferential binding to one membrane type [3].

For caspase-8 analysis, which requires detection of both large (55 kDa) and small (10-20 kDa) fragments, PVDF membranes are generally recommended due to their superior retention of low molecular weight proteins. After membrane activation and equilibration, the transfer sandwich should be carefully assembled in a container filled with transfer buffer to prevent air bubble formation. The correct orientation—gel facing the negative electrode (cathode) and membrane facing the positive electrode (anode)—must be maintained to ensure proper protein migration from gel to membrane. Using a roller or pipette to remove air bubbles between each layer of the sandwich is critical, as air pockets create regions where transfer cannot occur, resulting in blank spots on the final blot [3] [1].

Transfer Methods and Optimization

Two primary transfer methods are commonly employed in western blotting: wet (tank) transfer and semi-dry transfer. Wet transfer systems completely submerge the gel-membrane sandwich in transfer buffer and apply current for extended periods (60-90 minutes at 100 V or overnight at 30 V). This method is particularly effective for transferring proteins of diverse sizes simultaneously and is recommended for comprehensive caspase-8 analysis. Semi-dry transfer employs the gel-membrane sandwich placed directly between plate electrodes, typically requiring shorter transfer times (15-45 minutes) at lower currents. While semi-dry transfer is faster and requires less buffer, it may be less efficient for proteins larger than 100 kDa [3].

The transfer buffer composition must be optimized based on the transfer method and target proteins. For wet transfer of caspase-8, a standard Tris-glycine buffer with 20% methanol is effective, though for larger proteins (>80 kDa), adding SDS to 0.1% can improve transfer efficiency. For semi-dry transfer, a Tris-glycine buffer with 10-20% methanol without SDS is typically used. Following transfer, verification of efficiency is accomplished through reversible staining with Ponceau Red, which allows visual assessment of protein transfer patterns before proceeding to immunodetection. The membrane is then briefly washed with TBST to remove the stain and prepared for the blocking step [3].

Table 2: Protein Transfer Conditions for Different Molecular Weight Ranges

Protein Size Transfer Method Buffer Composition Transfer Conditions Special Considerations
<30 kDa (cleaved caspases) Semi-dry 48 mM Tris, 39 mM glycine, 0.04% SDS, 20% methanol 15 V, 30 min Omit SDS for better membrane binding
30-100 kDa (caspase-8, PARP) Wet transfer 25 mM Tris, 192 mM glycine, 20% methanol 100 V, 60 min, 4°C Standard conditions
>100 kDa (full-length PARP) Wet transfer 25 mM Tris, 192 mM glycine, 0.1% SDS, 10% methanol 30 V, overnight, 4°C Reduced methanol for large proteins

Immunoblotting: Antibody Incubation and Detection

Membrane Blocking and Antibody Incubation

Effective membrane blocking is essential for minimizing non-specific antibody binding and reducing background signals. The blocking process involves incubating the membrane with a protein-based solution that occupies non-specific binding sites on the membrane surface. Common blocking agents include 5% non-fat dry milk in TBST for most applications or 5% BSA in TBST when detecting phosphoproteins. The blocking step typically requires 1 hour at room temperature with gentle agitation, though some protocols may benefit from extended blocking at 4°C. Following blocking, the membrane should be briefly rinsed with wash buffer to remove excess blocking agent before antibody application [3] [1].

Primary antibody incubation represents the most variable aspect of immunoblotting and requires careful optimization for each antibody lot. Most commercial caspase-8 antibodies perform well at dilutions ranging from 1:500 to 1:2000 in either blocking solution or BSA. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C for enhanced sensitivity. Following primary antibody incubation, the membrane requires thorough washing with TBST (3 × 5-10 minutes each) to remove unbound antibodies. The secondary antibody, conjugated to horseradish peroxidase (HRP) or another detection moiety, is then applied at appropriate dilutions (typically 1:2000 to 1:10,000) for 1 hour at room temperature, followed by another series of washes [2] [1].

Signal Detection and Optimization

Signal detection represents the final stage of the western blot procedure, where target proteins are visualized through chemiluminescent or fluorescent methods. For chemiluminescent detection, which remains the most common approach, membranes are incubated with enhanced chemiluminescence (ECL) substrates that produce light in the presence of HRP enzyme. The optimal exposure time must be determined empirically, with initial exposures ranging from 5 seconds to 10 minutes. To ensure quantitative results, it is crucial to avoid signal saturation by capturing multiple exposures and selecting images where band intensities fall within the linear range of detection [4] [5].

For experiments requiring precise quantification, fluorescent detection methods offer advantages including a wider dynamic range and the ability to multiplex multiple targets simultaneously. Fluorescent westerns utilize secondary antibodies conjugated to fluorophores such as Alexa Fluor dyes, which are detected using specialized imaging systems. Regardless of detection method, proper documentation and image preservation are essential. Images should be saved in lossless formats (TIFF or PNG) rather than JPEG to prevent compression artifacts that could interfere with subsequent quantification efforts. All imaging parameters should be meticulously recorded to ensure reproducibility between experiments [4] [5].

Quantification, Normalization, and Data Analysis

Image Acquisition and Band Quantification

Accurate quantification of western blot data requires careful attention to image acquisition parameters and analysis techniques. When capturing chemiluminescent signals, it is essential to avoid overexposure that saturates pixels and compromises linearity between signal intensity and protein abundance. Multiple exposure times should be collected for each blot, selecting the image where the strongest bands approach but do not reach saturation. For quantitative analysis, band intensity should be measured using scientific image analysis software such as ImageJ, which provides tools for background subtraction and densitometric analysis [5].

The quantification process typically involves defining regions of interest (ROIs) around each band and measuring integrated density after subtracting local background. The "Analyze Gels" function in ImageJ can semiautomate this process for multiple lanes, generating density profiles and peak areas that correspond to band intensities. For proper normalization, the same ROI size should be applied to all bands of interest, and background measurements should be taken from adjacent areas immediately above or below each band. These raw intensity values are then used to calculate normalized protein levels by comparing target protein signals to appropriate loading controls [5].

Normalization Strategies and Data Interpretation

Proper normalization is critical for meaningful interpretation of caspase-8 inhibition data, as it corrects for technical variations in sample loading and transfer efficiency. The most common normalization approach employs housekeeping proteins (HKPs) such as β-actin, GAPDH, or α-tubulin, which are presumed to remain constant across experimental conditions. However, HKPs can exhibit variability under certain conditions, particularly during apoptosis where cytoskeletal remodeling occurs. For this reason, total protein normalization (TPN) often provides more reliable results by using the total protein in each lane as a reference, effectively controlling for loading variations [4] [5].

Following normalization, relative protein expression is calculated by comparing normalized values between experimental groups. Typically, the control group (untreated cells) is set to 1.0, and experimental groups (apoptosis-induced with or without this compound pretreatment) are expressed as fold changes relative to this baseline. For caspase-8 analysis, both the disappearance of the pro-form and appearance of cleavage fragments should be quantified to fully characterize the inhibition effect. Statistical analysis should include both technical replicates (multiple wells from the same sample) and biological replicates (independent experiments) to account for both procedural and biological variability [4] [5].

Table 3: Comparison of Normalization Methods for Western Blot Quantification

Normalization Method Principle Advantages Limitations Suitability for Apoptosis Studies
Housekeeping Proteins (β-actin, GAPDH) Protein expression relative to constitutively expressed protein Simple, widely accepted, requires no additional steps HKP expression may vary during apoptosis, limited dynamic range Moderate (may change during apoptosis)
Total Protein Normalization (TPN) Protein expression relative to total protein loaded More stable reference, broader dynamic range, works with most samples Requires additional staining step, may be less sensitive High (unaffected by apoptotic changes)
Ponceau S Staining Reversible stain of total protein on membrane Quick, inexpensive, compatible with all samples Less precise than specialized TPN reagents, subjective quantification High (immediate verification of transfer)
Internal Standard Normalization Comparison to control sample on same blot Controls for inter-blot variability, improves reproducibility Requires valuable membrane space, complex experimental design Moderate to High (depending on standard)

Troubleshooting Common Issues in Caspase-8 Western Blotting

Optimization of Detection and Signal Quality

Inconsistent band detection frequently plagues caspase-8 western blotting, particularly when attempting to visualize both full-length and cleavage fragments. This issue often stems from suboptimal antibody concentrations or inefficient transfer of proteins of different sizes. When detecting multiple protein forms, it is advisable to optimize antibody dilutions using a titration approach, testing a range of concentrations to identify conditions that provide strong signal without excessive background. Additionally, transfer efficiency should be verified using reversible stains like Ponceau S before proceeding with immunodetection, as incomplete transfer may affect proteins of different sizes disproportionately [5].

High background interference can obscure specific signals and complicate quantification. This problem typically results from inadequate blocking, excessive antibody concentrations, or insufficient washing. Remedies include extending blocking time to 2 hours, increasing the stringency of washes (more frequent changes or longer wash periods), or incorporating low concentrations of Tween-20 (0.05-0.1%) in wash buffers. For particularly problematic backgrounds, switching blocking agents from milk to BSA or adding mild detergents to the antibody incubation solutions may help reduce non-specific binding. When using chemiluminescent detection, optimizing exposure time is crucial, as overexposure can create the illusion of high background by saturating the image sensor [5] [3].

Addressing Experimental Variability and Validation

Lane-to-lane variation represents a significant challenge in quantitative western blotting, particularly when comparing multiple treatment conditions. Technical variations in sample loading, transfer efficiency, or antibody incubation can introduce artifacts that may be misinterpreted as biological effects. To minimize these issues, proper normalization against appropriate loading controls is essential, as discussed in previous sections. Additionally, running samples in duplicate on the same gel can help distinguish technical variability from true biological differences. When possible, distributing samples across multiple gels rather than grouping all replicates of a single condition on one gel can also reduce gel-to-gel variability [4] [5].

Conclusion and Best Practices Summary

Western blot analysis of this compound-mediated caspase-8 inhibition provides valuable insights into apoptotic signaling pathways and their pharmacological regulation. Throughout this protocol, attention to optimized sample preparation, appropriate gel and transfer conditions, validated immunodetection, and rigorous quantification methods ensures reliable and reproducible results. The key advantage of this approach lies in its ability to directly visualize the molecular consequences of caspase-8 inhibition at the protein level, complementing functional assays of cell death.

For researchers implementing this protocol, several critical best practices deserve emphasis: First, always include comprehensive controls to verify the specificity of both this compound inhibition and antibody detection. Second, optimize key parameters such as protein loading, antibody concentrations, and exposure times to ensure signals remain within the linear dynamic range for quantification. Third, employ appropriate normalization strategies that account for potential variations in housekeeping protein expression during apoptosis. Finally, correlate western blot findings with complementary functional assays to develop a comprehensive understanding of caspase-8's role in the experimental model under investigation. Through careful implementation of these methods, researchers can confidently utilize this compound western blot analysis to advance their understanding of apoptotic regulation and therapeutic intervention.

References & Additional Resources

  • Thermo Fisher Scientific. Quantitative Western Blot Analysis. [4]
  • Abcam. Western Blot Protocol. [2]
  • Abcam. Western Blot Quantification. [5]
  • Abcam. Protein Transfer and Visualization in Western Blot. [3]
  • Western Blot: Technique, Theory, and Trouble Shooting. Nih PMC. [1]

References

Solubility Data and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key solubility data for Z-LEHD-FMK and its TFA salt form from supplier specifications and research protocols.

Compound Form Solvent Reported Solubility / Working Concentration Molecular Weight Notes / Key Benefits

| This compound (Free base) [1] | DMSO | 100 mg/mL (144.78 mM) [1] | 690.72 [2] [1] | • Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO. • Stock solutions in DMSO are stable for 6 months at -80°C or 1 month at -20°C (sealed, away from moisture) [1]. | | This compound TFA (Trifluoroacetate salt) [3] [4] | DMSO | 100 mg/mL (124.26 mM) [4] | 804.74 [3] [4] | The TFA salt is a common commercial form. | | This compound [2] | DMSO | ≥ 107.4 mg/mL [2] | 690.72 [2] [1] | Another supplier confirms high DMSO solubility. | | This compound [2] | Ethanol | ≥ 98.2 mg/mL [2] | 690.72 [2] [1] | Ethanol is a viable alternative if DMSO is incompatible with your assay. | | In Cell Culture [5] | Culture Medium | 20 - 50 µM (typical working concentration) | - | Used at these concentrations for pre-treatment (30 min to 2 h) to inhibit caspase-9 in cell lines like HCT116 and 293 [3] [5]. |

Step-by-Step Protocol for Preparing Stock Solutions

For preparing a 100 mM stock solution in DMSO (based on a molecular weight of 690.72 g/mol for the free base):

  • Calculate Mass: Weigh out 69.07 mg of this compound powder.
  • Add Solvent: Transfer the powder to a sterile vial. Add high-purity, newly opened, anhydrous DMSO to a final volume of 1 mL.
  • Dissolve: Vortex or sonicate the mixture briefly until the powder is fully dissolved. The solution should appear clear.
  • Aliquot and Store: Immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  • Label and Store: Label the aliquots with the date, concentration, and passage number. Store at -20°C for use within one month, or at -80°C for longer-term storage (up to 6 months).

This process can be visualized in the following workflow:

G Start Start Preparation Step1 Weigh 69.07 mg of This compound powder Start->Step1 Step2 Add 1 mL of fresh, anhydrous DMSO Step1->Step2 Step3 Vortex or sonicate until clear solution Step2->Step3 Step4 Aliquot into single-use vials Step3->Step4 Step5 Store at -20°C (1 month) or -80°C (6 months) Step4->Step5 End 100 mM Stock Solution Ready Step5->End

Troubleshooting Common Solubility Issues

  • Precipitation upon dilution into aqueous buffer: This is a common issue when diluting a concentrated DMSO stock into cell culture medium or PBS.
    • Solution: Ensure that the final concentration of DMSO in your cell culture experiment does not exceed 0.1-1.0% (v/v), which is generally tolerated by most cell lines. While preparing the working dilution, add the compound drop-wise to the medium while vortexing gently to facilitate even dispersion.
  • Compound does not dissolve fully in DMSO:
    • Solution: Warm the vial gently to 37°C for 10 minutes and/or place it in a sonicating water bath for a short period. Avoid excessive heating or sonication, which could degrade the compound [2].
  • Variable results between experiments:
    • Solution: Always use a fresh aliquot for each experiment. Check the age of your DMSO, as hygroscopic DMSO absorbs water over time, which can significantly reduce its ability to dissolve the compound. Using newly opened, anhydrous DMSO is critical [1].

Example Experimental Application

The following diagram illustrates how this compound is typically applied in a cell-based experiment to study apoptosis, based on published protocols [3] [5]:

G Plate Plate cells (e.g., HCT116, 293) Pretreat Pre-treat with This compound (20 µM) for 30 minutes Plate->Pretreat Induce Induce Apoptosis (e.g., Add TRAIL) Pretreat->Induce Analyze Analyze Effect (Western Blot, Viability Assay) Induce->Analyze

Key Technical FAQs

  • Q: What is the mechanism of action of this compound?

    • A: this compound is a cell-permeable, irreversible, and competitive inhibitor of caspase-9. It covalently binds to the enzyme, preventing it from initiating the apoptotic cascade [4] [6].
  • Q: Can this compound be used in vivo?

    • A: Yes, it has been used in animal models. For example, in a rat model of spinal cord injury, it was administered intravenously at 0.8 µmol/kg. The dry powder was first dissolved in DMSO and then further prepared in phosphate-buffered saline for injection [2] [1] [5].
  • Q: Are there alternatives if solubility issues persist?

    • A: Yes, you can try the TFA salt form (this compound TFA), which has similar solubility profiles [3] [4]. Alternatively, ethanol is a suitable solvent for this compound and can be used if DMSO interferes with your assay system [2].

References

Z-LEHD-FMK storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Storage Conditions

The following table summarizes the fundamental characteristics and storage requirements for Z-LEHD-FMK to ensure its stability and efficacy [1] [2] [3].

Property Specification
CAS Number 210345-04-3 [1] [2] [3]
Molecular Weight 690.7 Da (approx. 690.72) [1] [2] [3]
Purity >98% [1] [3]
Physical Form Solid, white to yellow powder [2] [3]
Recommended Storage (Powder) -20°C; store under desiccating conditions (sealed, away from moisture) [1] [2] [3]
Shelf Life (Powder) 3 years at -20°C; 2 years at 4°C [3]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) [2] [3]
Shipping Condition Ambient temperature (stable for a few days during shipping) [3]

Troubleshooting FAQs

This section addresses common issues researchers might encounter when working with this compound.

Q1: After reconstitution, my solution appears cloudy or has particles. What should I do?

  • Potential Cause: The compound may have precipitated, possibly due to moisture absorption or the use of a non-appropriate solvent.
  • Solution: Ensure you are using high-quality, dry DMSO. Gently warm the vial and ultrasonicate the solution to re-dissolve the compound. If the problem persists, the inhibitor's activity may have been compromised, and a new aliquot should be used.

Q2: The inhibitor fails to protect cells in my apoptosis assay. Why?

  • Potential Causes:
    • Incorrect Concentration/Dosing: The concentration used may be insufficient for your specific cell type or apoptotic stimulus.
    • Improper Handling: Multiple freeze-thaw cycles of the stock solution may have degraded the inhibitor.
    • Wrong Pathway Targeted: Your experimental model might induce cell death primarily through a caspase-9-independent pathway (e.g., necroptosis).
  • Solution:
    • Confirm the working concentration based on literature for your cell type (common range is 20-50 µM).
    • Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
    • Include a positive control (e.g., a known inducer of intrinsic apoptosis) to validate your experimental system.

Q3: What are the critical steps for preparing an in vivo dosing solution?

  • Critical Points:
    • Use Fresh Formulations: Prepare the in vivo formulation shortly before administration for optimal results [3].
    • Follow Recommended Formulations: Use a validated formulation to ensure solubility and bioavailability. For example, one common injection formulation is: DMSO : Tween 80 : Saline = 10 : 5 : 85 [3].
    • Sequential Mixing: First, dissolve the powder in DMSO to create a stock solution. Then, add Tween 80, and finally, mix thoroughly with saline.

Experimental Protocols

Here are detailed methodologies for key experiments using this compound, as cited in the literature.

Protocol 1: Protecting Cells from TRAIL-Induced Apoptosis (In Vitro) [4] This protocol is used to investigate the role of caspase-9 in TRAIL-mediated cytotoxicity.

  • Cell Culture: Seed sensitive cell lines (e.g., HCT116 or 293) in culture plates.
  • Pre-treatment: Add This compound at a final concentration of 20 µM to the culture medium.
  • Incubation: Pre-incubate cells with the inhibitor for 30 minutes.
  • Apoptosis Induction: Add TRAIL (e.g., at 50 ng/mL) to the medium.
  • Analysis: Harvest cells after 4-16 hours and analyze apoptosis by Western Blotting (checking for caspase-3 cleavage) or other viability assays.

Protocol 2: Administering this compound in a Rat Model of Spinal Cord Injury (In Vivo) [2] This protocol demonstrates neuroprotective effects in vivo.

  • Animal Model: Use male Wistar albino rats (250-350 g) with induced spinal cord injury (SCI).
  • Dosage Preparation: Prepare a solution for intravenous injection at a dose of 0.8 µmol/kg.
  • Administration: Administer the solution via intravenous (i.v.) injection.
  • Treatment Duration: Continue the administration for 7 days to observe significant protection of neurons and reduction in apoptotic cell count.

Protocol 3: Investigating Caspase-9's Role in Acute Liver Injury (In Vitro & In Vivo) [5] This protocol uses the inhibitor to explore mechanisms beyond direct apoptosis inhibition.

  • In Vitro (HepG2/AML12 cells):
    • Pre-treat cells with 20 µM this compound for 2 hours.
    • Then, add an acute liver injury inducer like CCl4 (2 µl/ml) and incubate for another hour.
    • Assess cell viability (e.g., with MTT assay) and analyze markers of autophagy and inflammation.
  • In Vivo (C57BL/6N mice):
    • Pre-inject This compound intraperitoneally at 3 mg/kg, 2 hours before CCl4 injection.
    • Euthanize mice 8 hours after CCl4 treatment.
    • Collect blood and liver tissues for analysis of injury markers (e.g., serum ALT), histology, and molecular pathways.

Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key biological pathway and a general experimental workflow.

Diagram 1: Intrinsic Apoptosis Pathway Targeted by this compound This diagram shows the caspase cascade where this compound acts as an irreversible inhibitor of caspase-9.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., TRAIL, Toxins) Mitochondria Mitochondrial Outer Membrane Permeabilization Apoptotic_Stimulus->Mitochondria Cytochrome_c Release of Cytochrome c Mitochondria->Cytochrome_c Apaf1 Formation of Apaf-1/Caspase-9 (Apoptosome) Cytochrome_c->Apaf1 Caspase9 Cleavage & Activation of Caspase-9 Apaf1->Caspase9 Caspase3 Activation of Effector Caspases (3, 6, 7) Caspase9->Caspase3 Activates ZLEHD This compound ZLEHD->Caspase9 Irreversibly Inhibits Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Diagram 2: General Workflow for Using this compound In Vitro This flowchart outlines the key steps for a typical in vitro experiment.

G Start Start Experiment Thaw Thaw Aliquot of This compound Stock Start->Thaw Prep Prepare Working Dilution in Medium Thaw->Prep Pretreat Pre-treat Cells (Common: 20-50 µM) Prep->Pretreat Induce Induce Apoptosis Pretreat->Induce Harvest Harvest Cells Induce->Harvest Analyze Analyze Results Harvest->Analyze End End Analyze->End

References

Z-LEHD-FMK optimal concentration titration

Author: Smolecule Technical Support Team. Date: February 2026

Z-LEHD-FMK: Overview & Handling

1. General Information & Mechanism this compound is a cell-permeable, irreversible caspase-9 inhibitor. It acts by covalently binding to the enzyme's active site, thereby preventing it from initiating the intrinsic apoptotic pathway [1] [2] [3]. This makes it a valuable tool for studying the role of caspase-9 in various apoptotic models.

2. Preparation & Storage Proper handling is critical for maintaining the inhibitor's stability and activity.

  • Reconstitution: this compound is typically supplied as a lyophilized powder. It should be reconstituted in high-quality, anhydrous DMSO to prepare a stock solution [1] [4].
  • Stock Solution: A common stock concentration is 10 mM. For example, dissolve 1 mg of this compound (MW ~690.7 g/mol) in 124 µL of DMSO [1].
  • Storage: Store the lyophilized powder at -20°C. After reconstitution, aliquot the solution into small, single-use volumes and store them at -20°C to -70°C. Avoid repeated freeze-thaw cycles to preserve activity [1] [2].

> Note: The final concentration of DMSO in your cell culture assays should generally not exceed 0.2% to avoid cellular toxicity that could interfere with your results [1].

Titration Guide & Experimental Protocols

1. Optimal Concentration Table The effective concentration of this compound can vary depending on the cell type and apoptotic stimulus. The table below summarizes concentrations reported in the literature for different experimental models.

Cell Type / Model Apoptotic Inducer Working Concentration Pre-incubation Time Key Findings / Effect
Jurkat cells (Human T-cell leukemia) [1] Campthothecin (4 µM) 20 µM 30 minutes Reduced apoptosis by ~50%
HCT116 & 293 cells [5] [3] TRAIL (50 ng/mL) 20 µM 30 minutes - 2 hours Protected cells from TRAIL-induced toxicity
SW480 & H460 cells [5] TRAIL 20 µM 30 minutes - 2 hours Did not protect these cancer lines
Normal Human Hepatocytes [5] TRAIL 20 µM 6 hours Protected normal liver cells from apoptosis
Primary Rat Neurons (in vivo) [4] Spinal Cord Injury 0.8 µmol/kg (intravenous) Administered for 1 or 7 days Showed neuroprotective effects

2. General Experimental Workflow The following diagram outlines a typical workflow for using this compound in a cell-based assay to study apoptosis inhibition.

Start Start Experiment Prep Prepare 10 mM Stock in DMSO Start->Prep Dilute Dilute to Working Concentrations Prep->Dilute PreInc Pre-incubate Cells with This compound (e.g., 30 min) Dilute->PreInc Induce Induce Apoptosis PreInc->Induce Harvest Harvest Cells Induce->Harvest Analyze Analyze Apoptosis Harvest->Analyze Titrate Titrate for Optimal Dose Analyze->Titrate If needed Titrate->Dilute Adjust concentration

Key Steps:

  • Pre-incubation: Add the pre-diluted this compound to your cells and incubate for a period (commonly 30 minutes to 2 hours) before introducing the apoptotic stimulus [1] [3]. This allows the inhibitor to enter the cells.
  • Co-treatment: Continue incubating the cells with both the inhibitor and the apoptotic inducer.
  • Analysis: Assess apoptosis using an appropriate method, such as Annexin V staining for flow cytometry, Western blotting for caspase cleavage (e.g., procaspase-3), or other viability assays [1] [3].

Troubleshooting & FAQs

1. The inhibitor is not blocking apoptosis effectively. What should I do?

  • Titrate the concentration: The most critical step is empirical titration. The table above provides a starting point. Test a range of concentrations (e.g., 10 µM, 20 µM, 50 µM) in your specific model system [1].
  • Check pre-incubation time: Ensure you are pre-incubating the cells with the inhibitor for a sufficient time (e.g., at least 30 minutes) before adding the death stimulus.
  • Verify apoptotic pathway: Confirm that apoptosis in your model is primarily dependent on the caspase-9 intrinsic pathway. This compound may not be effective if cell death is driven by a strong caspase-8-mediated extrinsic pathway or other non-apoptotic mechanisms [5].
  • Check reagent activity: Ensure your stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the inhibitor.

2. My cells are showing toxicity in the control group with the inhibitor. What could be the cause?

  • High DMSO concentration: This is a common pitfall. Remember that the final concentration of DMSO in your culture medium should ideally be ≤ 0.2% [1]. Calculate the volume of your stock solution needed to achieve the desired working concentration without exceeding this DMSO threshold.
  • Inhibitor cytotoxicity: While FMK-derivatized peptides are generally non-cytotoxic [2], test the toxicity of your this compound concentration range in your cells without any apoptotic inducer to establish a safe window.

3. Can this compound inhibit other caspases? While this compound is described as a selective inhibitor for caspase-9, cross-reactivity with other caspases, particularly caspase-4, is possible due to shared sequence preferences [1]. Always include appropriate controls in your experimental design, such as a pan-caspase inhibitor (e.g., Z-VAD-FMK) and a negative control inhibitor (e.g., Z-FA-FMK) [1].

References

Z-LEHD-FMK cell permeability optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

The table below addresses common technical questions about Z-LEHD-FMK.

Question Answer Key Technical Notes
What is the primary mechanism of action of this compound? Irreversible, cell-permeable caspase-9 inhibitor. Prevents apoptosis by blocking the caspase cascade initiated at caspase-9 [1]. O-methylated aspartic acid in P1 position enhances stability & cell permeability [1].
How should I reconstitute and store the inhibitor? Reconstitute lyophilized powder in DMSO. A typical 10 mM stock is made by dissolving 1.0 mg in 124 µL DMSO [1]. Store lyophilized powder at -20°C. Aliquot reconstituted inhibitor and avoid multiple freeze-thaw cycles [1].
What is a standard starting concentration for in vitro assays? A concentration of 20 µM is routinely used [1]. The optimal concentration is system-dependent; titration is highly recommended. Final DMSO concentration should not exceed 0.2% to avoid cellular toxicity [1].
How do I confirm the inhibitor is working in my assay? Use a functional apoptosis assay (e.g., PE-Annexin V staining) post-treatment. Successful inhibition shows a significant reduction in apoptotic cells compared to untreated controls [1]. Include a control inhibitor (e.g., Z-FA-FMK) to confirm the effect is specific to caspase-9 inhibition [1].

Optimizing Cell Permeabilization with Digitonin

Efficient cell permeability is crucial for this compound to reach its intracellular target. While the provided sources don't detail a protocol specifically for this compound, the established method for digitonin optimization in CUT&RUN assays can be directly adapted for this purpose [2].

The goal is to find the minimal digitonin concentration that permeabilizes >95% of your cells without causing significant lysis [2].

Materials Needed
  • Cells of interest
  • Digitonin (5% stock solution)
  • Appropriate Wash Buffer (e.g., CUT&RUN Wash Buffer or PBS)
  • DMSO
  • Trypan Blue stain
Step-by-Step Protocol
  • Prepare Digitonin Buffers: Freshly prepare a serial dilution of Digitonin in your wash buffer on the day of use as outlined in the table below. For the control buffer, use Wash Buffer with 0.05% DMSO [2].

    | Final % Digitonin | Volume from Previous Tube (µL) | Wash Buffer (µL) | 5% Digitonin (µL) | | :--- | :--- | :--- | :--- | | 0.05 | - | 990 | 10 | | 0.01 | 200 | 800 | - | | 0.001 | 100 | 900 | - | | 0.0001 | 100 | 900 | - | | 0.00001 | 100 | 900 | - |

  • Harvest and Aliquot Cells: Harvest a sufficient number of cultured cells. Pellet them by centrifugation at 600 x g for 3 minutes at room temperature (RT). Remove the supernatant and resuspend the cell pellet in RT 1X PBS. Aliquot 100 µL of cell suspension into a series of tubes [2].

  • Permeabilize Cells: Pellet the cells in each tube again and remove the supernatant. Resuspend each cell pellet in 100 µL of the different Digitonin Permeabilization Buffers (and the control buffer). Incubate for 10 minutes at RT [2].

  • Assess Permeabilization: After incubation, mix a sample of each cell suspension with Trypan Blue. Count the cells to determine the percentage of dead/permeabilized cells (which will be Trypan positive). The optimal concentration is the lowest one that permeabilizes >95% of your specific cell type [2].

Signaling Pathway & Experimental Workflow

To help visualize the biological context and experimental process, the following diagrams were created using Graphviz DOT language.

Caspase-9 Inhibition Pathway

This diagram illustrates the intrinsic apoptosis pathway that this compound targets, showing how it prevents cell death.

CaspasePathway ApoptoticStimulus Apoptotic Stimulus (e.g., Radiation, Toxins) Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) ApoptoticStimulus->Mitochondria CytoC_Smac Cytochrome c & Smac/DIABLO Release Mitochondria->CytoC_Smac Apoptosome Apoptosome Formation CytoC_Smac->Apoptosome Caspase9 Caspase-9 (Inactive) Apoptosome->Caspase9 Activates ActiveC9 Caspase-9 (Active) Caspase9->ActiveC9 Caspase3 Caspase-3/7 (Inactive) ActiveC9->Caspase3 Cleaves/Activates ActiveC3 Caspase-3/7 (Active) Caspase3->ActiveC3 Apoptosis Apoptotic Cell Death ActiveC3->Apoptosis ZLEHD This compound ZLEHD->ActiveC9 Irreversibly Inhibits

Experimental Workflow for Permeability Assay

This flowchart outlines the key steps for optimizing cell permeabilization and testing this compound activity.

ExperimentalWorkflow Prep Prepare Digitonin Serial Dilutions Harvest Harvest and Aliquot Cells Prep->Harvest Treat Treat Cells with Digitonin Buffers Harvest->Treat AssessPerm Assess Permeabilization with Trypan Blue Treat->AssessPerm OptimalConc Select Optimal Digitonin % AssessPerm->OptimalConc PreTreat Pre-treat Cells with This compound in Optimal Buffer OptimalConc->PreTreat Induce Induce Apoptosis PreTreat->Induce Measure Measure Apoptosis (e.g., Annexin V, Caspase-3) Induce->Measure Analyze Analyze Data for Reduction in Apoptosis Measure->Analyze

Critical Troubleshooting Notes

  • DMSO Toxicity: Consistently emphasized in the manufacturer's data, final DMSO concentration in your assays must not exceed 0.2%. Higher levels can cause cellular stress that confounds your apoptosis results [1].
  • Cell-Type Specificity: The optimal digitonin concentration varies significantly between cell types. The values suggested are a starting point, and optimization for your specific cell line is mandatory [2].
  • Inclusion of Controls: Always include the appropriate controls to validate your experiments. This includes an untreated control, a control inhibitor (e.g., Z-FA-FMK), and a vehicle control (DMSO) to ensure observed effects are due to caspase-9 inhibition [1].

References

Z-LEHD-FMK cytotoxicity DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Key Specifications & Handling

The table below summarizes the core chemical properties and handling guidelines for Z-LEHD-FMK.

Property Specification
Molecular Weight 690.72 g/mol [1] [2]
CAS Number 210345-04-3 [1] [2]
Primary Target Caspase-9 (irreversible inhibitor) [1] [2] [3]
Solubility ≥107.4 mg/mL in DMSO; ≥98.2 mg/mL in EtOH; insoluble in H₂O [1]
Storage Lyophilized powder or solution stored at -20°C; avoid repeated freeze-thaw cycles [1] [3]
Critical DMSO Limit Do not exceed 0.2% final concentration in cell culture to avoid cellular toxicity [3]

Stock Solution Preparation & Experimental Use

Here is a standard protocol for reconstituting and using this compound in cell-based assays.

  • Reconstitution [1] [3]:

    • Dissolve the lyophilized powder in high-quality, anhydrous DMSO to create a stock solution.
    • A common stock concentration is 10 mM. For example, dissolve 1 mg of this compound in 124 µL of DMSO to achieve this concentration [3].
    • After reconstitution, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and maintain stability. Store aliquots at -20°C [1] [3].
  • Cell Treatment:

    • Dilute the stock solution into your cell culture medium. It is critical to ensure that the final concentration of DMSO does not exceed 0.2% to avoid solvent-related cytotoxicity that could interfere with your results [3].
    • A typical experimental workflow involves pre-treating cells with 20 µM this compound for 30 minutes before applying the apoptosis-inducing stimulus (e.g., TRAIL, chemotherapeutic agents) [1] [4].
    • As a general tip, if you have difficulty dissolving the compound, you can warm the tube at 37°C for 10 minutes and/or use a brief ultrasonic bath treatment [1].

Troubleshooting Common Issues

  • Unexpected Cytotoxicity (DMSO Toxicity): The most likely cause is exceeding the recommended DMSO concentration. Always verify that your final DMSO concentration is ≤0.2% in your cell culture medium. Include a vehicle control (medium with 0.2% DMSO) in every experiment to rule out solvent effects [3].
  • Poor Solubility or Precipitation: this compound has high solubility in DMSO, so precipitation in the stock solution is unlikely if fresh, anhydrous DMSO is used. If issues occur, gently warm the stock solution to 37°C and vortex it briefly before use [1].
  • Inconsistent Inhibitor Efficacy: Biological activity can vary between cell lines and apoptosis-inducing agents. It is essential to titrate the inhibitor for your specific experimental system. Using a positive control, like a known caspase-9 activator, can help validate the inhibitor's activity in your setup [3].

Experimental Design & Workflow

To visualize the typical experimental workflow and the role of this compound within the apoptosis signaling pathway, the following diagrams can serve as useful references for your guide.

G Start Start Experiment PrepStock Prepare 10 mM Stock in DMSO Start->PrepStock Dilute Dilute in Medium (Ensure DMSO ≤ 0.2%) PrepStock->Dilute PreTreat Pre-treat Cells with This compound (e.g., 20 µM, 30 min) Dilute->PreTreat Induce Induce Apoptosis (e.g., TRAIL, Drug) PreTreat->Induce Analyze Analyze Apoptosis (e.g., Annexin V, Western Blot) Induce->Analyze

G ApoptoticStimulus Apoptotic Stimulus (e.g., Chemotherapy, TRAIL) Mitochondria Mitochondrial Damage ApoptoticStimulus->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Formation of Apaf-1/Caspase-9 Apoptosome CytoC->Apoptosome Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Inhibitor This compound Inhibitor->Caspase9 Inhibits

References

Z-LEHD-FMK stock solution aliquoting

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation

The table below summarizes the key parameters for preparing a Z-LEHD-FMK stock solution, compiled from supplier datasheets [1] [2] [3].

Parameter Specification / Recommendation
Molecular Weight 804.74 g/mol (TFA salt) [1] / 690.72 g/mol (base) [3]
Recommended Solvent Anhydrous DMSO [1] [2] [3]
Common Stock Concentration 10 mM - 100 mg/mL [1] [2]
Example Preparation Add 124 µL DMSO to 1 mg powder for 10 mM solution [2]
Aliquot Storage Store small aliquots at -20°C [4] [2]
Critical Consideration Final DMSO concentration should not exceed 0.2% in cell cultures [2]

Experimental Protocols

Here are methodologies for using this compound in cell-based assays, as cited in the literature.

In Vitro Apoptosis Inhibition (General Protocol) This protocol is adapted from experiments using various cell lines, including HCT116 and SW480 cells [1] [5].

Step Parameter Typical Specification
1. Inhibitor Preparation Reconstitute this compound in anhydrous DMSO to desired stock concentration. -

| 2. Cell Seeding & Pre-treatment | Plate cells and pre-incubate with this compound. | Concentration: 20 µM Incubation Time: 30 minutes to 2 hours [1] [5] | | 3. Apoptosis Induction | Add apoptosis inducer (e.g., TRAIL at 50 ng/mL) to the culture. | - | | 4. Analysis | Harvest cells for analysis (e.g., Western Blot, viability assay). | - |

In Vivo Application (Rat Model) This method is based on a study of spinal cord injury in male Wistar albino rats [1] [3].

Step Parameter Specification
1. Solution Preparation Prepare dosing solution in an appropriate in vivo formulation. -
2. Administration Administer via intravenous (i.v.) injection. Dosage: 0.8 µmol/kg [1] [3]
3. Dosing Regimen Repeat administration as required by the study design. Duration: Up to 7 days [1] [3]

Troubleshooting and FAQs

How should I aliquot this compound? Although a detailed aliquoting protocol is not explicitly outlined, supplier recommendations strongly imply the standard practice [4] [2]. After reconstituting the lyophilized powder in DMSO, you should immediately divide the solution into small, single-use volumes in sterile vials before freezing. This avoids repeated freeze-thaw cycles, which can degrade the compound's activity.

Why is controlling DMSO concentration critical? BD Biosciences specifically cautions that the final DMSO concentration in cell culture media should not exceed 0.2% [2]. Higher concentrations can cause cellular toxicity, which would mask the protective anti-apoptotic effects of this compound and compromise your experimental results.

What is the evidence for this compound's specificity? The inhibitor is designed to be irreversible and cell-permeable, primarily targeting caspase-9 [1] [2]. Evidence for its functional selectivity comes from studies showing it protects some cell lines (like HCT116 and normal human hepatocytes) from TRAIL-induced apoptosis, but not others (like SW480 cells), indicating that some cancer cells rely more heavily on the caspase-9 pathway for death signaling [5].

Caspase Inhibition Signaling Pathway

To help visualize how this compound functions in the context of apoptosis signaling, the diagram below outlines the intrinsic pathway.

CaspasePathway Caspase-9 Inhibition by this compound Cellular Stress Cellular Stress Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Cellular Stress->Mitochondrial\nOuter Membrane\nPermeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease Apaf-1\nActivation Apaf-1 Activation Cytochrome c\nRelease->Apaf-1\nActivation Procaspase-9 Procaspase-9 Apaf-1\nActivation->Procaspase-9 Active\nCaspase-9 Active Caspase-9 Procaspase-9->Active\nCaspase-9 Executioner\nCaspases Executioner Caspases Active\nCaspase-9->Executioner\nCaspases Apoptosis Apoptosis Executioner\nCaspases->Apoptosis This compound This compound Inhibition This compound->Inhibition Inhibition->Active\nCaspase-9  Irreversible  Inhibition

This diagram illustrates the intrinsic apoptotic pathway. This compound acts by irreversibly binding to the active site of caspase-9, thereby preventing it from activating the downstream executioner caspases that lead to cell death [1] [2].

References

Z-LEHD-FMK repeated freeze-thaw cycles

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Can Z-LEHD-FMK tolerate repeated freeze-thaw cycles? No, it is not recommended. To preserve the inhibitor's potency, you should prepare single-use aliquots and avoid repeated freeze-thaw cycles [1].

  • What is the best way to store this compound? For long-term storage, the powder should be kept at -20°C in a sealed container, protected from moisture [2] [3]. Freshly prepared stock solutions in DMSO (typically 10-20 mM) are stable for several months when stored as aliquots at -20°C [1].

  • I see precipitation in my solution. What should I do? this compound is insoluble in water [1]. If precipitation occurs in your DMSO stock or a working dilution, you can try to resolve it by briefly warming the tube to 37°C and vortexing before use [1].

  • I'm concerned about off-target effects. How can I mitigate them? Using the lowest effective concentration (typically 20 μM for cells) is key [1]. High concentrations (>50 μM) can lead to non-specific inhibition. Always include DMSO-only vehicle controls in your experiments, and consider using a pan-caspase inhibitor like Z-VAD-FMK as a reference for selectivity [1].

Experimental Protocols & Data

Here are the standard protocols for using this compound in cell and animal models, compiled from research data.

Application Recommended Concentration/Dose Preparation Method Incubation/Administration
In Vitro (Cell Models) [1] [4] [5] 20 μM Dissolve in DMSO to make a 10-20 mM stock solution. Further dilute in cell culture medium. Pre-treat cells for 30 minutes to 2 hours before applying the apoptotic stimulus.
In Vivo (Rodent Models) [1] [5] 0.5 - 1.0 mg/kg or 0.8 μmol/kg Dissolve dry compound in DMSO first, then dilute in phosphate-buffered saline (PBS) immediately before injection. Administer intravenously (i.v.) or intrathecally.

The table below summarizes key quantitative data on the solubility and stability of this compound for your experimental planning.

Parameter Details & Values
Molecular Weight [2] [5] 690.72 g/mol
CAS Number [2] [5] 210345-04-3

| Solubility | DMSO: >100 mg/mL (≥144.78 mM) [2] [5]. Ethanol: ≥98.2 mg/mL [5]. Water: Insoluble [1] [5]. | | Stock Solution Stability | >10 mM in DMSO. Aliquot and store at -20°C; stable for several months. Avoid repeated freeze-thaw cycles [1] [5]. |

Mechanism of Action

The following diagram illustrates the intrinsic apoptosis pathway and how this compound acts as a selective inhibitor.

G ApoptoticStimulus Apoptotic Stimulus (e.g., DNA damage, TRAIL) Mitochondria Mitochondrial Outer Membrane Permeabilization ApoptoticStimulus->Mitochondria CytochromeC Release of Cytochrome c Mitochondria->CytochromeC Apoptosome Formation of Apoptosome Complex CytochromeC->Apoptosome Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase3 Cleavage & Activation of Effector Caspases (e.g., Caspase-3) Caspase9->Caspase3 Apoptosis Apoptosis Execution (DNA fragmentation, etc.) Caspase3->Apoptosis Inhibitor This compound Inhibitor->Caspase9 Irreversible Inhibition

Troubleshooting Guide

Problem Potential Cause Solution & Recommendations
Loss of Inhibitory Activity Stock solution degraded due to improper storage or repeated freeze-thaw cycles [1]. Prepare fresh single-use aliquots. Avoid storing working dilutions for extended periods.
Poor Solubility / Precipitation Compound is insoluble in aqueous buffers [1]. Always prepare a stock in DMSO first. For in vivo work, dilute DMSO stock in PBS immediately before use and ensure it is fully dissolved [1] [5].
Inconsistent Caspase Assay Results High DMSO concentration interfering with assay; incomplete inhibition [1]. Validate with a DMSO-only control. Ensure sufficient pre-incubation time (optimize between 15-60 min for your cell type) [1].
Suspected Off-Target Effects Concentration is too high [1]. Titrate the inhibitor and use the lowest effective dose (start with 20 μM). Include a pan-caspase inhibitor control to demonstrate selectivity [1].

Key Technical Notes

  • Solvent Caution: Hygroscopic DMSO can absorb water and affect solubility over time. Use newly opened DMSO for preparing stock solutions [2].
  • Dilution Calculator: Manufacturer websites often provide online calculators to help determine the precise volumes needed to achieve your desired working concentration [3].
  • Pathway Confirmation: To confirm the specific involvement of the caspase-9 pathway in your model, measure the activity of downstream executioner caspases (like caspase-3) after this compound treatment. Effective inhibition should lead to a significant reduction in their activity [1] [6].

References

Z-LEHD-FMK working solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Preparation Protocols & Data

The table below summarizes the standard preparation methods and experimental conditions for Z-LEHD-FMK from three different reagent suppliers.

Supplier Recommended Solvent Typical Stock Concentration Preparation Method Common Working Concentration Storage Conditions
BD Pharmingen [1] DMSO 10 mM Reconstitute 1.0 mg of lyophilized powder in 124 µL of DMSO. 20 µM (needs titration) Lyophilized powder: -20°C; Reconstituted: -20°C in small aliquots.
ApexBT [2] DMSO >10 mM Warm tube at 37°C for 10 minutes and/or use an ultrasonic bath. 20 µM Store at -20°C.
TargetMol [3] DMSO 90 mg/mL (~130.3 mM) Sonication is recommended. Information from specific assays [2] -20°C for powder; -80°C for DMSO solution (recommended for long-term).

A general workflow for preparing and using the inhibitor in cell-based experiments can be visualized as follows:

G start Start: Lyophilized this compound step1 Reconstitute with anhydrous DMSO start->step1 step2 Aliquot and store at -20°C or below step1->step2 step3 Thaw aliquot and dilute in cell culture medium step2->step3 step4 Pre-incubate with cells for 30 min step3->step4 step5 Proceed with apoptosis induction step4->step5

Troubleshooting Guide & FAQs

Q1: The inhibitor does not seem to be working in my experiment. What could be wrong?

  • Incorrect Concentration: The most common issue is an incorrect final concentration. Always titrate the reagent for your specific cell type and apoptosis-inducing agent, as the optimal dose can vary [1]. A typical starting point is 20 µM [1] [2].
  • DMSO Toxicity: High concentrations of DMSO are toxic to cells and can mask the inhibitor's effect. Ensure the final concentration of DMSO in your culture medium does not exceed 0.2% [1].
  • Improper Handling: The inhibitor is irreversible but can degrade. Avoid multiple freeze-thaw cycles of the stock solution by storing it in small, single-use aliquots [1] [3].
  • Experimental Design: Confirm that your apoptosis-induction method is functional (e.g., with a positive control) and that you are using an appropriate detection method (e.g., Annexin V staining) [1].

Q2: How should I handle and store the reagent to ensure its stability?

  • Storage: The lyophilized powder is stable at -20°C. Once reconstituted in DMSO, store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For long-term storage (over a year), -80°C is recommended [1] [3] [4].
  • Solubility: If you have difficulty dissolving the powder, briefly warming the tube to 37°C or using sonication can help [2].
  • Stability in Culture Medium: The working solution in cell culture medium should be prepared fresh from the DMSO stock for each experiment.

Q3: What are the key in vitro and in vivo experimental conditions cited in the literature?

  • In vitro (Cell Culture):
    • Pre-incubation: Treat cells with 20 µM this compound for 30 minutes before adding the apoptotic stimulus (e.g., camptothecin or TRAIL) [1] [2].
    • Protection Assay: This protocol has been shown to protect human colon cancer cells (HCT116) and embryonic kidney cells (HEK293) from TRAIL-induced apoptosis [2].
  • In vivo (Animal Models):
    • Spinal Cord Injury Model: In a rat model, 0.8 µmol/kg of this compound was administered via intravenous injection for 7 days, demonstrating neuroprotective effects [2].
    • Formulation: The dry powder was first dissolved in DMSO and then further diluted in phosphate-buffered saline (PBS) for injection [2].

References

Z-LEHD-FMK inhibitor specificity controls

Author: Smolecule Technical Support Team. Date: February 2026

Z-LEHD-FMK: Mechanism & Properties

This compound is a cell-permeable, irreversible caspase-9 inhibitor that works by covalently modifying the thiol group of the enzyme's active site [1]. It primarily inhibits caspase-9, an initiator caspase in the intrinsic (mitochondrial) apoptosis pathway [2] [3] [4].

The diagram below illustrates how this compound acts within the intrinsic apoptosis pathway.

G Cellular Stress Cellular Stress Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Cellular Stress->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Executioner Caspases (3,7) Executioner Caspases (3,7) Caspase-9 Activation->Executioner Caspases (3,7) Apoptosis Apoptosis Executioner Caspases (3,7)->Apoptosis This compound This compound This compound->Caspase-9 Activation Inhibits

Experimental Protocols

In Vitro Cell-Based Assay

This protocol is adapted from studies on human colon cancer cells (HCT116) and others to assess protection from TRAIL-induced apoptosis [3] [5] [4].

  • Cell Lines Used: HCT116, SW480, HEK293, normal human hepatocytes [5] [4].
  • Inhibitor Preparation: Reconstitute lyophilized this compound in anhydrous DMSO to create a 10 mM stock solution [2]. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles [2].
  • Treatment Procedure:
    • Seed cells and allow them to adhere.
    • Pre-incubate cells with 20 µM this compound for 30 minutes to 2 hours [2] [4].
    • Add apoptosis-inducing agent (e.g., 20-50 ng/mL TRAIL) without removing the inhibitor [3] [4].
    • Incubate for 4-16 hours (depending on the readout).
  • Viability Assessment: Analyze apoptosis by flow cytometry using Annexin V staining [2] or Western blotting for caspase cleavage [4].
In Vivo Application

This protocol is based on a study of neuroprotection in a rat model of spinal cord injury [3].

  • Animal Model: Adult male Wistar albino rats (250-350 g) [3].
  • Inhibitor Formulation:
    • Dissolve dry-form this compound in a small volume of DMSO.
    • Dilute in phosphate-buffered saline (PBS) to the final working concentration [3].
  • Dosage and Administration: Administer via intravenous (i.v.) injection at 0.8 µM/kg [3].
  • Outcome Measures: Assess apoptotic cell count via histology, examine tissue morphology by electron microscopy, and evaluate neurological outcomes [3].

Troubleshooting Guide

Problem & Possible Symptoms Potential Causes Recommended Solutions

| No Observed Inhibitor Effect Apoptosis proceeds despite inhibitor | Incorrect concentration; Insufficient pre-incubation; Solvent toxicity | Titrate concentration (start 10-50 µM) [2] [3]; Ensure 30-60 min pre-incubation [2]; Keep final DMSO concentration ≤0.2% [2]. | | Unexpected High Cell Death Poor viability in untreated cells | DMSO cytotoxicity; Inhibitor precipitation; Contaminated stock | Verify DMSO concentration ≤1% [1]; Ensure homogeneous stock [6]; Aliquot to avoid contamination [2]. | | Irreproducible Results High variability between experiments | Inconsistent stock handling; Improper timing; Variable cell health | Use fresh inhibitor aliquots [2]; strictly standardize treatment timing [1]; use low-passage cells in log-phase growth [6]. |

Frequently Asked Questions (FAQ)

What is the specificity of this compound?

This compound is a selective, irreversible inhibitor of caspase-9 [3] [4]. Its structure includes a fluoromethyl ketone (FMK) group, which makes it less reactive and more specific than other related inhibitors (like CMK), though off-target effects at very high concentrations cannot be entirely ruled out [1].

How should I prepare and store the inhibitor?
  • Reconstitution: Dissolve the lyophilized powder in anhydrous DMSO [2]. A common stock concentration is 10 mM [2].
  • Storage: Store the lyophilized powder at -20°C. After reconstitution, store small aliquots at -20°C. Avoid multiple freeze-thaw cycles to maintain stability [2] [7].
What is a safe DMSO concentration for my cells?

Do not exceed a final DMSO concentration of 0.2% in your cell culture media. Higher levels can cause cellular toxicity, which may mask the biological effect of the inhibitor [2]. For all experiments, include a vehicle control (DMSO alone) to account for any solvent effects [1].

Has this compound been used in clinical trials?

No. This compound is a research-grade compound for preclinical studies. While it has shown efficacy in animal models [3], developing caspase inhibitors for clinical use has proven challenging due to issues with specificity, efficacy, and toxicity [8]. No caspase inhibitors, including this compound, are currently approved for clinical use [8].

Why pre-incubate cells with the inhibitor before applying the apoptotic stimulus?

Pre-incubation is crucial for irreversible inhibitors like this compound. It allows the inhibitor to penetrate the cells and bind to its target caspase before the apoptosis cascade is activated. This ensures maximum inhibition when the apoptotic signal is received [1].

Key Technical Reminders

  • Positive Control: Use a pan-caspase inhibitor like Z-VAD-FMK to confirm your apoptosis induction system is working.
  • Specificity Confirmation: Consider testing your system with a caspase-8 inhibitor (Z-IETD-FMK) to verify that the observed effect is specific to the intrinsic pathway [5] [4].
  • Beyond Apoptosis: Caspases have non-apoptotic functions. Be aware that inhibiting caspase-9 might have unintended consequences on other cellular processes [8].

References

Z-LEHD-FMK vs Z-VAD-FMK caspase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profile Comparison

Feature Z-LEHD-FMK Z-VAD-FMK
Primary Target Caspase-9 [1] [2] Pan-caspase / Broad-spectrum [3] [4] [5]
Common Targets Caspase-9 [1] [2] Caspases-2, -3, -8, -9, and others [5]
Mechanism Irreversible, competitive inhibitor [2] Irreversible inhibitor [3] [6]
Cell Permeability Cell-permeable [2] Cell-permeable [3]
Key Functional Role Inhibits intrinsic (mitochondrial) apoptosis pathway [1] Broad inhibition of apoptosis and inflammation [4]
Reported In Vitro Concentration 20 μM [2] 10-100 μM [7]
Off-Target Effects Inhibits MMP-2 activity (in vitro) [7] Inhibits cathepsin B, peptide:N-glycanase, T cell proliferation; inhibits MMP-2 activity (in vitro) [3] [7]

Supporting Experimental Data & Protocols

The data in the table is supported by several key studies that provide insight into practical application and experimental outcomes.

  • In Notochordal Cell Apoptosis: A 2012 study investigating disc degeneration isolated rat notochordal cells and subjected them to serum deprivation to induce apoptosis. The cells were treated with 20 μM this compound, which significantly reduced apoptotic cell death. This study demonstrated that caspase-9 inhibition effectively blocks the intrinsic apoptotic pathway in this specific cell type [1].
  • In Human T Cell Proliferation: Research on immune cell function found that Z-VAD-FMK, at non-toxic doses, acts as an immunosuppressive agent by inhibiting the proliferation of human T cells induced by mitogens and IL-2. This effect was not due to the inhibition of caspase-8 or caspase-3 processing during activation, revealing a non-apoptotic, off-target effect that researchers must consider in immunological studies [3].
  • In Cardiac Ischemia-Reperfusion Models: Studies on heart injury have revealed an important caveat. Multiple caspase inhibitors, including This compound and Z-VAD-FMK, were shown to directly inhibit Matrix Metalloproteinase-2 (MMP-2) activity in vitro at concentrations commonly used in cell culture (10-100 μM). This suggests that some protective effects previously attributed solely to caspase inhibition in models like myocardial ischemia-reperfusion could be partially due to the inhibition of MMP-2 [7].

Key Considerations for Experimental Design

When planning your experiments, please keep the following points in mind:

  • Specificity is Context-Dependent: While this compound is designed for caspase-9 and Z-VAD-FMK is a broad-spectrum inhibitor, their specificity is not absolute. The choice depends on your goal: to target a specific pathway or to achieve overall caspase blockade [8] [2].
  • Account for Off-Target Effects: Be aware that both inhibitors, especially Z-VAD-FMK, can have effects beyond caspase inhibition. These include modulating T cell activation and inhibiting other proteases like MMP-2. Including appropriate controls is crucial to confirm that your observed effects are due to caspase inhibition [3] [7].
  • Clinical Translation Note: It is important to recognize that although these tools are invaluable for basic research, the development of clinical-grade caspase inhibitors has faced challenges related to efficacy and safety. None have yet been approved for clinical use [4] [5].

Practical Workflow for Inhibitor Use

To help visualize the decision-making process for selecting and using these inhibitors in a typical apoptosis study, the following diagram outlines key considerations:

G Start Start: Designing Apoptosis Experiment Q1 What is the primary objective? Start->Q1 SpecificPathway Target Intrinsic Apoptosis Pathway Q1->SpecificPathway Yes BroadBlockade Broad Caspase Inhibition Q1->BroadBlockade No UseZLEHD Consider this compound (Caspase-9 Inhibitor) SpecificPathway->UseZLEHD UseZVAD Consider Z-VAD-FMK (Pan-Caspase Inhibitor) BroadBlockade->UseZVAD Controls Include Critical Controls: - Vehicle control - Viability assay - Apoptosis assay UseZLEHD->Controls UseZVAD->Controls OffTarget Evaluate Off-Target Effects: - Assess T cell proliferation - Check for MMP-2 inhibition - Use complementary methods Controls->OffTarget Result Interpret Results with Specificity Caveats in Mind OffTarget->Result

References

Z-LEHD-FMK efficacy in TRAIL-induced apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Cell-Type Specific Efficacy of Z-LEHD-FMK

The protective effect of this compound against TRAIL-induced apoptosis is highly dependent on the cell type, as summarized in the table below.

Cell Line / Type TRAIL Sensitivity Effect of this compound Key Experimental Findings
Normal Human Liver Cells Sensitive Protective Protected from TRAIL-induced apoptosis [1].
HCT116 (Human Colon Cancer) Sensitive Protective Protected from TRAIL-mediated death; caspase-8 inhibitor Z-IETD-FMK was also protective [1].
HEK293 (Human Embryonic Kidney) Sensitive Protective Protected from TRAIL-mediated death [1].
SW480 (Colon Adenocarcinoma) Sensitive Not Protective Death was not prevented; however, caspase-8 inhibitor Z-IETD-FMK was protective [1].
H460 (Non-Small Cell Lung Cancer) Sensitive Not Protective Death was not prevented [1].

This cell-type specificity is a critical consideration for experimental design, suggesting that this compound can help dissect the contribution of the intrinsic (mitochondrial) apoptotic pathway in TRAIL-mediated cell death [1] [2].

Experimental Protocols & Key Findings

The core experimental methodology for evaluating this compound in TRAIL-induced apoptosis involves a pre-treatment strategy.

  • Typical Protocol: Cells are pre-treated with 20-40 µM this compound for 30 minutes to 1 hour prior to the addition of TRAIL [1] [2]. The treatment is then continued in the presence of both the inhibitor and TRAIL for several hours to days, after which cell death is measured.

Key findings from such experiments include:

  • Mechanistic Insight: In sensitive cells like HCT116, this compound blocks the activation of executioner caspases (like caspase-3) by inhibiting the initiator caspase-9, thereby halting the apoptotic cascade [1] [2].
  • Therapeutic Window: A significant finding is that this compound can protect normal human hepatocytes from TRAIL-induced toxicity while still allowing TRAIL to kill certain cancer cell lines (like SW480). This suggests that combining TRAIL with a temporary caspase-9 inhibition could widen the therapeutic window for cancer therapy [1].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the intrinsic apoptosis pathway and how this compound acts as a selective inhibitor, which is central to its use in mechanistic studies.

trail_apoptosis TRAIL TRAIL DR5 DR5 TRAIL->DR5 DISC Formation DISC Formation DR5->DISC Formation Caspase8 Caspase8 DISC Formation->Caspase8 tBid tBid Caspase8->tBid MOMP\n(Mitochondrial Outer Membrane Permeabilization) MOMP (Mitochondrial Outer Membrane Permeabilization) tBid->MOMP\n(Mitochondrial Outer Membrane Permeabilization) Cytochrome_c Cytochrome_c MOMP\n(Mitochondrial Outer Membrane Permeabilization)->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase9 Apoptosome->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis ZLEHD This compound ZLEHD->Caspase9 Inhibits

The typical workflow for conducting these experiments, from cell preparation to data analysis, is outlined below.

workflow Step1 1. Plate and Culture Cells Step2 2. Pre-treatment with Inhibitor (20-40 µM this compound, 30 min) Step1->Step2 Step3 3. Apply TRAIL Stimulus Step2->Step3 Step4 4. Co-incubate (TRAIL + Inhibitor) Step3->Step4 Step5 5. Assay Readout Step4->Step5 Step6 6. Data Analysis Step5->Step6

Common assay readouts include:

  • Viability/Cytotoxicity: Crystal violet staining, MTT assay [3].
  • Apoptosis Detection: Annexin V/PI staining by flow cytometry [4] [5].
  • Caspase Activity: Fluorometric or colorimetric assays using caspase-specific substrates [4] [6].
  • Protein Analysis: Western blotting for cleavage of caspases, PARP, or other targets [4] [3].

Comparison with Other Caspase Inhibitors

This compound is one of several tools used to inhibit caspases. The table below compares it with other common caspase inhibitors.

Inhibitor Primary Target Key Characteristics Clinical/Experimental Context
This compound Caspase-9 Irreversible; selective for intrinsic pathway. Research tool; helps define pathway specificity [1] [2].
Z-IETD-FMK Caspase-8 Irreversible; selective for extrinsic pathway. Research tool; can protect cells where this compound fails [1].
Z-VAD-FMK Pan-Caspase Irreversible; broad-spectrum. Research tool; high toxicity limits clinical use [7].
Q-VD-OPh Pan-Caspase Irreversible; broad-spectrum, lower toxicity. Preferred in vivo research for better tolerability [7].
Emricasan (IDN-6556) Pan-Caspase Irreversible peptidomimetic. Advanced to clinical trials for liver disease but development terminated [7].

A key advantage of This compound is its selectivity for the intrinsic pathway, allowing researchers to dissect the mitochondrial amplification loop in TRAIL signaling without broadly disrupting all caspase-dependent processes [1] [2]. In contrast, pan-caspase inhibitors like Z-VAD-FMK or Q-VD-OPh will block apoptosis regardless of the initiating pathway.

Key Insights for Researchers

  • Informed Model Selection: The efficacy of this compound is cell-line dependent. Preliminary experiments to confirm its activity in your specific model are crucial [1].
  • Pathway Elucidation: Using this compound in conjunction with a caspase-8 inhibitor (like Z-IETD-FMK) can definitively determine the relative contributions of the intrinsic and extrinsic pathways in your experimental system [1].
  • Strategic Advantage for Therapy Development: The differential protection of normal versus cancer cells by this compound highlights a potential strategy to enhance the safety profile of TRAIL-based cancer therapies [1].

References

Z-LEHD-FMK comparison Z-FA-FMK control inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below clearly outlines the core differences between Z-LEHD-FMK and Z-FA-FMK.

Feature This compound (Caspase-9 Inhibitor) Z-FA-FMK (Negative Control)
Primary Target & Role Irreversible, cell-permeable inhibitor of caspase-9; a key research tool for studying the intrinsic apoptotic pathway [1] [2] [3]. Irreversible inhibitor of cysteine proteases (e.g., cathepsin B); used as a negative control for caspase inhibitors to rule out non-specific effects [4] [5] [6].
Mechanism of Action Inhibits the initiator caspase-9, thereby blocking the activation of downstream effector caspases (e.g., caspase-3/7) and apoptosis execution [2] [3]. Selectively inhibits effector caspases (e.g., -2, -3, -6, -7) but does not inhibit initiator caspases -8 and -10; also inhibits cathepsins B and L [7] [5] [6].

| Key Applications | - Studying mitochondria-mediated (intrinsic) apoptosis.

  • Differentiating between apoptotic pathways.
  • Providing cytoprotection in disease models (e.g., neuroprotection) [3] [8]. | - Serving as a negative control in apoptosis assays to confirm that observed effects are due to specific caspase inhibition.
  • Studying the role of cysteine proteases like cathepsin B [7] [4]. | | Effect on Apoptosis | Significantly reduces apoptosis in models like camptothecin-treated Jurkat cells or TRAIL-induced cell death [1] [3]. | Does not attenuate apoptosis, as it does not block key initiator caspases. Results are similar to untreated apoptotic controls [1] [4]. |

Supporting Experimental Data

A representative experiment performed in Jurkat cells (a human T-cell leukemia line) clearly demonstrates the functional difference between these two compounds.

Experimental Protocol [1] [4]:

  • Cell Line: Jurkat cells (ATCC TIB-152).
  • Pre-incubation (30 min): Cells were treated with one of the following:
    • No inhibitor.
    • 20 µM this compound.
    • 20 µM Z-FA-FMK.
  • Apoptosis Induction (3 hours): Cells were then either left untreated or treated with 4 µM camptothecin (a known DNA-damaging agent that triggers apoptosis).
  • Apoptosis Detection: Cells were stained with PE-Annexin V and analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane during early apoptosis.

Results Summary:

  • In camptothecin-treated cells, approximately 42% of cells underwent apoptosis without inhibitor pre-treatment.
  • Pre-incubation with This compound (caspase-9 inhibitor) reduced the apoptosis level by about half, demonstrating its protective effect.
  • Pre-incubation with Z-FA-FMK (negative control) showed similar results to the no-inhibitor control, confirming that it does not interfere with the apoptotic process [1] [4].

Caspase Signaling Pathways & Experimental Workflow

To better understand how these inhibitors work, the following diagrams illustrate the apoptotic signaling pathways and the general experimental workflow.

This diagram shows that this compound specifically targets the initiator caspase-9 in the intrinsic pathway, while Z-FA-FMK can inhibit downstream effector caspases but not the key initiators.

G step1 1. Pre-incubation with Inhibitors (30 minutes) step2 2. Apoptosis Induction (e.g., with Camptothecin, TRAIL) (3-4 hours) step1->step2 step3 3. Cell Collection & Staining (Annexin V, Propidium Iodide) step2->step3 step4 4. Analysis by Flow Cytometry step3->step4 step5 5. Data Interpretation: • this compound: Reduced Annexin V signal • Z-FA-FMK: No change in Annexin V signal step4->step5

This workflow outlines the key steps for testing these inhibitors in a cell-based apoptosis assay, as described in the experimental data.


Key Experimental Considerations

When using these inhibitors in your research, please note:

  • Specificity of this compound: While this compound is a potent caspase-9 inhibitor, its effect of reducing apoptosis by 50% in the Jurkat model suggests that other parallel pathways (like the extrinsic pathway) may also contribute to cell death [1]. Its efficacy should be confirmed in your specific model.
  • Critical Role of Z-FA-FMK: The data confirms that Z-FA-FMK is not inert but has a defined selectivity profile. It is essential as a negative control to verify that the anti-apoptotic effects of this compound are due to specific caspase-9 inhibition and not general cysteine protease inhibition or other off-target effects [7] [4].
  • Practical Handling: Both inhibitors are typically reconstituted in DMSO and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell cultures should not exceed 0.2% to prevent cellular toxicity [1] [4].

References

Experimental Data Summary for Z-LEHD-FMK

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings from the literature where Z-LEHD-FMK was used, with a reduction in Annexin V-positive cells serving as a key indicator of its efficacy in inhibiting apoptosis.

Cell Type / Model Apoptotic Inducer This compound Concentration & Pre-incubation Key Outcomes Related to Annexin V / Apoptosis
Jurkat cells (Human T-cell leukemia) [1] Campthothecin (4 µM, 3 hr) 20 µM for 30 min Reduced apoptosis from ~42% to ~21% (Annexin V-PE staining) [1].
LoVo cells (Human colon carcinoma) [2] TαPcZn-PDT (Photodynamic Therapy) Specific concentration not stated Attenuated TαPcZn-PDT-induced apoptosis; effects were less significant than p38 MAPK siRNA [2].
HCT116 & 293 cells [3] TRAIL (20 ng/ml, 4 hr) 20 µM for 30 min Protected cells from TRAIL-induced toxicity and apoptosis [3].
Rat Spinal Cord Injury Model [3] Trauma (in vivo) 0.8 mM/kg, intravenous injection Significantly fewer apoptotic cells at 24 hours post-injury compared to controls [3].

Experimental Protocols

Here are the standard protocols for using this compound and Annexin V staining in cell-based assays.

Protocol for this compound Application

This is a general protocol for using the inhibitor in cell culture, as referenced in multiple product datasheets and research articles [1] [3] [2].

  • Reconstitution: Prepare a 10-20 mM stock solution by dissolving this compound in anhydrous DMSO [1].
  • Cell Treatment: Pre-incubate cells with an optimal concentration of This compound (typically 10-20 µM) for 30 minutes to 1 hour before applying the apoptotic stimulus [1] [3] [2].
  • Control Considerations: It is critical to include a negative control inhibitor (e.g., Z-FA-FMK) to confirm that the observed effects are specific to caspase-9 inhibition. Maintain the final concentration of DMSO below 0.2% to avoid cellular toxicity [1].
Protocol for Annexin V Staining for Flow Cytometry

This protocol is adapted from standard commercial procedures for detecting apoptosis [4].

  • Cell Preparation: After treatment, collect 1-5 x 10⁵ cells by centrifugation and wash with PBS.
  • Staining: Resuspend the cell pellet in 500 µL of 1X Annexin V Binding Buffer.
  • Incubation: Add 5 µL of Annexin V-FITC (and 5 µL of Propidium Iodide (PI) if distinguishing early and late apoptosis). Incubate for 5-10 minutes at room temperature in the dark [4].
  • Analysis: Analyze the cells by flow cytometry within 1 hour.
    • Viable cells: Annexin V-/PI-
    • Early apoptotic cells: Annexin V+/PI-
    • Late apoptotic/necrotic cells: Annexin V+/PI+ [4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the apoptotic pathway targeted by this compound and a generalized workflow for the validation experiment.

G start Apoptotic Stimulus (e.g., TRAIL, PDT) mitochondria Mitochondrial Outer Membrane Permeabilization start->mitochondria cytc_release Cytochrome c Release mitochondria->cytc_release apoptosome Apoptosome Formation (with Apaf-1) cytc_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3/7 Activation caspase9->caspase3 apoptosis Apoptosis Execution (PS Externalization) caspase3->apoptosis annexinV Annexin V Staining (Detection Method) apoptosis->annexinV Measured by inhibitor This compound inhibitor->caspase9 Inhibits

Diagram 1: this compound acts on the intrinsic apoptosis pathway. It inhibits caspase-9 activation after apoptosome formation, thereby preventing downstream caspase activation and Phosphatidylserine (PS) externalization, which is detected by Annexin V staining.

G step1 1. Pre-treat Cells with this compound step2 2. Induce Apoptosis step1->step2 step3 3. Harvest and Wash Cells step2->step3 step4 4. Stain with Annexin V & PI step3->step4 step5 5. Flow Cytometry Analysis step4->step5 result Outcome: Reduced Annexin V+ Population step5->result

Diagram 2: The typical workflow for validating caspase-9 inhibition involves pre-treating cells with this compound, inducing apoptosis, and then using Annexin V/PI staining and flow cytometry to quantify the reduction in apoptotic cells.

Key Insights for Experimental Design

  • Specificity of this compound: While this compound is a potent and irreversible inhibitor designed primarily for caspase-9, it may also inhibit other caspases at higher concentrations. The use of proper controls is essential to confirm the specific role of caspase-9 in your experimental system [5].
  • Interpreting Annexin V Data: A successful validation of this compound is indicated by a significant decrease in the Annexin V-positive cell population after apoptosis induction. It's important to note that Annexin V staining detects PS exposure, which is an early event in apoptosis but can also occur in other forms of cell death like necroptosis [4].
  • Combined Assays for Robust Validation: To strengthen your conclusions, consider using Annexin V staining in conjunction with other methods to create a more comprehensive picture of apoptosis inhibition. These could include:
    • Western Blotting: To detect the cleavage of caspase-9 and its downstream target, caspase-3 [2].
    • JC-1 Staining: To measure the loss of mitochondrial membrane potential (ΔΨm), an upstream event in the intrinsic pathway [2].
    • Caspase-Glo 9 Assay: A luminescent method to directly measure caspase-9 enzyme activity.

References

Z-LEHD-FMK specificity across caspase family

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Basic Function

Z-LEHD-FMK is a cell-permeable, irreversible caspase inhibitor. Its design is based on the substrate cleavage sequence preferred by caspase-9 [1]. The FMK (fluoromethyl ketone) group acts as a warhead that covalently binds to the catalytic cysteine residue in the caspase's active site, permanently inactivating the enzyme [2] [1].

Experimental Evidence and Applications

The following table summarizes key experimental contexts in which this compound has been used to infer caspase-9 activity, along with observed selectivity issues.

Experimental Context Reported Effect of this compound Specificity Observation
TRAIL-induced apoptosis (HCT116 colon cancer cells) Protected cells from death [3] [4] Effect varied by cell line; no protection in SW480 cells [3].
TRAIL-induced apoptosis (normal human liver cells) Protected cells from death [3] Suggests potential for protective use in normal tissue.
Camptothecin-induced apoptosis (Jurkat cells) Reduced apoptosis by ~50% (from 42% to ~21%) [2] Used as a positive control for effective caspase inhibition.
CD47-mediated type III PCD (CLL cells) Did not inhibit cell death [5] Confirms the caspase-independent nature of this cell death pathway.
In vitro enzymatic assays N/A A key study notes that common peptide-based inhibitors often lack selectivity [6].

Important Note on Specificity

A critical consideration for your research is that caspase inhibitors designed from substrate recognition sequences, including this compound, may lack high selectivity [6]. The peptide sequence (LEHD) intends to direct the inhibitor to caspase-9, but the irreversible FMK warhead can react with other cysteine proteases, leading to off-target effects. Therefore, data obtained using this inhibitor should be interpreted with caution and ideally confirmed with genetic approaches.

How to Proceed with Specificity Testing

Since a full specificity profile is not available, you could consider the following approaches to evaluate this compound in your own system:

  • Dose-Response Curves: Test a range of concentrations to establish a window where the desired effect is observed without significant off-target activity.
  • Comparative Pan-Caspase Inhibition: Include a broad-spectrum caspase inhibitor like Z-VAD-FMK as a control. If Z-VAD-FMK blocks a process but this compound does not, it suggests the process is caspase-dependent but not reliant on caspase-9. If both inhibitors block the process, caspase-9 may be involved, but off-target effects cannot be ruled out.
  • Assessment of Other Caspases: Use alternative assays (e.g., Western blot for cleavage products, other caspase-specific substrates) to check if this compound treatment affects the activity of caspases-3, -8, or -1 in your experimental model.

Experimental Protocol Overview

Below is a generalized experimental workflow for using this compound in cell-based assays, synthesized from manufacturer instructions and research articles [2] [4].

Start 1. Prepare Stock Solution A • Reconstitute lyophilized powder in DMSO. • Example: Dissolve 1.0 mg in 124 µL DMSO  to make a 10 mM stock solution. Start->A B 2. Pre-treat Cells A->B C • Add inhibitor to cell culture medium. • Typical working concentration: 20-50 µM. • Pre-incubate for 30 min to 2 hours. B->C D 3. Apply Apoptosis Inducer C->D E • Add inducing agent (e.g., Camptothecin, TRAIL)  to the pre-treated cells. D->E F 4. Incubate & Analyze E->F G • Continue incubation (e.g., 3-16 hours). • Assay for apoptosis (e.g., Annexin V staining,  caspase activity, Western blot). F->G

Critical note on DMSO concentration: The final concentration of DMSO in your cell culture medium should not exceed 0.2% to avoid cellular toxicity [2].

References

Quantitative Data on Caspase Inhibitor Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental data on apoptosis reduction for Z-LEHD-FMK and other inhibitors as found in the search results.

Inhibitor Target Experimental Model Key Quantitative Outcome Citation
This compound Caspase-9 Jurkat cells (human T-cell leukemia) Reduced camptothecin-induced apoptosis by ~50% (from 42% to ~21%) [1].
This compound Caspase-9 Rat isolated heart (ischemia-reperfusion) Limited infarct size to 19.3% of risk zone (vs. 38.5% in control) [2].
Z-VAD-FMK (pan-inhibitor) Broad-spectrum Caspases Rat isolated heart (ischemia-reperfusion) Limited infarct size to 24.6% of risk zone (vs. 38.5% in control) [2].
Z-IETD-FMK Caspase-8 Rat isolated heart (ischemia-reperfusion) Limited infarct size to 23.0% of risk zone (vs. 38.5% in control) [2].
Ac-DEVD-cmk Caspase-3 Rat isolated heart (ischemia-reperfusion) Limited infarct size to 27.8% of risk zone (vs. 38.5% in control) [2].
This compound Caspase-9 Iberian red deer oocytes Decreased early apoptosis to 44.44% and caspase-3 activity to 41.88% (vs. 60% and 67.10% in control, respectively) [3].
This compound Caspase-9 CCl4-induced acute liver injury in mice Aggravated liver damage by suppressing protective autophagy [4].

Experimental Context and Methodologies

The data in the table above comes from specific, validated experimental protocols. Here is a detailed look at the methodologies for the key studies.

Myocardial Infarction Model [2]

This study provides a direct comparison of several caspase inhibitors.

  • Objective: To investigate if caspase inhibition during reperfusion could limit cell death and reduce the size of a myocardial infarction.
  • Model: Isolated rat hearts subjected to 35 minutes of coronary artery occlusion followed by 120 minutes of reperfusion.
  • Treatment Protocol: Inhibitors were perfused for 15 minutes, starting 5 minutes before reperfusion. The concentrations used were:
    • This compound: 0.07 µM
    • Z-IETD-FMK (caspase-8 inhibitor): 0.07 µM
    • Ac-DEVD-cmk (caspase-3 inhibitor): 0.07 µM
    • Z-VAD-FMK (pan-caspase inhibitor): 0.1 µM
  • Outcome Measurement: Infarct size was measured as a percentage of the ischemic risk zone using triphenyltetrazolium chloride (TTC) staining and computerized planimetry.
Cell-Based Apoptosis Assay [1]

This study demonstrates the use of this compound in a standard cell culture model.

  • Objective: To validate the efficacy of this compound in inhibiting caspase-9 and preventing apoptosis.
  • Cell Line: Jurkat cells (human T-cell leukemia).
  • Treatment Protocol:
    • Cells were pre-incubated with 20 µM this compound for 30 minutes.
    • Apoptosis was induced by adding 4 µM camptothecin for 3 hours.
  • Outcome Measurement: The percentage of apoptotic cells was quantified using flow cytometry after staining with PE-conjugated Annexin V.
Contrasting Finding in Liver Injury [4]

It is crucial to note that the protective effect of this compound is not universal and can be highly context-dependent.

  • Objective: To investigate the role of caspase-9 in a model of acute liver injury.
  • Model: Human HepG2 cells, AML12 mouse hepatocytes, and C57BL/6N mice treated with carbon tetrachloride (CCl4).
  • Treatment Protocol: Cells or mice were pre-treated with 20 µM or 3 mg/kg this compound, respectively, before CCl4 administration.
  • Outcome: Contrary to other models, inhibiting caspase-9 aggravated liver injury. The study found that caspase-9 activation played a role in initiating a protective autophagy process; inhibiting it led to more cell death via inflammation and necroptosis.

Apoptosis Signaling Pathway

To understand how this compound works, it is helpful to see its role in the apoptosis signaling cascade. The diagram below illustrates the intrinsic (mitochondrial) pathway where caspase-9 is the key initiator.

G Intrinsic Apoptosis Pathway and this compound DNA_Damage DNA Damage Oxidative Stress MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) DNA_Damage->MOMP Stress_Signals Cellular Stress Signals Stress_Signals->MOMP CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apoptosome Formation of Apoptosome (Cytochrome c + Apaf-1 + Procaspase-9) CytoC_Release->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Procaspase-3 Caspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3/-7 Caspase3->ActiveCaspase3 Apoptosis Apoptosis Execution (DNA Fragmentation, Membrane Blebbing) ActiveCaspase3->Apoptosis ZLEHD This compound ZLEHD->Caspase9 Inhibits

As the diagram shows, this compound specifically and irreversibly binds to the active site of caspase-9, preventing it from activating the downstream executioner caspases-3 and -7, thereby halting the apoptosis process [5] [6].

Key Takeaways for Researchers

  • This compound Shows Potent Efficacy in Specific Models: In controlled settings like ischemia-reperfusion and specific cell lines, this compound is a highly effective and selective tool for inhibiting the intrinsic apoptotic pathway [2] [1].
  • Effect is Context-Dependent: The biological role of caspase-9 is complex. In models like acute liver injury, its inhibition can be detrimental by disrupting non-apoptotic, protective functions like autophagy [4]. It is critical to validate its effect in your specific experimental system.
  • Comparative Performance: In the rat heart model, the selective caspase-9 inhibitor (this compound) showed a marginally superior protective effect compared to the pan-caspase inhibitor (Z-VAD-FMK) and other selective inhibitors [2]. This suggests that targeting the initiator caspase can be an efficient strategy.

References

Z-LEHD-FMK in vivo functional recovery evidence

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Functional Recovery

The most direct evidence for Z-LEHD-FMK in functional recovery comes from a rat model of spinal cord injury. The table below summarizes the key findings from this and other relevant studies.

Disease/Injury Model Subject Dosage & Administration Key Functional Outcomes Supporting Molecular Evidence Citation

| Traumatic Spinal Cord Injury | Wistar albino rats | 0.8 µM/kg (equivalent to ~0.8 mg/kg), intravenous (i.v.) [1] [2] | Significant improvement in motor function assessed by Tarlov scale and inclined-plane test at 3 and 7 days post-injury [1]. | ~44-64% reduction in apoptotic cell count (TUNEL staining) [1]. Protection of neurons, glia, and myelin sheaths (electron microscopy) [1]. | | | Colorectal Cancer (in vivo) | BALB/c nude mice (HCT116 xenograft) | Used to confirm mechanism; specific dosage not detailed in abstract [3]. | Not a functional recovery study; confirmed induction of caspase-dependent apoptosis as an anti-cancer mechanism [3]. | Cleaved caspase-9 and caspase-8 increased by drug combination; this compound inhibited this effect [3]. | | | Cisplatin-Induced Ototoxicity (in vitro) | House Ear Institute-Organ of Corti 1 (HEI-OC1) cells | 20 µM for 2 hours pre-treatment [4] [2] | Not an in vivo functional study; model for hearing loss. Showed significant protection from cisplatin- and neomycin-induced cytotoxicity [4]. | Reduced caspase-3/7 activity [4]. | |

Detailed Experimental Protocol for Spinal Cord Injury

The foundational study on spinal cord injury provides a clear and replicable experimental methodology [1].

  • Animal Model: 54 Wistar albino rats were divided into three groups: sham-operated controls (Group 1), trauma-only controls (Group 2), and trauma with this compound treatment (Group 3). Spinal cord injury (SCI) was induced at the thoracic level using a weight-drop technique [1].
  • Treatment Protocol: this compound was administered intravenously at a dose of 0.8 µM/kg (approximately 0.8 mg/kg) immediately after the injury was induced [1] [2].
  • Functional Assessment:
    • Tarlov Motor Scale: A standardized method to grade hindlimb motor function and locomotion (e.g., 0=paraplegia, 4=normal gait) [1].
    • Inclined-Plane Test: Measures the maximum angle at which an animal can maintain its position for 5 seconds, assessing limb strength and coordination [1].
    • Assessment Timeline: Functional recovery was evaluated at 3 days and 7 days post-injury [1].
  • Tissue Analysis: At 24 hours and 7 days post-injury, spinal cord tissues were analyzed using:
    • TUNEL Staining: To quantify apoptotic cells.
    • Light and Electron Microscopy: To examine histopathology and ultrastructural integrity of cells and organelles [1].

Comparative Analysis with Other Caspase Inhibitors

It is important to contextualize this compound's performance against other available inhibitors.

Inhibitor Primary Target Key Evidence for Functional Recovery Noted Limitations / Off-Target Effects
This compound Caspase-9 Yes: Improved motor function after spinal cord injury in rats [1]. Can inhibit caspase-8 at high concentrations [3].
Emricasan Pan-caspase Indirect: Potently protected auditory cells from ototoxicity in vitro; compared favorably to Sodium Thiosulfate [4]. Broader inhibition profile; may lack pathway specificity.
z-VAD-FMK Pan-caspase Not for functional recovery: Shown to inhibit T-cell proliferation via oxidative stress (depleting glutathione), not caspase inhibition [5]. Lacks specificity; significant off-target effects complicate data interpretation [5].

Mechanism of Action and Pathway

This compound is a cell-permeable, irreversible inhibitor that specifically targets the initiator caspase, caspase-9, in the intrinsic (mitochondrial) apoptosis pathway [6] [7] [2]. The following diagram illustrates this pathway and where this compound acts.

g cluster_intrinsic Intrinsic (Mitochondrial) Apoptosis Pathway CellularStress Cellular Stress (e.g., Spinal Cord Injury, Chemotherapy) MitochondrialRelease Mitochondrial Outer Membrane Permeabilization (MOMP) CellularStress->MitochondrialRelease CytochromeCRelease Release of Cytochrome c MitochondrialRelease->CytochromeCRelease Apoptosome Formation of Apoptosome (Cytochrome c + Apaf-1) CytochromeCRelease->Apoptosome Caspase9Activation Activation of Initiator Caspase-9 Apoptosome->Caspase9Activation ExecutionerActivation Activation of Executioner Caspases (e.g., Caspase-3/7) Caspase9Activation->ExecutionerActivation Apoptosis Apoptotic Cell Death (DNA Fragmentation, Membrane Blebbing) ExecutionerActivation->Apoptosis ZLEHD This compound ZLEHD->Caspase9Activation Irreversible Inhibition

Interpretation and Research Considerations

The evidence supports this compound as a valuable tool for probing caspase-9-mediated apoptosis and promoting functional recovery, particularly in acute neurological injury models. When planning your research, please consider:

  • Specificity: this compound is highly selective for caspase-9, which is preferable to pan-caspase inhibitors like z-VAD-FMK that have significant off-target effects [5] [7].
  • Therapeutic Window: The protective effect is dose-dependent. An optimal concentration (e.g., 20 µM in vitro, 0.8 µM/kg in vivo) is crucial, as higher doses may reduce efficacy or increase off-target risk [8] [3].
  • Model Dependency: The strongest functional recovery data currently comes from acute injury models like spinal cord trauma. Its application in other disease contexts (e.g., chronic neurodegeneration) requires further investigation.

References

Z-LEHD-FMK protective effects neurons glia axons

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile and Mechanism of Action

Z-LEHD-FMK is a selective and irreversible peptide-based inhibitor that specifically targets caspase-9. It is widely used in research to block the intrinsic (mitochondrial) apoptosis pathway [1] [2] [3].

  • Catalog Number: B3233 (from ApexBT) [1]
  • CAS Number: 210345-04-3 [1] [2]
  • Molecular Formula: C32H43FN6O10 [1] [2]
  • Molecular Weight: 690.72 g/mol [1] [2]
  • Solubility: ≥107.4 mg/mL in DMSO; ≥98.2 mg/mL in EtOH; insoluble in water [1] [2].
  • Storage: Store dry powder or stock solutions at -20°C. Avoid repeated freeze-thaw cycles and prepare working solutions fresh for best results [1] [4].

The diagram below illustrates how this compound inhibits the mitochondrial apoptosis pathway to exert its neuroprotective effects.

G CellularStress Cellular Stress (e.g., Ischemia, Trauma) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CellularStress->MOMP Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1) MOMP->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 ExecutionerCasp Executioner Caspase Activation (Caspase-3/7) Caspase9->ExecutionerCasp Protection Neuroprotection (Preservation of cells and axons) Caspase9->Protection Inhibition prevents Apoptosis Apoptotic Cell Death (Loss of neurons, glia, axons) ExecutionerCasp->Apoptosis ZLEHD This compound ZLEHD->Caspase9 Inhibits

Figure 1: Mechanism of this compound in Inhibiting the Mitochondrial Apoptosis Pathway. This pathway is critically implicated in neurological injuries [1] [5] [3].

Summary of Experimental Data

The table below summarizes key quantitative findings from pre-clinical studies on the neuroprotective effects of this compound.

Experimental Model Dosage & Administration Key Protective Outcomes Citation/Reference
Rat Spinal Cord Trauma 0.8 µM/kg (0.8-mM solution), intravenous injection [1]. Significantly lower apoptotic cell count 24h post-injury; protection of neurons, glia, myelin, axons, and intracellular organelles observed via electron microscopy [1]. Colak et al., 2005 [1]
Ischemia/Reperfusion Injury Protocol cited in neuroprotection studies; specific dosage often derived from in vitro efficacy (e.g., 20 µM) [3] [4]. Improved neurological outcomes following injury [1]. Ozoren et al., 2000; cited in supplier data [1]
In Vitro (HCT116, HEK293, Hepatocytes) 20 µM pre-treatment for 30 mins before apoptotic stimulus (e.g., TRAIL) [1] [2]. Complete protection from TRAIL-induced toxicity; blocked cleavage of procaspase-3 [1] [2]. Ozoren et al., 2000 [1]

Detailed Experimental Protocols

Here are standardized protocols for using this compound in experimental settings, compiled from supplier and research data [1] [4].

In Vitro Cell Culture Experiments
  • Stock Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a >10 mM stock solution. Aliquot and store at -20°C [1].
  • Cell Pre-treatment: Apply this compound to cells at a typical working concentration of 20 µM for 30 minutes prior to applying the apoptotic stimulus (e.g., TRAIL, staurosporine, or oxygen-glucose deprivation) [1] [2].
  • Apoptosis Assessment: After the application of the stimulus and subsequent incubation, analyze apoptosis using methods like:
    • Annexin V/Propidium Iodide staining for early apoptosis.
    • TUNEL assay for DNA fragmentation.
    • Western Blot to check for cleavage of downstream targets like procaspase-3 and PARP [1] [4].
In Vivo Animal Studies
  • Dosing Solution Preparation: First, dissolve the dry-form this compound in a small volume of DMSO. Then, dilute this solution in phosphate-buffered saline (PBS) immediately before administration [1].
  • Administration and Dosage: Administer via intravenous (i.v.) injection. A documented effective dose in a rat model of spinal cord injury is 0.8 µM/kg (as a 0.8-mM solution) [1].
  • Efficacy Analysis: Sacrifice animals at designated time points post-injury. Assess neuroprotection through:
    • Histological analysis and TUNEL staining to quantify apoptotic cells.
    • Electron microscopy to evaluate ultrastructural integrity of neurons, glia, and axons [1].
    • Functional neurological scoring [1] [3].

Comparative Analysis with Other Caspase Inhibitors

The table below compares this compound with other classes of caspase inhibitors to highlight its specific niche.

Feature This compound Pan-Caspase Inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh) Caspase-1 Inhibitors (e.g., VX-765, Z-YVAD-FMK)
Primary Target Caspase-9 (initiator) [1] [2] Broad-spectrum, multiple caspases [6] Caspase-1 (inflammatory) [6]
Key Mechanism Blocks intrinsic (mitochondrial) apoptosis pathway [3] Blocks both intrinsic/extrinsic apoptosis and inflammatory pathways [6] Blocks pyroptosis and IL-1β maturation [6] [3]
Therapeutic Context Neuroprotection, ischemia/reperfusion, cancer research [1] [3] Broad research use; some in sepsis, liver injury [6] Investigated for inflammatory diseases (e.g., rheumatoid arthritis) [6]
Key Advantage High selectivity for clean mechanistic dissection [3] Broad efficacy against multiple cell death pathways [6] Specificity for inflammation-driven pathology [6]
Clinical Status Research tool [1] [2] Limited clinical success; toxicity challenges [6] Clinical trials terminated due to liver toxicity [6]

Strategic Insights for Research Application

  • Pathway Selectivity: this compound is the superior tool when your goal is to specifically investigate the intrinsic apoptosis pathway without confounding effects from the inhibition of other caspases involved in inflammation (e.g., caspase-1) or extrinsic apoptosis (e.g., caspase-8) [3].
  • Modeling Pathway Crosstalk: Emerging research shows that cell death pathways (apoptosis, pyroptosis, necroptosis) are interconnected. Using this compound in combination with inhibitors of other pathways (e.g., a caspase-1 inhibitor for pyroptosis) can help unravel complex cell death mechanisms in disease models [3].
  • Beyond Apoptosis: Be aware that caspases can have non-apoptotic roles. For example, localized caspase-3 activation is involved in synaptic pruning, a process distinct from cell death [7]. This compound's selectivity helps avoid interfering with such parallel pathways.

Challenges and Future Directions

Despite its value as a research tool, several challenges exist:

  • Irreversible Inhibition: Its irreversible binding nature can complicate the interpretation of time-dependent recovery experiments.
  • Delivery Considerations: Poor solubility in water requires the use of DMSO, which must be carefully controlled for in experiments [1].
  • Therapeutic Translation: To date, no caspase inhibitor, including this compound, has been approved for clinical use. Challenges include poor efficacy, target specificity, and toxicity in human trials, as seen with other caspase inhibitors like VX-765 [6].

Future research may focus on developing more specific inhibitors, improving drug delivery systems to target affected tissues like the retina or central nervous system, and better understanding the non-apoptotic functions of caspases to mitigate potential side effects [5] [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

690.30246975 Da

Monoisotopic Mass

690.30246975 Da

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LXHX

Dates

Last modified: 02-18-2024

Apoptosis Inducing Factor Is Involved in Stretch-Induced Apoptosis of Myoblast via a Caspase-9 Independent Pathway

Fang Wang, Zhu-Liang Wei, Xian-Rui Sun, Qiang Zhang, Cai-Xia Zhang, Wen-Xin Jiang, Xiao Yan, Jia-Ning Liu, Xiao Yuan
PMID: 27735993   DOI: 10.1002/jcb.25759

Abstract

The apoptosis of myoblast in response to excessive cyclic stretch is crucial in adaptive construction of skeletal muscles in orthopedic functional therapy. Mitochondria signaling pathway is the central links in the execution of the intrinsic apoptotic cascade, but its molecular mechanism in stretch-induced apoptosis in myoblasts remains incompletely understood. The aim of this study was to investigate the mechanobiological roles of caspase-9 and Apoptosis Inducing Factor (AIF), two important components in mitochondrial pathway, in stretch-induced apoptosis of myoblast. Hoechst 33258 was used to observe apoptotic cells morphologically and flow cytometry to analyze apoptosis rate of myoblasts. Protein and mRNA of caspase-9 and AIF were detected by Western blotting and RT-PCR. Furthermore, caspase-9 specific inhibitor z-LEHD-fmk was applied to clear the mechanism of caspase-9 pathway in stretch-induced apoptosis. We found that apoptotic rate induced by cyclic stretch increased in a time-dependent manner, and the same tendency of mRNA and protein of caspase-9 and AIF. Caspase-9 inhibition reduced stretch-induced apoptosis, but had no effect on expression of AIF. We concluded that caspase-9 and AIF played an important role in stretch-induced apoptosis in myoblast, and AIF was involved in the process in a caspase-9 independent way. J. Cell. Biochem. 118: 829-838, 2017. © 2016 Wiley Periodicals, Inc.


The application of apoptotic inhibitor in apoptotic pathways of MII stage porcine oocytes after vitrification

Y Niu, J Dai, C Wu, Y Chen, S Zhang, D Zhang
PMID: 27641614   DOI: 10.1111/rda.12772

Abstract

Apoptosis is one of the main drivers of the decline in developmental potential of porcine oocytes after vitrification. However, which apoptotic pathways are engaged after vitrification remains poorly understood. To distinguish among the possible apoptotic pathways induced by vitrification of MII stage porcine oocytes, this study detected activity and expression levels of several key proteins and genes in both the death receptor and mitochondrial pathways using in situ fluorescence staining and real-time PCR (RT-PCR) following the addition of specific inhibitors of either the death receptor or the mitochondrial apoptotic pathway (Z-IETD-FMK or Z-LEHD-FMK, respectively) into the incubation solution. Survival and parthenogenetic developmental ability were also examined. The results showed the following: (i) compared with the vitrified group, the activities of pan-caspase, caspase 3, caspase 8 and caspase 9 as well as the early apoptotic rate were significantly lower in the Z-IETD-FMK and Z-LEHD-FMK groups (p < .05); (ii) After vitrification, mitochondrial ΔΨm decreased from 1.33 for fresh oocytes to 0.90 for vitrified oocytes, while the addition of Z-IETD-FMK or Z-LEHD-FMK following vitrification increased mitochondrial ΔΨm to 1.09 and 1.05, respectively (p < .05); (iii) Relative expression levels of apoptotic-related genes from both the death receptor pathway (caspase 8 and TNF-α) and the mitochondrial pathway (caspase 9, Bcl-2 and CuZnSOD) changed substantially after the addition of Z-IETD-FMK or Z-LEHD-FMK into the incubation solution; (iv) Survival, cleavage and blastocyst rates were higher in the Z-IETH-FMK or Z-LEHD-FMK groups than in the vitrified group (p < .05). In summary, both the death receptor and the mitochondrial apoptotic pathways participate in the apoptosis of MII stage porcine oocytes after vitrification.


Regulation of Intrinsic and Extrinsic Apoptotic Pathways in Osteosarcoma Cells Following Oleandrin Treatment

Yunlong Ma, Bin Zhu, Lei Yong, Chunyu Song, Xiao Liu, Huilei Yu, Peng Wang, Zhongjun Liu, Xiaoguang Liu
PMID: 27886059   DOI: 10.3390/ijms17111950

Abstract

Our previous study has reported the anti-tumor effect of oleandrin on osteosarcoma (OS) cells. In the current study, we mainly explored its potential regulation on intrinsic and extrinsic apoptotic pathway in OS cells. Cells apoptosis, reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) were detected using fluorescence staining and flow cytometry. Caspase-3 activity was detected using a commercial kit. The levels of cytoplasmic cytochrome c, mitochondrial cytochrome c, bcl-2, bax, caspase-9, Fas, FasL, caspase-8 and caspase-3 were detected by Western blotting. z-VAD-fmk was applied to block both intrinsic and extrinsic apoptosis pathways, and cells apoptosis was also tested. Furthermore, we used z-LEHD-fmk and Fas blocking antibody to inhibit intrinsic and extrinsic pathways, separately, and the selectivity of oleandrin on these pathways was explored. Results showed that oleandrin induced the apoptosis of OS cells, which was accompanied by an increase in ROS and a decrease in MMP. Furthermore, cytochrome c level was reduced in mitochondria but elevated in the cytoplasm. Caspase-3 activity was enhanced by oleandrin in a concentration- and time-dependent manner. Oleandrin also down-regulated the expression of bcl-2, but up-regulated bax, caspase-9, Fas, FasL, caspase-8 and caspase-3. In addition, the suppression of both apoptotic pathways by z-VAD-fmk greatly reverted the oleandrin-induced apoptosis. Moreover, the suppression of one pathway by a corresponding inhibitor did not affect the regulation of oleandrin on another pathway. Taken together, we concluded that oleandrin induced apoptosis of OS cells via activating both intrinsic and extrinsic apoptotic pathways.


Exploration of Bcl-2 family and caspases-dependent apoptotic signaling pathway in Zearalenone-treated mouse endometrial stromal cells

Jin Hu, Minglong Xu, Yujian Dai, Xiaolin Ding, Cheng Xiao, Hongjun Ji, Yinxue Xu
PMID: 27286704   DOI: 10.1016/j.bbrc.2016.05.161

Abstract

Zearalenone (ZEA) is a nonsteroidal estrogenic mycotoxin found in several food commodities worldwide. Although the toxicity of ZEA have been widely studied in a number of cell types, the mechanistic role of ZEA on apoptosis of endometrial stromal cells (ESCs) remains poorly understood. The objective of this study was to determine the effects of ZEA on apoptosis of mouse ESCs and explore the signaling pathway underlying the cytotoxicity of ZEA. The results showed that ZEA treatment caused obvious apoptosis in ESCs as determined by the flow cytometry and terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate nick end labeling (TUNEL) assay. Immunoblotting and real-time quantitative polymerase chain reaction (RT-qPCR) revealed that ZEA treatment increased the ratio of Bax/Bcl-2. The enzymatic activity assays revealed that caspases-3 and caspase-9 were activated by ZEA treatment in a dose-dependent manner. In addition, flow cytometry show that the apoptotic percentages of cells pretreated with Z-VAD-FMK and Z-LEHD-FMK were markedly reduced compared to the ZEA-treated cells. Overall, the results suggested that ZEA induced obvious apoptosis in ESCs via a Bcl-2 family and caspases-dependent signaling pathway.


The soluble VEGF receptor sFlt-1 contributes to endothelial dysfunction in IgA nephropathy

Yaling Zhai, Youxia Liu, Yuanyuan Qi, Xiaoqing Long, Jingge Gao, Xingchen Yao, Yazhuo Chen, Xinnian Wang, Shan Lu, Zhanzheng Zhao
PMID: 32790760   DOI: 10.1371/journal.pone.0234492

Abstract

Endothelial injury is a common manifestation in IgA nephropathy (IgAN). After the previous identification of the upregulated soluble fms-like tyrosine kinase-1 (sFlt-1) correlated with endothelial injury in IgAN, in the present study, we further explored the role of sFlt-1 in endothelial injury in IgAN. We enrolled 72 patients with IgAN and detected the sFlt-1 levels. The polymeric IgA1 (pIgA1) complexes were isolated from the pooled plasma samples of another 10 patients with IgAN. Apoptosis proteins were detected in cultured human umbilical vein endothelial cells (HUVECs) with the stimulation of recombinant sFlt-1 or the caspase-9 inhibitor Z-LEHD-FMK. We identified there were positive correlations between sFlt-1 and IgA-IgG complex as well as vWF levels in patients with IgAN. The sFlt-1 levels in HUVECs were significantly upregulated by pIgA1 complex derived from IgAN patients in a concentration-dependent manner. The proliferation ability of HUVECs was damaged when stimulated with sFlt-1 protein in a time- and dose- dependent manner. And the apoptosis rate was up-regulated significantly as the stimulation concentrations of sFlt-1 increased. We found sFlt-1 challenge could significantly increase the expression of vWF. In addition, sFlt-1 increased the levels of caspase-9, caspase-3, Bax and mitochondrial membrane potential; facilitated the release of cytochrome C from mitochondria to cytoplasma. In contrast, Z-LEHD-FMK attenuated high sFlt-1-induced HUVECs apoptosis. In conclusion, our study demonstrated that sFlt-1 expression was up-regulated by the challenge of pIgA1 complex derived from patients with IgAN. Furthermore, increased sFlt-1 facilitated human umbilical vein endothelial cells apoptosis via the mitochondrial-dependent pathway.


Piperine functions as a tumor suppressor for human ovarian tumor growth via activation of JNK/p38 MAPK-mediated intrinsic apoptotic pathway

Lihui Si, Ruiqi Yang, Ruixin Lin, Shuli Yang
PMID: 29717031   DOI: 10.1042/BSR20180503

Abstract

Piperine, a kind of natural alkaloid found in the fruit of black (
Linn) and long (
Linn), has shown antitumor activities toward various cancer cell lines. However, the antitumor effects of Piperine on ovarian cancer and the underlying mechanism are not fully elucidated. Our result showed that Piperine reduced the cell viability of A2780 cells in a concentration and time-dependent manner, but has not any effect on normal ovarian cells. Flow cytometric analysis revealed that Piperine suppressed cells proliferation via induction of apoptosis, which was followed by release of mitochondrial cytochrome
to cytosol, activation of caspase-3 and -9, as well as cleaved PARP. Moreover, Western blot results confirmed that Piperine (8, 16, and 20 μM) decreased phosphorylation of JNK and p38 MAPK in A2780 cells. In addition, caspase-3 inhibitor (Z-DEVD-FMK), caspase-9 inhibitor (Z-LEDH-FMK), JNK-inhibitor (SP600125), or p38 MAPK inhibitor (SB203580) could abate the apoptosis induced by Piperine (20 μM) treatment, while caspase-8 inhibitor (Z-IETD- FMK) exhibited no inhibitory effect on the induction of apoptosis in A2780 cells. These results provide the first evidence for the anticancer potential of Piperine in ovarian cancer cells, partially via JNK/p38 MAPK-mediated intrinsic apoptotic pathway.


[p14ARF enhances cisplatin-induced apoptosis in human osteosarcoma cells in p53-independent pathway]

Xiufang Huang, Xiangwei Yuan, Zhongxian Chen, Shenggen Liang
PMID: 26815194   DOI:

Abstract

To study effect of tumor suppressor p14ARF on cisplatin-induced apoptosis in human osteosarcoma cells with its molecular mechanisms to provide evidences for increasing chemosensitivity of osteosarcoma.
pcDNA3.1-p14ARF plasmid was stable transfected into MG63 cells lack of p14ARF expression. Expression of p14ARF on mRNA and protein level was evaluated with RT-PCR and Western blot. MG63, MG63-vec and MG63-ARF cells were treated with cisplatin. Cell growth inhibition and IC50 were determined through MTT assay. Apoptosis was detected using fluorescence-activated cell sorting and Hoechst33258 staining. The expression of p53, Bax, p21, Mdm2, Fas, Caspase-3, caspase-9 and PARP was detected with Western blot. RNAi was used to silence p53. Cells were pre-treated with Caspase-9 specific inhibitor Z-LEHD-FMK to determine whether the effect was Caspase-9-dependent.
There was no expression of p14ARF in MG63 and MG63-vec cells but obvious expression in MG63-ARF cells on mRNA and protein level. Cell viability was 84.2%±4.3%, 80.8%±4.3% and 58.9%±5.4% in MG63, MG63-vec, and MG63-ARF cells after treatment of cisplatin for 72 h. IC50 was (11.1±0.6), (10.7±0.9) and (7.2±0.7) µmol/L. The apoptotic rate was 13.6%, 18.5% and 35.9% in groups, There were more obvious apoptotic more changes in MG63-ARF cells than MG63 and MG63-vec cells, and activation of Caspase-3, 9 and PARP on higher level in U2OS-ARF cells after stimulation with cisplatin for 72 h. The expression of p53, Bax, p21, Mdm2 and Fas, in MG63-vec and MG63-ARF cells did not changed (P>0.05). The expression of p53 was effectively and continuously suppressed by p53-siRNA in U2OS-vec and U2OS-ARF cells. The p53 silencing did not alter the cytotoxicity mediated by cisplatin treatment for 72 h (P>0.05). Cell viability was 96.8%±3.6%, 54.1%±5.7% and 89.5%±5.1% in Z-LEHD-FMK, cisplatin and Z-LEHD-FMK+cisplatin groups.
p14ARF enhances cisplatin-induced apoptosis in human osteosarcoma MG63 cells in p53-independent caspase-9-dependent pathway, in which the intrinsic mitochondrial apoptotic pathway is involved.


Caspase-9 inhibitor Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response

N Mullani, M K Singh, A Sharma, K Rameshbabu, R S Manik, P Palta, S K Singla, M S Chauhan
PMID: 26850530   DOI: 10.1016/j.rvsc.2015.11.008

Abstract

The present investigation was done to study the effect of caspase-9 inhibitor Z-LEHD-FMK, on in vitro produced buffalo embryos. Z-LEHD-FMK is a cell-permeable, competitive and irreversible inhibitor of enzyme caspase-9, which helps in cell survival. Buffalo ovaries were collected from slaughterhouse and the oocytes were subjected to in vitro maturation (IVM), in vitro fertilization (IVF) and in vitro culture (IVC). The culture medium was supplemented with Z-LEHD-FMK at different concentrations i.e. 0 μM (control), 10 μM, 20 μM, 30 μM and 50 μM during IVM and IVC respectively. After day-2 post-insemination, the cleavage rate was significantly higher (74.20 ± 5.87% at P<0.05) in the group treated with 20 μM of Z-LEHD-FMK than at any other concentration. Same trend was observed in the blastocyst production rate which was higher at 20 μM (27.42 ± 2.94% at P<0.05). The blastocysts obtained at day-8 of the culture at different concentrations were subjected to TUNEL assay, to determine the level of apoptosis during the culture medium supplied with 20 μM Z-LEHD-FMK which showed apoptotic index significantly lower (1.88 ± 0.87 at P<0.05). There was a non-significant increase in total cell number in all Z-LEHD-FMK treated blastocysts. The quantitative gene expression of CHOP and HSP10 genes showed significant increase (P<0.05) in the group treated with 50 μM Z-LEHD-FMK, while, HSP40 showed significant increase (P<0.05) at 30 μM and 50 μM Z-LEHD-FMK concentrations. From the afore mentioned results we conclude that, Z-LEHD-FMK at 20 μM increased the cleavage and blastocyst rate of buffalo pre-implantation embryos also affecting the rate of apoptosis and cellular stress at various concentrations.


Modulatory effect of curcumin on ketamine-induced toxicity in rat thymocytes: Involvement of reactive oxygen species (ROS) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway

Svetlana Pavlovic, Zorica Jovic, Radmila Karan, Dane Krtinic, Gorana Rankovic, Mladjan Golubovic, Jelena Lilic, Voja Pavlovic
PMID: 29579407   DOI: 10.17305/bjbms.2018.2607

Abstract

Ketamine is a widely used anesthetic in pediatric clinical practice. Previous studies have demonstrated that ketamine induces neurotoxicity and has a modulatory effect on the cells of the immune system. Here, we evaluated the potential protective effect and underlying mechanisms of natural phenolic compound curcumin against ketamine-induced toxicity in rat thymocytes. Rat thymocytes were exposed to 100 µM ketamine alone or combined with increasing concentrations of curcumin (0.3, 1, and 3 μM) for 24 hours. Cell viability was analyzed with CCK-8 assay kit. Apoptosis was analyzed using flow cytometry and propidium iodide as well as Z-VAD-FMK and Z-LEHD-FMK inhibitors. Reactive oxygen species (ROS) production and mitochondrial membrane potential [MMP] were measured by flow cytometry. Colorimetric assay with DEVD-pNA substrate was used for assessing caspase-3 activity. Involvement of phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway was tested with Wortmannin inhibitor. Ketamine induced toxicity in cells, increased the number of hypodiploid cells, caspase-3 activity and ROS production, and inhibited the MMP. Co-incubation of higher concentrations of curcumin (1 and 3 μM) with ketamine markedly decreased cytotoxicity, apoptosis rate, caspase-3 activity, and ROS production in rat thymocytes, and increased the MMP. Application of Z-VAD-FMK (a pan caspase inhibitor) or Z-LEHD-FMK (caspase-9 inhibitor) with ketamine effectively attenuated the ketamine-induced apoptosis in rat thymocytes. Administration of Wortmannin (a PI3K inhibitor) with curcumin and ketamine significantly decreased the protective effect of curcumin on rat thymocytes. Our results indicate that ketamine-induced toxicity in rat thymocytes mainly occurs through the mitochondria-mediated apoptotic pathway and that the PI3K/Akt signaling pathway is involved in the anti-apoptotic effect of curcumin.


Inhibition of caspase-9 aggravates acute liver injury through suppression of cytoprotective autophagy

Rui Guo, Bin Lin, Jing Fei Pan, Emily C Liong, Ai Min Xu, Moussa Youdim, Man Lung Fung, Kwok Fai So, George L Tipoe
PMID: 27580936   DOI: 10.1038/srep32447

Abstract

Acute liver disease is characterized by inflammation, oxidative stress and necrosis, which can greatly influence the long term clinical outcome and lead to liver failure or cancer. Here, we initially demonstrated the beneficial role of caspase-9-dependent autophagy in acute liver injury. Treatment with caspase-9 inhibitor z-LEHD-FMK in HepG2 cells, AML12 cells and C57BL/b6N mice exacerbated CCl4-induced acute hepatocellular damage, and also down-regulated autophagy markers expression levels, indicating that caspase-9 inhibition may aggravate acute liver damage by suppressing cytoprotective autophagy. CCl4 was used as an acute liver injury inducer which caused oxidative stress and apoptosis through up-regulation of HIF-1α, as well as triggered hepatic inflammation and necroptosis via TLR4/NF-κB pathway. Caspase-9 Thr125 site was firstly phosphorylated by ERK1/2 which subsequently activated the cytoprotective autophagy process to attenuate acute CCl4 injury. Caspase-9 inhibition further aggravated hepatic necroptosis through NF-κB expression, leading to increased pro-inflammatory mediators levels, suggesting a protective role of caspase-9-dependent autophagy in the inflammatory process as well as its possibility being a new therapeutic target for the treatment of acute liver injury.


Explore Compound Types